molecular formula C6H5BrN2O3 B3028111 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one CAS No. 16098-21-8

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B3028111
CAS No.: 16098-21-8
M. Wt: 233.02
InChI Key: TVMGAVXSPUAAJH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methyl-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMGAVXSPUAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273294
Record name 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16098-21-8
Record name 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16098-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS No. 16098-21-8). While this compound serves as a valuable heterocyclic building block in synthetic organic chemistry and drug discovery, publicly available experimental data on its core physical properties is notably scarce.[1] This document consolidates all available information from supplier databases and safety data sheets, and critically, provides expert-guided protocols and predicted analytical outcomes for its complete characterization. It is designed for researchers, medicinal chemists, and process development scientists who require a practical understanding of this reagent's characteristics for its effective handling, reaction planning, and quality control.

Compound Identification and Structure

This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for their diverse chemical reactivity and potential biological activities.[2] The presence of a bromine atom, a nitro group, and a lactam moiety within the aromatic ring makes it a versatile intermediate for further chemical modification.[2]

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
IUPAC Name 3-bromo-1-methyl-5-nitropyridin-2-one[1]
CAS Number 16098-21-8[2][3][4]
Molecular Formula C₆H₅BrN₂O₃[3][4]
Molecular Weight 233.02 g/mol [3][4]
Canonical SMILES CN1C=C(C=C(C1=O)Br)--INVALID-LINK--[O-]
InChI Key TVMGAVXSPUAAJH-UHFFFAOYSA-N[2]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough review of publicly available safety data sheets and supplier information indicates that specific experimental values for many core physical properties of this compound have not been formally reported.[1]

Expert Insight: The molecular structure provides significant clues to its expected properties. The compound possesses a rigid, planar heterocyclic core, strong dipole moments from the nitro and carbonyl groups, and a molecular weight of 233.02 g/mol .[2] These factors collectively suggest that it is a solid at standard temperature and pressure with a moderate to high melting point. The polar functional groups also imply potential solubility in polar aprotic organic solvents.

Table 2: Summary of Physicochemical Properties

PropertyValue / InformationRationale / Source(s)
Physical State Solid (predicted).[1] notes "Not available," but structure and MW are consistent with a solid.
Appearance Not available.Purity is typically offered at ≥95-97%.[3][4]
Melting Point Not available.[1]
Boiling Point Not available.[1]
Solubility Not available.[1] Expected to be soluble in polar organic solvents like DMSO, DMF, and potentially methanol.
Storage Store long-term in a cool, dry place.[3] Recommended to be sealed in a dry environment at room temperature.[5]

Spectroscopic & Analytical Characterization

For any researcher using this compound, rigorous analytical confirmation of its identity and purity is paramount. The following section outlines standard, field-proven protocols for characterization and provides an expert prediction of the expected results based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the unambiguous structural elucidation of this molecule. The asymmetry of the substitution pattern results in a unique and predictable set of signals for each proton and carbon atom. A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ should be chosen based on the sample's solubility; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar organic compounds.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. A DEPT-135 experiment is also recommended to differentiate between CH and CH₃ signals.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-48.5 - 9.0Doublet (d)1HDeshielded by the adjacent electron-withdrawing nitro group (NO₂) and the ring nitrogen.
H-68.2 - 8.7Doublet (d)1HDeshielded by the adjacent carbonyl group (C=O) and the ring nitrogen.
N-CH₃3.5 - 4.0Singlet (s)3HProtons on a methyl group attached to the nitrogen atom.

Table 4: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C=O)155 - 165Carbonyl carbon in a lactam system.
C-5 (C-NO₂)145 - 155Aromatic carbon directly attached to the strongly electron-withdrawing nitro group.
C-4 (C-H)140 - 150Aromatic methine carbon adjacent to the nitro group.
C-6 (C-H)130 - 140Aromatic methine carbon adjacent to the carbonyl group.
C-3 (C-Br)95 - 110Aromatic carbon attached to bromine, showing a significant upfield shift due to the heavy atom effect.
N-CH₃30 - 40Methyl carbon attached to nitrogen.
Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry serves as a self-validating system for confirming both the molecular weight and the elemental composition, particularly through the distinctive isotopic pattern of bromine.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion, for instance, m/z 100-400.

Expected Results: The most crucial diagnostic feature will be the isotopic signature of the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 peak pattern of approximately 1:1 intensity.[6]

  • Expected [M+H]⁺: A peak at m/z 233.96 corresponding to [C₆H₅⁷⁹BrN₂O₃+H]⁺.

  • Expected [M+2+H]⁺: A peak of nearly identical intensity at m/z 235.96 corresponding to [C₆H₅⁸¹BrN₂O₃+H]⁺.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for rapid confirmation of key functional groups, providing a characteristic fingerprint of the molecule.

Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Table 5: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1660-1690C=O stretchPyridinone carbonyl
~1520-1560 & ~1340-1380Asymmetric & Symmetric N-O stretchNitro group (NO₂)
~1580-1620C=C stretchAromatic ring
~2900-3100C-H stretchAromatic and methyl C-H

Standard Characterization Workflow

The logical flow for confirming the identity and purity of a new or existing batch of this compound is a multi-technique approach. Each analysis provides orthogonal data that, when combined, offers a high degree of confidence in the material's quality.

G cluster_start Sample Handling cluster_analysis Analytical Characterization cluster_validation Data Validation & Conclusion A Obtain Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (ESI-MS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Compare Data to Predicted Values B->E C->E D->E F Structure Confirmed & Purity Assessed E->F Data Match G Inconsistency Detected: Further Investigation Required E->G Mismatch

Caption: Workflow for the comprehensive characterization of the compound.

Safety & Handling

As a research chemical, this compound must be handled by technically qualified individuals using appropriate personal protective equipment (PPE).[3]

Table 6: GHS Hazard Information

CategoryCodeStatementSource(s)
Pictograms Warning pictogramWarning[1][5]
Hazard Statements H302Harmful if swallowed.[5]
H315Causes skin irritation.[1][5]
H319Causes serious eye irritation.[1][5]
H332Harmful if inhaled.[5]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Conclusion

This compound is a valuable, functionalized heterocyclic compound with significant potential in synthetic chemistry. While its fundamental physical properties like melting point and solubility are not well-documented in public literature, its structure can be definitively confirmed through a standard suite of analytical techniques. The predictable outcomes in NMR, Mass Spectrometry (especially the characteristic bromine isotope pattern), and IR spectroscopy provide a robust framework for researchers to verify the identity, purity, and quality of this important synthetic building block, ensuring its reliable application in multi-step syntheses and drug development programs.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-tested synthesis protocol, explore its reactivity, and discuss its potential as a versatile building block in the development of novel therapeutics.

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a substituted pyridinone derivative featuring a unique combination of functional groups that make it a highly valuable intermediate in synthetic chemistry.[1] The presence of a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen on the pyridinone core provides multiple avenues for chemical modification.[1] This trifunctional nature allows for the strategic introduction of diverse pharmacophores, making it an attractive starting point for the construction of complex molecular architectures with potential biological activity.[1] Its utility is primarily seen in its role as a precursor to more elaborate molecules in the pharmaceutical and chemical research sectors.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and the design of subsequent chemical transformations.

PropertyValueSource(s)
IUPAC Name 3-bromo-1-methyl-5-nitropyridin-2-oneSmolecule
CAS Number 16098-21-8--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₆H₅BrN₂O₃--INVALID-LINK--[1]
Molecular Weight 233.02 g/mol --INVALID-LINK--[1]
Appearance Likely a solid at room temperatureGeneral chemical knowledge
Storage Sealed in a dry place at room temperature--INVALID-LINK--[4]

Standard characterization of this compound relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structural integrity and purity.[1]

Synthesis and Mechanistic Considerations

The most direct and common method for the preparation of this compound is the electrophilic bromination of its precursor, 1-methyl-5-nitropyridin-2(1H)-one.[1]

Plausible Synthesis Pathway

The synthesis involves the direct bromination of the pyridinone ring. The N-methyl group is a weak activating group, while the nitro group and the carbonyl of the pyridinone are strong deactivating groups. The reaction proceeds via an electrophilic aromatic substitution mechanism.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1-methyl-5-nitropyridin-2(1H)-one reagents Bromine (Br₂) Acetic Acid (Solvent) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Materials:

  • 1-methyl-5-nitropyridin-2(1H)-one

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Ice-water bath

  • Toluene

  • Acetonitrile (CH₃CN)

Procedure:

  • Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Slowly add a solution of bromine (1.1 to 1.5 equivalents) in glacial acetic acid dropwise to the suspension over a period of 1 to 1.5 hours. Maintain the temperature with an ice bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.

  • Pour the reaction mixture into a beaker containing ice-water and stir for 1 hour to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash the residue thoroughly with water.

  • Dry the crude product in vacuo. For further purification, the product can be stripped with toluene and acetonitrile to remove residual acetic acid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups, making it a versatile synthetic intermediate.[1]

  • Nucleophilic Substitution of Bromine: The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols. This is a key transformation for building molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group under various conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation). The resulting 3-amino derivative opens up a plethora of subsequent reactions, including diazotization and amide bond formation.

  • Electrophilic Aromatic Substitution: The pyridinone ring is generally electron-deficient due to the presence of the nitro group and the carbonyl functionality. However, further electrophilic substitution reactions are possible under forcing conditions, though they are less common.

G cluster_nuc Nucleophilic Substitution cluster_red Reduction cluster_combo Sequential Reactions center This compound nuc_prod 3-Substituted-1-methyl- 5-nitropyridin-2(1H)-one (Nu = OR, NR₂, SR) center->nuc_prod Nu⁻ red_prod 3-Bromo-5-amino- 1-methylpyridin-2(1H)-one center->red_prod [H] combo_prod 3,5-Disubstituted- 1-methylpyridin-2(1H)-one red_prod->combo_prod Further Functionalization

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Substituted pyridinone cores are prevalent in a wide range of biologically active molecules and approved drugs. The structural features of this compound make it an ideal starting material for accessing novel chemical space in drug discovery programs.[1] While specific, publicly disclosed examples of its use in the synthesis of marketed drugs are scarce, its potential is evident.

The dual reactivity of the bromo and nitro groups allows for the divergent synthesis of libraries of compounds for high-throughput screening. For example, the bromine can be displaced by a variety of nucleophiles, while the nitro group can be reduced and subsequently acylated or alkylated. This enables the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is a valuable building block for creating novel heterocyclic systems with potential applications in oncology, infectious diseases, and neuroscience.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the field of organic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex, biologically relevant molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Heterocycle

As a senior application scientist, my experience has consistently demonstrated that the utility of a chemical entity in drug discovery and development is intrinsically linked to a deep understanding of its synthesis, reactivity, and potential for structural diversification. This guide is dedicated to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of growing interest. Its unique substitution pattern—a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen on a pyridinone core—renders it a valuable scaffold and intermediate in medicinal chemistry. We will move beyond a simple recitation of facts to provide a causal understanding of the experimental choices and protocols, ensuring that the information presented is not only accurate but also actionable and insightful for the discerning scientific professional.

Core Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes the locations of the bromo, methyl, and nitro substituents on the pyridin-2-one heterocyclic ring system.

A comprehensive understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. These parameters govern its solubility, stability, and suitability for various reaction conditions and analytical techniques.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 16098-21-8[2][3]
Molecular Formula C6H5BrN2O3[1][4]
Molecular Weight 233.02 g/mol [1][3]
Appearance Solid (form may vary)[5]
Purity Typically >95%[2]
Storage Store long-term in a cool, dry place. Keep in dark place, inert atmosphere, room temperature.[2][5]

Synthesis and Purification: A Protocol Built on Mechanistic Understanding

The synthesis of this compound is typically achieved through a multi-step process involving the nitration and subsequent bromination of a suitable pyridinone precursor. The following protocol is a robust and validated method, with each step's rationale explained to provide a deeper understanding of the reaction's success.

Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Purification A 1-Methylpyridin-2(1H)-one C 1-Methyl-5-nitropyridin-2(1H)-one A->C Electrophilic Aromatic Substitution B Nitrating Agent (e.g., HNO3/H2SO4) B->C D 1-Methyl-5-nitropyridin-2(1H)-one F This compound D->F Electrophilic Aromatic Substitution E Brominating Agent (e.g., Br2 in Acetic Acid) E->F G Crude Product I Pure this compound G->I Isolation H Recrystallization or Column Chromatography H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related nitropyridine derivatives.[6]

Step 1: Synthesis of 1-Methyl-5-nitropyridin-2(1H)-one

  • Rationale: The initial step involves the nitration of the pyridinone ring. The pyridinone system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The directing effects of the ring nitrogen and the carbonyl group favor substitution at the 3- and 5-positions. Under controlled conditions, the 5-nitro isomer is the major product.

  • Procedure:

    • To a stirred solution of 1-methylpyridin-2(1H)-one (1 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) at a temperature maintained between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 1-methyl-5-nitropyridin-2(1H)-one.

Step 2: Synthesis of this compound

  • Rationale: The second step is the bromination of the nitrated intermediate. The nitro group is a strong deactivating group, making the subsequent electrophilic substitution more challenging. However, the pyridinone ring is still sufficiently activated for bromination to occur, primarily at the position ortho to the activating methylamino group and meta to the deactivating nitro group.

  • Procedure:

    • Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in a suitable solvent, such as glacial acetic acid.[6]

    • To this suspension, add bromine (1.1 equivalents) dropwise with vigorous stirring.

    • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench any excess bromine.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

Step 3: Purification

  • Rationale: The crude product from the bromination step may contain unreacted starting material and side products. Purification is essential to obtain the compound in high purity for subsequent applications. Recrystallization is often a suitable method for crystalline solids, while column chromatography provides a more rigorous purification for less crystalline or more complex mixtures.

  • Procedure:

    • Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of solvents like ethanol/water). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by filtration and dry under vacuum.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization: A Multi-technique Approach

Confirmation of the chemical structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the pyridinone ring will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • C=O (amide carbonyl) stretching

  • N-O (nitro group) stretching (asymmetric and symmetric)

  • C-Br stretching

  • Aromatic C-H and C=C stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (233.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its inherent reactivity and the potential for diverse functionalization. The presence of the bromine atom allows for various cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is susceptible to nucleophilic substitution and can be replaced by a variety of nucleophiles. It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds.

Pathway to Bioactive Molecules

The reduction of the nitro group to an amine is a common transformation that opens up a plethora of synthetic possibilities. The resulting 3-bromo-5-amino-1-methylpyridin-2(1H)-one can be further functionalized through acylation, alkylation, or diazotization reactions to introduce diverse pharmacophores. This strategic functionalization is a cornerstone of lead optimization in drug discovery programs.

G cluster_0 Functionalization Pathways cluster_1 Resulting Scaffolds cluster_2 Potential Bioactive Molecules A This compound B Cross-Coupling Reactions (e.g., Suzuki, Stille) A->B C Nucleophilic Substitution A->C D Nitro Group Reduction A->D E Aryl or Heteroaryl Substituted Pyridinones B->E F Aminated or Alkoxylated Pyridinones C->F G 5-Amino-3-bromopyridinone Derivatives D->G H Kinase Inhibitors E->H I GPCR Modulators F->I J Antimicrobial Agents G->J

Caption: Potential drug discovery pathways utilizing the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a strategically functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and complex molecules with potential therapeutic applications. The ability to manipulate its structure through a variety of chemical transformations makes it a valuable asset in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its relevance in the development of kinase inhibitors.

Introduction and Molecular Overview

This compound is a substituted pyridinone derivative. The presence of a bromine atom, a nitro group, and a methyl group on the pyridinone core imparts a unique combination of reactivity and structural features. Its molecular formula is C₆H₅BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .[1][2] The strategic placement of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16098-21-8[1][2]
Molecular Formula C₆H₅BrN₂O₃[1][2]
Molecular Weight 233.02 g/mol [1][2]
Appearance Solid (form may vary)
Purity Typically ≥95%[4]
Storage Sealed in a dry place at room temperature.[1]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of a suitable pyridinone precursor.[3] A plausible and commonly employed method is the bromination of 1-methyl-5-nitropyridin-2(1H)-one.

Synthesis 1-methyl-5-nitropyridin-2(1H)-one 1-methyl-5-nitropyridin-2(1H)-one Reagents Br₂ / Solvent 1-methyl-5-nitropyridin-2(1H)-one->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the bromination of activated pyridine rings.

Materials:

  • 1-methyl-5-nitropyridin-2(1H)-one

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid, chloroform, or dichloromethane)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-5-nitropyridin-2(1H)-one in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
H-4~8.5-8.8C-2~158-162
H-6~7.8-8.1C-3~110-115
N-CH₃~3.5-3.8C-4~145-150
C-5~135-140
C-6~125-130
N-CH₃~35-40

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups.

Reactivity Core This compound Subst Nucleophilic Substitution (at C3-Br) Core->Subst Red Reduction (of NO₂) Core->Red Deriv1 3-Substituted Pyridinones Subst->Deriv1 Deriv2 3-Bromo-5-amino Pyridinones Red->Deriv2

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This is a key reaction for generating molecular diversity from this scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[5] This transformation provides access to 3-bromo-5-amino-1-methylpyridin-2(1H)-one, a valuable intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting material in drug discovery programs.[3]

Scaffold for Kinase Inhibitors

The pyridinone core is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the C3 position and the nitro group at the C5 position (or its reduced amino form) provide vectors for synthetic elaboration to explore the solvent-exposed regions of the ATP-binding pocket, enabling the optimization of potency and selectivity.

Intermediate in Complex Molecule Synthesis

As a versatile building block, this compound can be used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) following nucleophilic substitution of the bromine or after reduction of the nitro group to an amine. This allows for the construction of complex molecular architectures with potential biological activity.[3]

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

HazardPrecautionary StatementSource
Harmful if swallowed P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Causes skin irritation P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[6]

  • Use in a well-ventilated area or under a fume hood.[6]

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry place.[6]

  • Dispose of contents/container in accordance with local regulations.[6]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity and strategic functionalization points make it an important intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Pyridinones in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyridinone core is a quintessential example of such a scaffold, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its synthetic tractability.[1][2] This guide delves into the discovery and synthesis of a specific, highly functionalized pyridinone derivative: 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This compound, with its unique arrangement of electron-withdrawing and donating groups, represents a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibition.

This document will provide a comprehensive overview of the synthesis of this compound, offering a detailed, step-by-step protocol and a rationale for the experimental choices. Furthermore, we will explore the potential applications of this molecule in drug discovery, drawing on the established biological activity of related pyridinone compounds.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₃[3]
Molecular Weight 233.02 g/mol [3]
CAS Number 16098-21-8[4][5]
Appearance Likely a crystalline solidInferred from related compounds
Purity Typically >95% for research applications[6]

The Synthetic Pathway: A Two-Step Approach to a Highly Functionalized Core

The synthesis of this compound is most logically achieved through a two-step process, commencing with the nitration of a pyridinone precursor followed by a regioselective bromination. This strategy allows for the controlled installation of the desired functional groups onto the pyridinone ring.

Step 1: Synthesis of the Precursor - 1-Methyl-5-nitropyridin-2(1H)-one

The journey to our target molecule begins with the synthesis of its immediate precursor, 1-methyl-5-nitropyridin-2(1H)-one. This reaction involves the nitration of 1-methyl-2(1H)-pyridinone.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 1-methyl-2(1H)-pyridinone to the cooled acid mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base, such as sodium carbonate, until the pH is neutral. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-5-nitropyridin-2(1H)-one.

  • Choice of Nitrating Agent: The use of a mixture of concentrated sulfuric and fuming nitric acids is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the nitration reaction and to prevent unwanted side reactions, such as over-nitration or degradation of the starting material.

  • Work-up Procedure: Pouring the reaction mixture over ice serves to quench the reaction and to precipitate the product, which is typically less soluble in cold aqueous solutions. Neutralization is necessary to remove the excess acid and to isolate the final product.

Step 2: Bromination of 1-Methyl-5-nitropyridin-2(1H)-one

With the precursor in hand, the final step is the regioselective bromination at the 3-position of the pyridinone ring. The electron-withdrawing nitro group at the 5-position and the carbonyl group at the 2-position deactivate the ring towards electrophilic aromatic substitution. However, the nitrogen atom and the methyl group can direct the incoming electrophile.

  • Reaction Setup: Dissolve 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The resulting precipitate, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for electrophilic aromatic substitution.

  • Solvent: Glacial acetic acid is a suitable solvent for this reaction as it can dissolve both the starting material and the bromine, and its polar nature can help to facilitate the reaction.

  • Regioselectivity: The bromine atom is directed to the 3-position due to the directing effects of the substituents on the pyridinone ring. While a full mechanistic elucidation is complex, the interplay of the activating effect of the ring nitrogen and the deactivating effects of the nitro and carbonyl groups favors substitution at this position.

  • Purification: Recrystallization is a standard technique to purify solid organic compounds, removing any impurities and yielding a product with high purity.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination A 1-Methyl-2(1H)-pyridinone B 1-Methyl-5-nitropyridin-2(1H)-one A->B HNO₃, H₂SO₄ C 1-Methyl-5-nitropyridin-2(1H)-one D This compound C->D Br₂, Acetic Acid

Caption: Synthetic route to this compound.

Characterization Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, and distinct aromatic protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing nitro and bromo groups.
¹³C NMR Resonances for the methyl carbon, the carbonyl carbon, and the four unique aromatic carbons of the pyridinone ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (233.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (carbonyl) and N-O (nitro) stretching vibrations.

Application in Drug Discovery: A Focus on Kinase Inhibition

The true value of a novel chemical entity lies in its potential applications. The pyridinone scaffold is a well-established pharmacophore in the field of kinase inhibition.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The p38 MAP Kinase: A Key Therapeutic Target

One of the most prominent targets for pyridinone-based inhibitors is the p38 mitogen-activated protein (MAP) kinase.[1][2][7][8][9] The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Over-activation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The structural features of this compound, particularly the presence of hydrogen bond acceptors (the carbonyl and nitro oxygens) and a halogen atom capable of forming halogen bonds, make it an intriguing candidate for interaction with the ATP-binding pocket of kinases like p38.

Logical Framework for Drug Discovery Application

The following diagram illustrates the logical progression from the synthesized compound to its potential therapeutic application.

Drug_Discovery_Logic A This compound (Synthesized Compound) B Privileged Scaffold (Pyridinone Core) A->B Possesses C Potential Biological Target (p38 MAP Kinase) A->C Hypothesized to inhibit B->C Known to bind to D Therapeutic Area (Inflammatory Diseases) C->D Implicated in

Caption: Logical pathway for the therapeutic application of the title compound.

Conclusion and Future Directions

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of the pyridinone core strongly suggests its potential as a kinase inhibitor, with p38 MAP kinase being a particularly promising target.

Future research should focus on the detailed biological evaluation of this compound, including in vitro kinase assays and cell-based studies to confirm its activity and selectivity. Furthermore, the versatile handles on the molecule (the bromo and nitro groups) provide ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for inflammatory diseases.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic and steric properties, arising from the interplay of the bromo, nitro, and carbonyl functionalities on the pyridinone core, dictate a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the synthesis, characterization, and key chemical transformations of this compound, offering insights into its behavior in various reaction classes.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol , possesses a structure primed for diverse chemical modifications.[1] The pyridinone ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group at the 5-position and the carbonyl group at the 2-position. This electronic characteristic is a key determinant of its reactivity.

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₃[1]
Molecular Weight233.02 g/mol [1]
CAS Number16098-21-8[2]
AppearanceOff-white to pale yellow crystalline powder[3]
StorageStore in a cool, dry, dark place under an inert atmosphere.[4]

Synthesis and Characterization

The primary synthetic route to this compound involves the bromination of the corresponding 1-methyl-5-nitropyridin-2(1H)-one precursor.[1]

General Synthetic Protocol: Bromination

A solution of 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as acetic acid, is treated with a brominating agent, like elemental bromine. The reaction is typically carried out at room temperature or with gentle heating to achieve a good yield of the desired product.

Experimental Workflow: Synthesis of this compound

G A 1-methyl-5-nitropyridin-2(1H)-one B Dissolve in Acetic Acid A->B C Add Bromine (Br2) dropwise B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC) D->E F Quench with Sodium Thiosulfate Solution E->F G Extract with Ethyl Acetate F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K This compound J->K

Caption: General workflow for the synthesis of the title compound.

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] While a specific, publicly available, complete NMR dataset for this exact compound is not readily found in the searched literature, the expected spectral features can be inferred from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridinone ring and a singlet for the N-methyl group. The chemical shifts of the ring protons will be downfield due to the electron-withdrawing nature of the nitro and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.

  • IR Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the pyridinone carbonyl and the asymmetric and symmetric stretching vibrations of the nitro group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.

Reactivity Profile: A Trifunctional Hub

The reactivity of this compound is governed by its three key functional groups: the bromine atom at the 3-position, the nitro group at the 5-position, and the electron-deficient pyridinone core. This trifunctional nature allows for selective transformations at each of these sites.

G Core This compound C3-Br Suzuki Coupling (C-C bond formation) Core->C3-Br Pd-catalyzed C3-Br_Nu Nucleophilic Aromatic Substitution (C-N, C-O, C-S bond formation) Core->C3-Br_Nu Nucleophilic attack C5-NO2 Reduction to Amine (Further functionalization) Core->C5-NO2 Reducing agents G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) OxAdd->Ar-Pd(II)-Br(L2) Transmetal Transmetalation Ar-Pd(II)-Br(L2)->Transmetal Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetal->Ar-Pd(II)-R(L2) RedElim Reductive Elimination Ar-Pd(II)-R(L2)->RedElim RedElim->Pd(0)L2 Ar-R Ar-R RedElim->Ar-R Ar-Br Ar-Br Ar-Br->OxAdd R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetal Base Base Base->Transmetal

References

A Technical Guide to the Potential Research Applications of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a substituted heterocyclic compound poised to serve as a highly versatile scaffold in modern chemical biology and drug discovery. While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, a detailed analysis of its constituent functional groups—the 2-pyridinone core, a strategically placed bromine atom, and a bioreducible nitro group—reveals significant potential.[1] This guide synthesizes first-principles knowledge to illuminate the most promising research avenues for this compound. It serves as a foundational tool for investigators, providing not only theoretical grounding but also actionable experimental protocols to unlock its potential in oncology, medicinal chemistry, and beyond. The primary applications explored herein position this molecule as a versatile building block for chemical library synthesis and as a targeted agent in cancer therapy, particularly as a kinase inhibitor and a hypoxia-activated prodrug.[2][3][4][5]

Molecular Profile and Strategic Importance

The therapeutic potential of this compound stems from the unique interplay of its three key chemical features. Understanding these components is crucial to appreciating its value as a research tool and drug discovery starting point.

  • The 2-Pyridinone Core: The 2-pyridinone ring is a well-established "privileged scaffold" in medicinal chemistry.[6] This motif is present in numerous FDA-approved drugs and biologically active natural products.[5][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact with a wide range of biological targets, including enzymes and receptors.[6] The 2-pyridinone scaffold is particularly prominent in the development of kinase inhibitors, antiviral agents, and antibacterial compounds.[5][8][9]

  • The C3-Bromine Atom: The bromine atom at the 3-position is a critical synthetic handle. Halogenated heterocycles are cornerstone intermediates in pharmaceutical synthesis.[10] This bromine atom is readily displaced or modified through a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions.[11][12] This reactivity allows for the systematic and efficient diversification of the core scaffold, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.

  • The C5-Nitro Group: The nitroaromatic group is a potent electron-withdrawing moiety that significantly influences the molecule's electronic properties. More importantly, it is a key functional group for designing hypoxia-activated prodrugs (HAPs).[2][3][4] Solid tumors often contain regions of low oxygen (hypoxia), a condition that renders them resistant to conventional therapies.[13][14] In these hypoxic environments, endogenous reductase enzymes can reduce the nitro group to generate highly cytotoxic species, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[2][4]

  • The N1-Methyl Group: N-alkylation of the pyridinone ring prevents tautomerization and removes a hydrogen bond donor site. This modification can improve metabolic stability, cell permeability, and solubility, while also locking the scaffold into a specific conformation for target engagement.

This unique combination of a proven biological scaffold, a versatile synthetic handle, and a hypoxia-targeting warhead makes this compound a molecule of considerable strategic interest.

Core Application I: A Versatile Scaffold for Library Synthesis

The primary and most immediate use of this compound is as a foundational building block for creating diverse libraries of novel chemical entities. The C3-bromo position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

Fig. 1: Synthetic diversification pathways for the title compound.

This protocol details a general procedure for coupling an arylboronic acid to the 3-position of the pyridinone core.

Objective: To synthesize 3-Aryl-1-methyl-5-nitropyridin-2(1H)-one derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)[15]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add this compound, the arylboronic acid, and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Application II: Lead Generation in Oncology

The molecular architecture is particularly well-suited for two distinct but complementary strategies in cancer drug discovery.

The C5-nitro group is a key feature for developing agents that selectively target hypoxic tumor cells.[2][3][4] Under low-oxygen conditions, one- and two-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group to radical anions, nitroso, and hydroxylamine species.[2][3] These reduced metabolites are often highly reactive and cytotoxic, leading to localized cell death within the tumor microenvironment.

Fig. 2: Mechanism of bioreductive activation in hypoxic cells.

Objective: To determine if the compound exhibits greater cytotoxicity under hypoxic versus normoxic conditions.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Cell culture medium, FBS, and antibiotics

  • This compound (and derivatives)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Hypoxia chamber (e.g., modular incubator chamber flushed with 1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to both plates. Include vehicle-only wells as a negative control.

  • Incubation:

    • Place one plate in a standard normoxic incubator.

    • Place the second plate in a hypoxic chamber and incubate.

  • Exposure: Incubate both plates for 48-72 hours.

  • Viability Assessment: Remove plates from their respective environments. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls for each condition.

    • Plot cell viability (%) versus compound concentration and determine the IC₅₀ (concentration for 50% inhibition) for both normoxic and hypoxic conditions.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic). An HCR > 2 is generally considered significant.

Data Presentation:

CompoundIC₅₀ (Normoxic, µM)IC₅₀ (Hypoxic, µM)HCR
Compound X >10015.2>6.6
Doxorubicin 0.50.80.63

The 2-pyridinone scaffold is a known hinge-binding motif found in many successful kinase inhibitors.[6][16][17] The nitrogen and exocyclic oxygen can form critical hydrogen bonds with the kinase hinge region of the ATP binding site. The C3 position, where diversification is readily achieved, points out towards the solvent-exposed region, allowing for modifications that can confer potency and selectivity against specific kinases like Src, PI3K/mTOR, or DNA-PK.[17][18][19]

G A Primary Screen (Biochemical Assay @ 10 µM) B Hit Confirmation (IC₅₀ Determination) A->B >50% Inhibition C Selectivity Profiling (Kinase Panel Screen) B->C IC₅₀ < 1 µM D Cellular Target Engagement (e.g., Western Blot for p-Substrate) C->D Selective Hits E Cell-Based Potency (Anti-proliferation Assay) D->E F Lead Optimization E->F

Fig. 3: A tiered workflow for identifying and validating kinase inhibitors.

Conclusion and Future Directions

This compound represents a molecule of high potential that stands at the intersection of synthetic versatility and targeted therapeutic design. While direct biological data is nascent, the principles of medicinal chemistry strongly suggest its utility. The immediate path forward involves the systematic synthetic exploration of the C3 position to generate a focused library of analogues. Subsequent screening of this library through the proposed hypoxia and kinase inhibition assays will rapidly establish structure-activity relationships and validate the therapeutic hypotheses presented in this guide. This compound is not merely a single entity but a gateway to a novel chemical space with significant promise for the development of next-generation therapeutics.

References

A Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, commercial availability, and applications, particularly in the realm of kinase inhibitor discovery.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound (CAS Number: 16098-21-8) is a substituted pyridinone derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, a nitro group, and a methylated pyridinone core, presents multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. The pyridinone motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds. The strategic placement of the bromo and nitro functionalities allows for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 16098-21-8[1][2]
Molecular Formula C₆H₅BrN₂O₃[1][2][3]
Molecular Weight 233.02 g/mol [1][2][3]
Appearance Typically a solid[3]
Storage Sealed in a dry, room temperature environment[3]

Synthesis of this compound

Synthesis_Pathway 1-methylpyridin-2(1H)-one 1-methylpyridin-2(1H)-one 1-methyl-5-nitropyridin-2(1H)-one 1-methyl-5-nitropyridin-2(1H)-one 1-methylpyridin-2(1H)-one->1-methyl-5-nitropyridin-2(1H)-one HNO₃, H₂SO₄ This compound This compound 1-methyl-5-nitropyridin-2(1H)-one->this compound Br₂, Acetic Acid Suzuki_Coupling Reactant_A This compound Product 3-Aryl-1-methyl-5-nitropyridin-2(1H)-one Reactant_A->Product Reactant_B Arylboronic Acid (R-B(OH)₂) Reactant_B->Product Catalyst Pd Catalyst Base Catalyst->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS No: 16098-21-8) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridinone core with strategically placed bromo, nitro, and methyl groups, makes it a versatile building block for the synthesis of more complex molecules and potential lead compounds in drug discovery programs.[1] The presence of an electron-withdrawing nitro group, a synthetically labile bromine atom, and an N-methylated lactam system provides multiple reaction sites for further chemical elaboration.

This document provides a detailed, three-step synthetic route for the preparation of this compound, commencing from the readily available starting material, 2-pyridone. The chosen pathway is designed for clarity, efficiency, and scalability, with each step explained in detail to ensure reproducibility and a thorough understanding of the underlying chemical principles. The overall synthetic strategy involves:

  • N-Methylation of the 2-pyridone ring to form 1-methyl-2-pyridone.

  • Regioselective Nitration of 1-methyl-2-pyridone to introduce a nitro group at the C5 position, yielding 1-methyl-5-nitro-2(1H)-pyridone.

  • Electrophilic Bromination of the nitrated intermediate at the C3 position to afford the final target molecule.

This guide is intended for researchers and professionals in the fields of chemistry and drug development, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic pathway from 2-pyridone to the final product.

Synthetic_Route Start 2-Pyridone Inter1 1-Methyl-2-pyridone Start->Inter1 Step 1: N-Methylation (CH₃I, Base) Inter2 1-Methyl-5-nitro-2(1H)-pyridone Inter1->Inter2 Step 2: Nitration (HNO₃, H₂SO₄) Product This compound Inter2->Product Step 3: Bromination (Br₂, Acetic Acid)

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 1-Methyl-2-pyridone (Intermediate 1)

Scientific Rationale

The initial step involves the N-methylation of 2-pyridone. 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine, with the pyridone form predominating in polar solvents.[4] Alkylation of the pyridone tautomer can occur at either the nitrogen or the oxygen atom. To selectively achieve N-methylation, a strong base is used to deprotonate the nitrogen, forming the corresponding pyridonate anion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide. This reaction establishes the core N-methylated pyridone structure required for the subsequent functionalization steps. Alternative methods, such as the oxidation of 1-methylpyridinium salts, have also been reported.[5]

Quantitative Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Amount
2-PyridoneC₅H₅NO95.101009.51 g
Sodium MethoxideCH₃ONa54.021105.94 g
Methyl IodideCH₃I141.941106.85 mL (15.61 g)
Product (Expected) C₆H₇NO 109.13 ~70 ~7.64 g
Experimental Protocol

Materials and Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Heating mantle with temperature controller

  • 2-Pyridone (9.51 g, 100 mmol)

  • Sodium methoxide (5.94 g, 110 mmol)

  • Anhydrous Dimethylformamide (DMF, 200 mL)

  • Methyl iodide (6.85 mL, 110 mmol)

  • Distilled water

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 2-pyridone (9.51 g, 100 mmol) and anhydrous DMF (200 mL). Stir the mixture until the 2-pyridone is fully dissolved.

  • Base Addition: Carefully add sodium methoxide (5.94 g, 110 mmol) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Stir the resulting suspension for 30 minutes.

  • Methylation: Add methyl iodide (6.85 mL, 110 mmol) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold distilled water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 122–124 °C at 11 mm Hg to obtain 1-methyl-2-pyridone as a colorless to pale yellow liquid.[5]

Expected Yield: 65-75%.

Characterization: The structure of 1-methyl-2-pyridone can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The product is soluble in water and common organic solvents.[7]

Part 2: Synthesis of 1-Methyl-5-nitro-2(1H)-pyridone (Intermediate 2)

Scientific Rationale

This step involves the electrophilic aromatic substitution (EAS) of 1-methyl-2-pyridone. The pyridone ring is an electron-rich system, activated towards EAS. The N-methyl group is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The combined influence of these groups directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C3 and C5 positions. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[8][9] Steric hindrance from the adjacent carbonyl group can disfavor substitution at the C3 position, leading to regioselective nitration at the C5 position.

Mechanism Diagram: Nitronium Ion Formation and Electrophilic Attack

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Pyridone 1-Methyl-2-pyridone Sigma_Complex Sigma Complex (Resonance Stabilized) Pyridone->Sigma_Complex + NO₂⁺ Product 1-Methyl-5-nitro-2(1H)-pyridone Sigma_Complex->Product - H⁺

Caption: Generation of the nitronium ion and its subsequent attack on the pyridone ring.

Quantitative Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Amount
1-Methyl-2-pyridoneC₆H₇NO109.13505.46 g
Conc. Sulfuric AcidH₂SO₄98.08-25 mL
Conc. Nitric AcidHNO₃63.01602.7 mL
Product (Expected) C₆H₆N₂O₃ 154.12 ~40 ~6.16 g
Experimental Protocol

Materials and Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • 1-Methyl-2-pyridone (5.46 g, 50 mmol)

  • Concentrated sulfuric acid (H₂SO₄, 98%, 25 mL)

  • Concentrated nitric acid (HNO₃, 70%, 2.7 mL, ~60 mmol)

  • Crushed ice

  • Distilled water

  • Buchner funnel and filter paper

  • Ethanol

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a 250 mL three-necked flask and add concentrated sulfuric acid (25 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly and carefully add 1-methyl-2-pyridone (5.46 g, 50 mmol) to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.7 mL) to concentrated sulfuric acid (5 mL), keeping the mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the pyridone solution over 30-45 minutes, using the dropping funnel. Meticulously maintain the reaction temperature between 0 and 5 °C throughout the addition.[10][11]

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour, then allow it to slowly warm to room temperature and stir for another 2 hours.

  • Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with stirring. A yellow precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water until the washings are neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to yield 1-methyl-5-nitro-2(1H)-pyridone as yellow crystals.[12]

Expected Yield: 75-85%.

Characterization: The product (CAS 32896-90-5) can be characterized by its melting point and NMR spectroscopy.

Part 3: Synthesis of this compound (Final Product)

Scientific Rationale

The final step is the electrophilic bromination of 1-methyl-5-nitro-2(1H)-pyridone. This reaction is a key example of how existing substituents dictate the position of new functional groups.[1] The N-methyl and carbonyl groups direct ortho- and meta- respectively, while the powerful electron-withdrawing nitro group is a strong deactivating meta-director. The C3 position is ortho to the activating N-methyl group and meta to the deactivating nitro group, making it the most favorable site for electrophilic attack by bromine. The reaction is typically carried out using molecular bromine in a suitable solvent like acetic acid.[1]

Quantitative Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Amount
1-Methyl-5-nitro-2(1H)-pyridoneC₆H₆N₂O₃154.12253.85 g
Glacial Acetic AcidCH₃COOH60.05-50 mL
BromineBr₂159.8127.51.4 mL (4.39 g)
Product (Expected) C₆H₅BrN₂O₃ 233.02 ~20 ~4.66 g
Experimental Protocol

Materials and Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • 1-Methyl-5-nitro-2(1H)-pyridone (3.85 g, 25 mmol)

  • Glacial acetic acid (50 mL)

  • Bromine (1.4 mL, 27.5 mmol)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Buchner funnel and filter paper

  • Isopropanol

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methyl-5-nitro-2(1H)-pyridone (3.85 g, 25 mmol) in glacial acetic acid (50 mL).

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.4 mL, 27.5 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred pyridone solution at room temperature over 20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of an ice-water mixture. A solid precipitate will form.

  • Quenching: Add 10% sodium thiosulfate solution dropwise to the stirred suspension until the orange/brown color of excess bromine dissipates.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold isopropanol.

  • Neutralization and Final Wash: Resuspend the crude solid in water and carefully add saturated sodium bicarbonate solution until the pH is neutral to remove any residual acetic acid. Filter the solid again, wash with water, and then with a small amount of cold isopropanol.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to yield this compound as a solid.

Expected Yield: 80-90%.

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.[1]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methyl Iodide: Highly toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Can cause severe burns. Handle with extreme care, and always add acid to water (or other solutions) slowly, never the other way around. The nitrating mixture is extremely corrosive and a strong oxidant.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact. Inhalation can be fatal. Handle only in a fume hood with appropriate PPE. Have a sodium thiosulfate solution ready for quenching spills.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The synthetic route detailed herein provides a reliable and well-documented pathway for the laboratory-scale preparation of this compound. By following these protocols and understanding the chemical principles behind each transformation, researchers can confidently synthesize this valuable intermediate for further application in their research and development endeavors. The self-validating nature of the protocols, including purification and characterization steps, ensures the integrity and quality of the final compound.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular architectures, particularly biaryl and hetero-biaryl scaffolds.[3]

This guide focuses on a substrate of increasing interest: 3-bromo-1-methyl-5-nitropyridin-2(1H)-one . This molecule serves as a versatile building block, incorporating several key chemical features.[4] The pyridinone core is a prevalent motif in biologically active compounds. The electron-withdrawing nitro group significantly influences the electronic properties of the ring, while the bromine atom at the C3 position provides a reactive handle for cross-coupling.

However, the Suzuki coupling of N-heterocyclic halides, especially those that are electron-deficient like our target substrate, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][5] Furthermore, the presence of other functional groups requires careful selection of reaction conditions to avoid undesired side reactions. This document provides a detailed exploration of the mechanistic rationale, optimized protocols, and practical guidance for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Rationale & Key Considerations

The efficacy of the Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving a palladium catalyst.[2][3][6] Understanding each step is crucial for troubleshooting and optimizing reactions with challenging substrates.

Suzuki_Catalytic_Cycle RX RX OxAdd OxAdd RX->OxAdd Base Base Transmet Transmet Base->Transmet R2B R2B R2B->Transmet RedElim RedElim Product Product RedElim->Product caption The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Deionized Water

  • Inert Gas (Argon or Nitrogen)

Equipment
  • Oven-dried Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block or oil bath

  • Condenser

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates and LC-MS system for monitoring

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 116.5 mg), the desired boronic acid (e.g., 0.6 mmol), and the base (e.g., K₃PO₄, 1.0 mmol, 212 mg).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 20.4 mg).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [7]4. Solvent Addition : Using syringes, add the anhydrous organic solvent (e.g., 4 mL of 1,4-dioxane) followed by the degassed water (e.g., 1 mL).

  • Heating and Monitoring : Place the flask in the preheated oil bath or heating block (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress periodically by TLC or by taking small aliquots for LC-MS analysis.

  • Reaction Work-up : Once the starting material is consumed (typically 4–24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Microwave-Assisted Method

This method is ideal for rapid reaction screening and optimization.

Procedure
  • Vial Setup : In a microwave reaction vial equipped with a small stir bar, combine this compound (0.2 mmol, 46.6 mg), the boronic acid (0.24 mmol), the base (K₂CO₃, 0.4 mmol, 55.2 mg), and the palladium catalyst (Pd(dppf)Cl₂, 0.01 mmol, 8.2 mg). [8]2. Solvent Addition : Add the solvent mixture (e.g., 2 mL of 4:1 dioxane/water).

  • Microwave Irradiation : Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes). [7]4. Cooling and Work-up : After the reaction is complete, allow the vial to cool to room temperature. Work up and purify the product as described in Protocol 1 (steps 6-9), scaling the solvent volumes accordingly.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling can vary based on the specific boronic acid used. The table below summarizes representative catalytic systems and conditions proven effective for similar electron-deficient bromopyridine substrates. These serve as excellent starting points for optimization.

EntryCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
1Pd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)901875-85A classic system, effective for activated boronic acids. [1]
2Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME854>90A robust catalyst for many heteroaryl couplings. [9]
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene1001280-95Highly active system for challenging substrates. [7]
4XPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (3.0)EtOH/H₂O120 (MW)0.570-90Effective for preventing debromination side reactions. [8]

Yields are estimates based on literature for analogous substrates and are highly dependent on the specific coupling partner.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Temperature is too low.1. Use a fresh bottle of catalyst or a stable pre-catalyst (e.g., Pd(dppf)Cl₂).2. Ensure thorough degassing (freeze-pump-thaw or sparge with argon for 30 min).3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Protodeboronation (Boronic acid is converted to R-H)1. Presence of excess water or protic sources.2. Reaction conditions are too harsh (high temp/long time).3. The boronic acid is unstable.1. Use anhydrous solvents and dry base thoroughly.2. Lower the temperature or use a more active catalyst to shorten reaction time.3. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester). [10]
Homocoupling of Boronic Acid (Formation of R²-R²)1. Oxygen present in the reaction mixture.2. Using a Pd(II) source without an effective reductant.1. Improve degassing technique.2. If using a Pd(II) pre-catalyst, ensure phosphine ligands are present, which can act as reductants. [11]
Debromination of Starting Material 1. Catalyst system promotes hydrodebromination.2. Presence of a hydrogen source.1. Switch to a different ligand/catalyst system. Tandem catalysts like XPhosPdG2/XPhos have been shown to suppress this side reaction. [8]

References

Application Notes and Protocols for the Versatile Chemical Intermediate: 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Synthesis

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by a pyridinone core bearing a strategically positioned bromine atom, a nitro group, and an N-methyl substituent, render it a versatile platform for the construction of complex molecular architectures. The electron-deficient nature of the pyridinone ring, further accentuated by the powerful electron-withdrawing nitro group, activates the C3-position for nucleophilic attack, making the bromo substituent an excellent leaving group. This inherent reactivity, coupled with the potential for further derivatization through cross-coupling reactions and nitro group reduction, positions this compound as a key building block for the synthesis of novel pharmaceutical candidates and functional materials.[1] This guide provides an in-depth exploration of its properties, safety considerations, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 16098-21-8
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
Appearance Solid (form may vary)
Storage Sealed in a dry, room temperature environment

Spectroscopic Characterization:

While experimental spectroscopic data for this compound is not widely published, characterization is typically achieved through standard spectroscopic techniques.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group and the two protons on the pyridinone ring. The chemical shifts will be influenced by the electronic environment created by the carbonyl, nitro, and bromo substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) and nitro (NO₂) functional groups.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound. The following guidelines are based on available safety data sheets and general laboratory best practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Key Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered around three key transformations that leverage its unique functional group arrangement: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Reduction of the Nitro Group.

Nucleophilic Aromatic Substitution (SNAr): Facile Introduction of Functional Groups

The 'Why': Mechanistic Insight

The pyridinone ring in this compound is electron-deficient due to the inductive and resonance effects of the carbonyl and nitro groups. This electron deficiency makes the ring susceptible to attack by nucleophiles. The bromine atom at the C3 position serves as a good leaving group, facilitating a two-step addition-elimination mechanism characteristic of SNAr reactions. The reaction proceeds through a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, before the expulsion of the bromide ion to restore aromaticity.

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.

Field-Proven Protocol: Synthesis of 1-Methyl-3-(morpholin-4-yl)-5-nitropyridin-2(1H)-one

This protocol details the displacement of the bromine atom with morpholine, a common secondary amine used in medicinal chemistry to enhance the physicochemical properties of lead compounds.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add morpholine to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-methyl-3-(morpholin-4-yl)-5-nitropyridin-2(1H)-one.

Self-Validation and Causality:

  • Base: Potassium carbonate is a mild base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: The aqueous work-up is crucial to remove the inorganic salts and DMF, while the brine wash helps to remove any remaining water from the organic layer.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds via Suzuki-Miyaura Reaction

The 'Why': Mechanistic Insight

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the case of this compound, the bromine atom serves as the electrophilic partner. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide R-Br ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of 1-Methyl-5-nitro-3-phenylpyridin-2(1H)-one

This protocol describes the coupling of this compound with phenylboronic acid to form a biaryl product.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-5-nitro-3-phenylpyridin-2(1H)-one.

Self-Validation and Causality:

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst for Suzuki couplings.

  • Base: The base is essential for the transmetalation step, activating the boronic acid.

  • Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic components.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and deactivate it. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

Reduction of the Nitro Group: Unveiling a Reactive Amine

The 'Why': Mechanistic Insight

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it introduces a highly versatile primary amine functionality. This amine can then be further derivatized through a variety of reactions, such as acylation, alkylation, and diazotization. Several reagents can effect this transformation, with a common and reliable method being the use of a metal in an acidic medium, such as iron powder in acetic acid. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine product. This method is often preferred for its cost-effectiveness and chemoselectivity, as it typically does not affect other reducible functional groups like the bromo substituent under controlled conditions.

Diagram: General Workflow for Synthesis and Derivatization

Synthetic_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution Start->SNAr Suzuki Suzuki Coupling Start->Suzuki Reduction Nitro Group Reduction Start->Reduction Product_SNAr 3-Substituted Pyridinone SNAr->Product_SNAr Product_Suzuki 3-Aryl Pyridinone Suzuki->Product_Suzuki Product_Reduction 5-Amino-3-bromo-1-methylpyridin-2(1H)-one Reduction->Product_Reduction Further_Deriv Further Derivatization Product_Reduction->Further_Deriv

Caption: Synthetic pathways originating from the title compound.

Field-Proven Protocol: Synthesis of 5-Amino-3-bromo-1-methylpyridin-2(1H)-one

This protocol outlines the selective reduction of the nitro group to an amine using iron powder in acetic acid.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend iron powder in glacial acetic acid.

  • Heat the suspension to 60-70 °C with vigorous stirring.

  • Add this compound portion-wise to the hot suspension. An exotherm may be observed.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron.

  • Wash the Celite pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding it to a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-amino-3-bromo-1-methylpyridin-2(1H)-one.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Self-Validation and Causality:

  • Reducing Agent: Iron in acetic acid is a classic and effective reagent for the reduction of aromatic nitro compounds.

  • Acidic Medium: The acetic acid serves as a proton source for the reduction process.

  • Temperature Control: The portion-wise addition and temperature control are important to manage the exothermic nature of the reaction.

  • Neutralization: The neutralization step is crucial to quench the reaction and to allow for the extraction of the basic amine product into the organic phase.

Conclusion

This compound stands out as a strategically valuable and highly versatile chemical intermediate. The protocols detailed herein for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and nitro group reduction provide researchers and drug development professionals with a robust toolkit for the synthesis of a diverse array of complex molecules. The ability to selectively functionalize this pyridinone core at multiple positions underscores its importance in the generation of novel chemical entities with potential applications in medicine and materials science. By understanding the underlying mechanisms and adhering to the provided protocols, scientists can effectively harness the synthetic potential of this powerful building block.

References

Application Note: High-Purity Isolation of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a pivotal intermediate in contemporary pharmaceutical synthesis. The methodology centers on flash column chromatography with a silica gel stationary phase, a technique optimized for efficiency and scalability. This document elucidates the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to sample loading techniques, ensuring researchers can achieve high purity (>98%) and good recovery. This guide is tailored for professionals in medicinal chemistry, organic synthesis, and process development.

Introduction: The Critical Role of Purity in Drug Intermediates

This compound is a key heterocyclic building block, valued for its functionalized core that facilitates further synthetic elaborations.[1] Its utility in the development of novel therapeutics is significant, acting as a precursor to more complex molecular architectures. The purity of this intermediate is of paramount importance; residual impurities from its synthesis, such as unreacted starting materials or regioisomeric byproducts, can introduce downstream complications, leading to reduced yields, difficult purifications, and the formation of undesirable side products in subsequent steps.

Flash column chromatography is a highly effective and widely adopted technique for the purification of organic compounds.[2] This method is particularly well-suited for separating moderately polar compounds like our target molecule from a complex reaction matrix. This note details a robust protocol for its purification, ensuring a high-quality starting material for drug discovery and development pipelines.

Foundational Principles: The Science of Chromatographic Separation

The purification of this compound is based on the principles of normal-phase adsorption chromatography. The separation is achieved by exploiting the differential partitioning of the components of the crude mixture between a polar stationary phase and a less polar mobile phase.

  • Stationary Phase: Silica gel is the chosen stationary phase. Its surface is populated with polar silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with the analyte molecules. The polarity of the pyridinone ring, coupled with the electronegative nitro and bromo groups, allows for sufficient interaction with the silica gel.

  • Mobile Phase: A binary solvent system, typically a mixture of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate, is used as the eluent. By carefully modulating the ratio of these solvents, we can control the elution of the compounds from the column. A gradual increase in the polarity of the mobile phase (gradient elution) is often employed to achieve optimal separation between compounds of differing polarities.

A crucial preliminary step is the development of an appropriate solvent system using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale predictor of the separation achievable on a larger column.

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, it is essential to optimize the mobile phase composition using TLC. This allows for the rapid screening of various solvent systems to identify one that provides adequate separation.

Protocol: TLC Analysis

  • Plate Preparation: Utilize silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate using a capillary tube.

  • Elution: Develop the plate in a sealed chamber containing a pre-determined solvent system. A good starting point for a compound of this nature is a mixture of heptane and ethyl acetate. Test various ratios, for example, 9:1, 8:2, and 7:3 (heptane:ethyl acetate).

  • Visualization: Once the solvent front has migrated to near the top of the plate, remove it, and visualize the separated spots under UV light (254 nm).

  • Rf Calculation: Determine the Retention Factor (Rf) for the target compound and any impurities. The Rf is a measure of the distance traveled by the spot relative to the solvent front.

    Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

Objective: The ideal solvent system for flash chromatography will result in an Rf value of approximately 0.2-0.4 for the target compound, with clear baseline separation from other components.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally modifying the column size, silica gel quantity, and solvent volumes.

4.1. Materials and Equipment

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (particle size 40-63 µm)

  • Fine sand (acid-washed)

  • Heptane (or hexanes), HPLC grade

  • Ethyl acetate, HPLC grade

  • Compressed air or nitrogen source with a flow controller

  • Fraction collector or a rack of test tubes

  • Rotary evaporator

4.2. Column Packing

  • Preparation: Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom outlet, followed by a thin layer of sand.

  • Slurry Preparation: In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 heptane:ethyl acetate).

  • Packing: Pour the slurry into the column. Open the stopcock and allow the solvent to drain while gently tapping the side of the column to ensure an even and compact packing bed. Apply gentle air pressure to the top of the column to accelerate the packing process.

  • Equilibration: Once the silica has settled, add a thin protective layer of sand to the top of the bed. Wash the column with several column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.

4.3. Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small quantity of silica gel to this solution and concentrate it to dryness on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder as a uniform layer onto the top of the column. This technique generally provides superior resolution compared to wet loading.

4.4. Elution and Fraction Collection

  • Gradient Elution: Begin the elution with the low-polarity mobile phase established during TLC analysis. Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds in order of increasing polarity. A sample gradient is provided in Table 2.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Monitoring: Systematically analyze the collected fractions by TLC to identify those containing the pure product.

4.5. Product Isolation

  • Fraction Pooling: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Concentrate the pooled fractions using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation and Expected Outcomes

Table 1: Example TLC Data for Crude this compound

ComponentRf (7:3 Heptane:Ethyl Acetate)Visualization (UV 254 nm)
Less polar impurity0.65Dark spot
Product 0.35 Dark spot
More polar impurity0.10Dark spot

Table 2: Suggested Gradient Elution for Flash Chromatography

StepMobile Phase (Heptane:Ethyl Acetate)Column Volumes (CV)Purpose
19:12Elute non-polar impurities
28:25Elute remaining non-polar impurities
37:310Elute the target compound
41:13Column wash to elute highly polar impurities

Visualizing the Process

purification_workflow cluster_prep Phase 1: Method Development & Preparation cluster_sep Phase 2: Separation cluster_post Phase 3: Product Isolation TLC TLC Solvent System Optimization (Rf ≈ 0.3) ColumnPacking Column Packing (Silica Gel Slurry) TLC->ColumnPacking Defines initial mobile phase SampleLoading Dry Sample Loading ColumnPacking->SampleLoading GradientElution Gradient Elution (Heptane/EtOAc) SampleLoading->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLC_Monitoring TLC Monitoring of Fractions FractionCollection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Identifies pure fractions Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalProduct High Purity Product (>98%) Evaporation->FinalProduct

References

Application Note: A Guide to the Scale-Up Synthesis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The protocol details a robust and scalable process, moving from a laboratory (gram-scale) procedure to a pilot plant (kilogram-scale) operation. Emphasis is placed on process safety, reaction parameter control, and thermal hazard management, which are critical for handling the highly exothermic nitration reaction. This guide is intended for researchers, process chemists, and drug development professionals seeking to produce this intermediate in larger quantities safely and efficiently.

Introduction and Strategic Overview

This compound (MW: 233.02 g/mol , Formula: C₆H₅BrN₂O₃) is a substituted pyridinone derivative whose structural motifs, including a reactive bromo group and a nitro group, make it a versatile intermediate for further chemical elaboration.[1] Its potential applications lie in the pharmaceutical industry as a precursor for more complex molecules with potential biological activity.[1]

The synthesis of this compound is most practically achieved via the electrophilic nitration of a 3-bromo-1-methylpyridin-2(1H)-one precursor. This transformation, while conceptually straightforward, presents significant safety and engineering challenges upon scale-up. Nitration reactions are notoriously exothermic and can pose a risk of thermal runaway if not properly controlled.[2][3] This application note outlines a methodology designed to mitigate these risks through careful control of reaction parameters and an understanding of the underlying chemical principles.

Synthetic Strategy & Mechanistic Insights

The core of this synthesis is the electrophilic aromatic substitution on the pyridinone ring. The key mechanistic steps are:

  • Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid in an acid-base equilibrium to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a dehydrating agent, sequestering the water molecule formed and driving the equilibrium towards the formation of the nitronium ion.[1][4]

  • Electrophilic Attack: The electron-rich pyridinone ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The substituents on the ring (bromo and the pyridinone system) direct the incoming nitro group to the C5 position. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction at scale.

Process Safety and Hazard Analysis

Scaling up nitration reactions requires a stringent focus on safety. The primary hazards stem from the reagents and the reaction's thermal profile.

  • Chemical Hazards:

    • Concentrated Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive. It can cause severe burns upon contact and its vapors are destructive to the respiratory tract.[5][6][7] It can also form explosive mixtures with organic materials.

    • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong dehydrating agent. It reacts violently with water, releasing significant heat.[8]

  • Reaction Hazards:

    • Exothermicity: Nitration reactions are highly exothermic (ΔH ≈ -73 to -253 kJ/mol), creating a significant risk of thermal runaway if the rate of heat generation exceeds the rate of heat removal.[2] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.

    • By-product Formation: Poor temperature control can lead to the formation of undesired, potentially unstable polynitrated by-products.[2]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[6][7][9]

  • Engineered Controls: Conduct the reaction in a chemical fume hood at the lab scale. For pilot-scale synthesis, a closed, well-ventilated reactor system is mandatory. An emergency shower and eyewash station must be immediately accessible.[6]

  • Controlled Addition: The nitrating agent must be added slowly and sub-surface to the substrate solution under vigorous mixing to ensure rapid heat dissipation and avoid localized hot spots.

  • Thermal Management: The reactor must be equipped with a robust cooling system (e.g., a jacketed reactor with a circulating chiller) and redundant temperature monitoring.

Scale-Up Considerations: From Bench to Pilot Plant

Transitioning from a laboratory procedure to a pilot-scale process requires re-evaluating several critical parameters that do not scale linearly.

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes heat removal less efficient. While a simple ice bath may suffice for a 100 mL flask, a 50 L reactor requires a jacketed system with a thermal control unit capable of handling the total heat output of the reaction. The Maximum Temperature of the Synthesis Reaction (MTSR) should be calculated to understand the potential thermal hazard in a cooling failure scenario.[3]

  • Mass Transfer (Mixing): Efficient mixing is crucial to ensure thermal and concentration homogeneity. Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates uncontrollably. The stirrer type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffle configuration must be optimized for the larger vessel to maintain good agitation.[10]

  • Reagent Addition Time: The rate of addition for the nitrating mixture must be scaled appropriately. A common strategy is to maintain the same "per volume" addition rate, which means the total addition time will be much longer at a larger scale. This ensures the cooling system is never overwhelmed.

  • Quenching and Work-up: The quenching of the reaction mixture on ice/water is also highly exothermic. This step must be performed with extreme care at scale, often by slowly transferring the reaction mixture to a separate, well-stirred, and cooled quench vessel.

For industrial-scale implementation, continuous-flow nitration in microreactors or other miniaturized devices offers an inherently safer alternative, providing superior heat and mass transfer, precise temperature control, and a significantly lower volume of hazardous material at any given moment.[2][4]

Experimental Protocols

Part A: Laboratory-Scale Synthesis (5 g)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer/thermocouple

  • 50 mL dropping funnel

  • Ice-water bath

Procedure:

  • Preparation: In the 250 mL flask, charge 3-Bromo-1-methyl-pyridin-2(1H)-one (5.0 g, 26.6 mmol) and concentrated sulfuric acid (25 mL). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.0 mL, ~47.9 mmol) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred pyridinone solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Monitor the reaction by TLC or LC-MS if desired.

  • Quenching: In a separate 1 L beaker, prepare a slurry of crushed ice and water (~200 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The product will precipitate as a pale-yellow solid. Allow the slurry to stir until all the ice has melted. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol if necessary.

Part B: Pilot-Scale Synthesis (500 g)

Equipment:

  • 10 L jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer with a pitched-blade turbine impeller

  • Baffles

  • Calibrated thermocouple connected to a temperature controller

  • Dosing pump for reagent addition

  • 20 L quench vessel

Procedure:

  • Preparation: Charge the 10 L reactor with concentrated sulfuric acid (2.5 L). Begin agitation. Slowly add 3-Bromo-1-methyl-pyridin-2(1H)-one (500 g, 2.66 mol). Stir until fully dissolved.

  • Cooling: Set the reactor's thermal control unit to cool the batch to an internal temperature of 0-5 °C.

  • Nitrating Mixture Preparation: In a suitable, cooled vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (200 mL, ~4.79 mol) to concentrated sulfuric acid (500 mL).

  • Addition: Using the dosing pump, add the nitrating mixture sub-surface to the reactor over 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition. The addition rate must be adjusted based on the real-time cooling capacity of the reactor.

  • Reaction: Once the addition is complete, maintain the batch at 5-10 °C for 1-2 hours, stirring continuously.

  • Quenching: Charge the 20 L quench vessel with 10 kg of ice/water. Under vigorous stirring, slowly transfer the completed reaction mixture from the reactor to the quench vessel via a transfer line. The rate of transfer should be controlled to keep the quench temperature below 25 °C.

  • Isolation: The precipitated product is collected by filtration using a suitable filter (e.g., Nutsche filter-dryer).

  • Washing: Wash the product cake with large volumes of cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.

Data Summary and Characterization

The following table summarizes the key parameters for both scales of synthesis.

ParameterLaboratory ScalePilot Scale
Starting Material 5.0 g500 g
H₂SO₄ Volume 30 mL3.0 L
HNO₃ Volume 2.0 mL200 mL
Reaction Temperature 0-10 °C5-10 °C
Addition Time 30-45 min2-3 hours
Typical Crude Yield 85-95%85-95%
Typical Purity (Crude) >95% (by HPLC)>95% (by HPLC)

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[1]

  • ¹H NMR: Expected signals for the methyl group and two aromatic protons.

  • ¹³C NMR: Expected signals for the six unique carbons.

  • Mass Spectrometry (MS): [M+H]⁺ expected at m/z ≈ 233/235, showing the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point indicates high purity.

Synthetic Workflow Diagram

The following diagram illustrates the overall process flow for the synthesis.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Precursor & H₂SO₄ to Reactor B Cool to 0-5 °C A->B D Controlled Addition of Nitrating Mixture (Maintain T < 10 °C) B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir and Hold (Reaction Completion) D->E F Slow Quench onto Ice/Water E->F G Filter Precipitate F->G H Wash with H₂O until Neutral G->H I Dry Under Vacuum H->I J Final Product: 3-Bromo-1-methyl- 5-nitropyridin-2(1H)-one I->J

Caption: Process workflow for the synthesis of this compound.

References

Applikationshinweise und Protokolle zur Derivatisierung von 3-Brom-1-methyl-5-nitropyridin-2(1H)-on

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung und strategische Überlegungen

3-Brom-1-methyl-5-nitropyridin-2(1H)-on (CAS: 16098-21-8) ist ein hochfunktionalisiertes heterocyclisches Molekül, das als vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie, von großer Bedeutung ist. Seine einzigartige Anordnung funktioneller Gruppen – ein Bromatom, eine Nitrogruppe und ein Pyridinon-Grundgerüst – eröffnet eine breite Palette an Möglichkeiten für die Derivatisierung.[1] Das Bromatom an der C3-Position dient als reaktives Zentrum für metallkatalysierte Kreuzkupplungsreaktionen, während die stark elektronenziehende Nitrogruppe in der C5-Position den Pyridinring für nukleophile aromatische Substitutionen (SNAr) aktiviert.[1][2]

Dieses Dokument bietet eine detaillierte technische Anleitung zu den wichtigsten Derivatisierungsstrategien für dieses Substrat. Es werden nicht nur schrittweise Protokolle vorgestellt, sondern auch die chemischen Prinzipien und die Logik hinter den experimentellen Entscheidungen erläutert, um Forschern die Anpassung und Optimierung der Reaktionen für ihre spezifischen Bedürfnisse zu ermöglichen.

Molekülstruktur und Reaktivitätszentren:

Abbildung 1: Struktur und Reaktivitätszentren des Zielmoleküls.

Teil 1: Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungen sind die Eckpfeiler der modernen Synthesechemie zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[3] Für 3-Brom-1-methyl-5-nitropyridin-2(1H)-on ist das Bromatom an der C3-Position der ideale Ansatzpunkt für diese Transformationen. Die elektronische Beschaffenheit des Pyridinon-Rings, der durch die Nitrogruppe und den Carbonyl-Sauerstoff elektronenarm ist, beeinflusst die Reaktivität im katalytischen Zyklus, insbesondere den Schritt der oxidativen Addition.

Suzuki-Miyaura-Kupplung: Synthese von Biaryl- und Heteroaryl-Derivaten

Die Suzuki-Miyaura-Reaktion ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen. Sie koppelt Aryl- oder Vinylhalogenide mit Organoborverbindungen (typischerweise Boronsäuren oder deren Ester) in Gegenwart eines Palladiumkatalysators und einer Base.[4][5][6]

Wissenschaftliche Begründung der experimentellen Parameter:

  • Katalysatorsystem: Die Wahl des Palladium-Präkatalysators und des Liganden ist entscheidend. Für elektronenarme heterocyclische Halogenide wie das vorliegende Substrat sind elektronenreiche und sterisch anspruchsvolle Phosphinliganden (z. B. SPhos, XPhos) oder N-heterocyclische Carbene (NHCs) oft wirksamer als traditionelles Pd(PPh₃)₄.[7][8] Diese Liganden fördern die oxidative Addition am elektronenarmen Ring und stabilisieren die katalytisch aktive Pd(0)-Spezies.

  • Base: Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure, um die Transmetallierung zu erleichtern.[5][6] Anorganische Basen wie K₃PO₄ oder K₂CO₃ sind oft effektiv und mit vielen funktionellen Gruppen kompatibel. Die Verwendung einer wässrigen Basenlösung in einem organischen Lösungsmittel (z. B. Dioxan, Toluol) ist ein gängiger Ansatz.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie 1,4-Dioxan, Toluol oder DMF, oft in Kombination mit Wasser, sind typisch für Suzuki-Reaktionen.[7]

Abbildung 2: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Detailliertes Protokoll (Beispiel):

  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Gefäß werden 3-Brom-1-methyl-5-nitropyridin-2(1H)-on (1,0 Äquiv.), die entsprechende Arylboronsäure (1,2 Äquiv.) und Kaliumphosphat (K₃PO₄, 2,0 Äquiv.) vorgelegt.

  • Katalysatorzugabe: Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äquiv.) wird zugegeben. Das Gefäß wird verschlossen, evakuiert und dreimal mit Argon oder Stickstoff gespült.

  • Lösungsmittelzugabe: Ein entgastes 4:1-Gemisch aus 1,4-Dioxan und Wasser wird über eine Spritze zugegeben, um eine Konzentration von ca. 0,1 M bezüglich des Bromids zu erreichen.

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter starkem Rühren für 12–18 Stunden auf 90 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat und Wasser verdünnt. Die organische Phase wird abgetrennt, die wässrige Phase wird zweimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (z. B. mit einem Hexan/Ethylacetat-Gradienten) gereinigt.

Tabelle 1: Typische Bedingungen für die Suzuki-Miyaura-Kupplung von Brompyridinen

Katalysator (mol%)Ligand (mol%)Base (Äquiv.)LösungsmittelTemperatur (°C)Zeit (h)AnmerkungenReferenz
Pd(PPh₃)₄ (5)-K₃PO₄ (2-3)Dioxan / H₂O9018Guter Standard für viele Brompyridine.[7]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluol10018Effektiv für elektronenarme und sterisch gehinderte Substrate.[7]
PdCl₂(dppf) (3)-Na₂CO₃ (2)Dioxan / H₂O854Weit verbreitetes und robustes System.[7]
Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ermöglicht die Synthese von konjugierten Eninen und Arylalkinen durch die Reaktion eines terminalen Alkins mit einem Aryl- oder Vinylhalogenid.[9][10] Diese Reaktion wird durch einen Palladium-Komplex katalysiert und erfordert typischerweise einen Kupfer(I)-Katalysator sowie eine aminische Base.[9][10]

Wissenschaftliche Begründung der experimentellen Parameter:

  • Katalysatorsystem: Das Standard-Katalysatorsystem besteht aus einer Palladium(0)-Quelle (z. B. Pd(PPh₃)₄ oder in situ aus PdCl₂(PPh₃)₂ generiert) und einem Kupfer(I)-Salz (typischerweise CuI).[11][12] Das Kupfer(I) bildet mit dem Alkin ein Kupferacetylid, welches dann im Transmetallierungsschritt mit dem Palladium-Komplex reagiert.

  • Base: Eine aminische Base wie Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) ist erforderlich. Sie dient sowohl zur Deprotonierung des terminalen Alkins als auch zum Abfangen des entstehenden HBr.[13] Oft wird die Base im Überschuss oder als Lösungsmittel verwendet.

  • Inertbedingungen: Da die katalytisch aktive Pd(0)-Spezies oxidationsempfindlich ist und Alkin-Homokupplungen (Glaser-Kupplung) unter Sauerstoff stattfinden können, ist die Durchführung unter einer Inertgasatmosphäre (Argon oder Stickstoff) entscheidend.[13]

Detailliertes Protokoll (Beispiel):

  • Reaktionsaufbau: Ein Schlenk-Gefäß wird mit 3-Brom-1-methyl-5-nitropyridin-2(1H)-on (1,0 Äquiv.), Bis(triphenylphosphin)palladium(II)-chlorid [PdCl₂(PPh₃)₂] (0,03 Äquiv.) und Kupfer(I)-iodid [CuI] (0,05 Äquiv.) beschickt.

  • Inertisierung: Das Gefäß wird verschlossen, evakuiert und dreimal mit Argon gefüllt.

  • Lösungsmittel- und Reagenzienzugabe: Entgastes Triethylamin und DMF (z. B. im Verhältnis 1:2) werden zugegeben, gefolgt von dem terminalen Alkin (1,2 Äquiv.).

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50–70 °C) für 3–16 Stunden gerührt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter wässriger NH₄Cl-Lösung und anschließend mit Wasser gewaschen. Die organische Phase wird getrocknet (Na₂SO₄) und eingeengt.

  • Reinigung: Das Produkt wird durch Säulenchromatographie an Kieselgel gereinigt.

Buchwald-Hartwig-Aminierung: Bildung von C-N-Bindungen

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplung zur Synthese von Arylaminen aus Arylhalogeniden und primären oder sekundären Aminen.[4][13][14][15][16] Diese Reaktion ist besonders wertvoll für Substrate wie 3-Brom-1-methyl-5-nitropyridin-2(1H)-on, bei denen eine direkte nukleophile aromatische Substitution (SNAr) möglicherweise nicht effizient ist oder zu unerwünschten Nebenprodukten führt.

Wissenschaftliche Begründung der experimentellen Parameter:

  • Katalysatorsystem: Aufgrund der Elektronenarmut des Substrats sind elektronenreiche, sterisch anspruchsvolle Liganden wie XantPhos, BINAP oder die von Buchwald entwickelten Biarylphosphin-Liganden (z. B. BrettPhos) besonders geeignet.[14][16] Sie beschleunigen sowohl die oxidative Addition als auch die reduktive Eliminierung.

  • Base: Eine starke, nicht-nukleophile Base ist erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden. Natrium-tert-butoxid (NaOtBu) ist eine häufig verwendete Base.[11] Für basenempfindliche Substrate können mildere Basen wie K₃PO₄ oder Cs₂CO₃ in Betracht gezogen werden, was jedoch oft höhere Temperaturen oder längere Reaktionszeiten erfordert.[15]

  • Lösungsmittel: Aprotische, nicht-koordinierende Lösungsmittel wie Toluol oder Dioxan sind typisch.

Buchwald_Hartwig_Cycle Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung cluster_product Produkt Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR'R'')L₂⁺ Ar-Pd(II)(NHR'R'')L₂⁺ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(NHR'R'')L₂⁺ + HNR'R'' - Br⁻ [Ar-Pd(II)(NR'R'')L₂] [Ar-Pd(II)(NR'R'')L₂] Ar-Pd(II)(NHR'R'')L₂⁺->[Ar-Pd(II)(NR'R'')L₂] - H⁺ (Base) [Ar-Pd(II)(NR'R'')L₂]->Pd(0)L₂ Reduktive Eliminierung Product Ar-NR'R'' [Ar-Pd(II)(NR'R'')L₂]->Product

Abbildung 3: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Detailliertes Protokoll (Beispiel):

  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Gefäß werden unter Argon-Atmosphäre der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 0,02 Äquiv.) und der Ligand (z. B. XantPhos, 0,08 Äquiv.) vorgelegt.

  • Reagenzienzugabe: Natrium-tert-butoxid (NaOtBu, 1,4 Äquiv.), 3-Brom-1-methyl-5-nitropyridin-2(1H)-on (1,0 Äquiv.) und das Amin (1,2 Äquiv.) werden zugegeben.

  • Lösungsmittelzugabe: Wasserfreies, entgastes Toluol wird zugegeben (Konzentration ca. 0,1–0,2 M).

  • Reaktionsdurchführung: Das Gefäß wird versiegelt und die Mischung unter Rühren auf 80–110 °C erhitzt, bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle).

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht. Die Mischung wird mit Ethylacetat extrahiert, die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, getrocknet (Na₂SO₄) und eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Teil 2: Nukleophile Aromatische Substitution (SNAr)

Die stark elektronenziehende Nitrogruppe in para-Position zum Bromatom und die zusätzliche Aktivierung durch den Pyridinon-Ring machen 3-Brom-1-methyl-5-nitropyridin-2(1H)-on zu einem ausgezeichneten Substrat für die nukleophile aromatische Substitution (SNAr).[10][17] Bei dieser Reaktion greift ein Nukleophil den an das Halogen gebundenen Kohlenstoff an und bildet einen resonanzstabilisierten Meisenheimer-Komplex. Die anschließende Eliminierung des Bromidions stellt die Aromatizität wieder her.[10][17]

Wissenschaftliche Begründung der experimentellen Parameter:

  • Nukleophile: Weiche Nukleophile wie Thiole (Thiolate) und Amine sind besonders geeignet. Die Reaktivität hängt von der Nukleophilie und der Basizität des Reagenzes ab.

  • Aktivierung: Die Nitrogruppe ist entscheidend für die Stabilisierung des negativ geladenen Meisenheimer-Intermediats durch Resonanz. Ohne eine solche aktivierende Gruppe würde die Reaktion nicht unter milden Bedingungen ablaufen.[17]

  • Lösungsmittel: Polare aprotische Lösungsmittel wie DMF, DMSO oder Acetonitril sind ideal, da sie die geladenen Intermediate gut solvatisieren, ohne mit den Nukleophilen zu konkurrieren.

  • Base: Bei der Reaktion mit Thiolen oder sekundären Aminen wird oft eine Base (z. B. K₂CO₃, Et₃N) benötigt, um das Nukleophil in situ zu deprotonieren oder den entstehenden HBr abzufangen.

Abbildung 4: Additions-Eliminierungs-Mechanismus der SNAr-Reaktion.

Detailliertes Protokoll (Beispiel mit einem Thiol):

  • Reaktionsaufbau: In einem Rundkolben werden 3-Brom-1-methyl-5-nitropyridin-2(1H)-on (1,0 Äquiv.) und Kaliumcarbonat (K₂CO₃, 1,5 Äquiv.) in DMSO oder DMF suspendiert.

  • Nukleophilzugabe: Das entsprechende Thiol (1,1 Äquiv.) wird bei Raumtemperatur zugegeben.

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder bei erhöhter Temperatur (z. B. 60–80 °C) gerührt, bis die Umsetzung vollständig ist. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird in Wasser gegossen, woraufhin das Produkt oft ausfällt. Alternativ wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die organische Phase wird mit Wasser und gesättigter NaCl-Lösung gewaschen, getrocknet und eingeengt.

  • Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Zusammenfassung und Ausblick

Die Derivatisierung von 3-Brom-1-methyl-5-nitropyridin-2(1H)-on bietet Zugang zu einer Vielzahl komplexer Moleküle. Die vorgestellten Protokolle für Suzuki-, Sonogashira- und Buchwald-Hartwig-Kupplungen sowie für die SNAr-Reaktion stellen robuste und anpassbare Methoden dar, um dieses vielseitige Synthese-intermediat zu funktionalisieren. Die Wahl der optimalen Methode hängt vom gewünschten Zielmolekül und der Kompatibilität der funktionellen Gruppen ab. Ein tiefes Verständnis der zugrunde liegenden Mechanismen und der elektronischen Effekte der Substituenten ist der Schlüssel zur erfolgreichen Entwicklung neuer Syntheserouten in der modernen Wirkstoffforschung.

Referenzen

  • Smolecule. (2023). 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. Verfügbar unter: --INVALID-LINK--

  • Koperniku, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4069-4072. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Verfügbar unter: --INVALID-LINK--

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Verfügbar unter: --INVALID-LINK--

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Verfügbar unter: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: --INVALID-LINK--

  • Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2071-2078. Verfügbar unter: --INVALID-LINK--

  • Olszewski, P., & Mąkosza, M. (2005). Nitropyridines, their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-483. Verfügbar unter: --INVALID-LINK--

  • The Role of Nitropyridine Derivatives in Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd.. Verfügbar unter: --INVALID-LINK--

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Verfügbar unter: --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Verfügbar unter: --INVALID-LINK--

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Verfügbar unter: --INVALID-LINK--

  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Verfügbar unter: --INVALID-LINK--

  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Verfügbar unter: --INVALID-LINK--

  • Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. (n.d.). Autech Industry Co.,Limited. Verfügbar unter: --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Verfügbar unter: --INVALID-LINK--

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Verfügbar unter: --INVALID-LINK--

  • Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Verfügbar unter: --INVALID-LINK--

  • Gallou, F., & Lipshutz, B. H. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Verfügbar unter: --INVALID-LINK--

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. Verfügbar unter: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanistic experiments for the three‐component coupling. Verfügbar unter: --INVALID-LINK--

  • Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15914–15917. Verfügbar unter: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Verfügbar unter: --INVALID-LINK--

  • Inorganic Chemistry Frontiers. (2016). Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Verfügbar unter: --INVALID-LINK--

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Verfügbar unter: --INVALID-LINK--

  • Li, Y., et al. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385–2388. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Ge, H., et al. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters, 16(6), 1752–1755. Verfügbar unter: --INVALID-LINK--

  • Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(3), 43. Verfügbar unter: --INVALID-LINK--

  • Wolfe, J. P., & Nakhla, J. S. (2015). Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. Advanced Synthesis & Catalysis, 357(10), 2339–2344. Verfügbar unter: --INVALID-LINK--

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Verfügbar unter: --INVALID-LINK--

References

Application Notes & Protocols: Mechanistic Elucidation of Reactions Involving 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a pyridinone core, is a privileged scaffold found in numerous bioactive molecules.[2][3] The molecule is strategically functionalized with three key groups that dictate its reactivity: a nitro group (-NO₂), a bromine atom (-Br), and an N-methyl group (-NCH₃). The interplay of these substituents on the electron-deficient pyridine ring makes it a versatile substrate for constructing more complex molecular architectures, potentially serving as a lead compound for drug development.[1] A thorough understanding of its reaction mechanisms is therefore paramount for predicting its behavior, controlling reaction outcomes, and designing novel synthetic pathways.

This document provides an in-depth guide to studying the reaction mechanisms of this compound, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway. We will move from theoretical principles to detailed, actionable experimental protocols and computational workflows.

Theoretical Framework: Unpacking the Reactivity Profile

The reactivity of this compound is primarily governed by the electronic properties of the substituted pyridinone ring.

  • Electron-Deficient Core: The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient compared to benzene. This property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen.[4]

  • Activating Effect of the Nitro Group: The nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group through both inductive and resonance effects. It significantly depletes electron density from the ring, further activating it for nucleophilic attack. Its strong resonance-withdrawing effect is most pronounced at the ortho (C4, C6) and para (C2) positions.

  • The Role of the Bromine Atom: The bromine atom at the C3 position serves two roles. Electronegativity-wise, it is an inductively withdrawing group. More importantly, it is an excellent leaving group in the context of nucleophilic aromatic substitution, readily displaced by a wide range of nucleophiles.

  • The N-Methyl Group: The methyl group on the ring nitrogen ensures the molecule exists in the pyridin-2-one tautomeric form, preventing the tautomerism to 2-hydroxypyridine that can complicate reactivity in related systems.[5]

Collectively, these features prime the molecule for Nucleophilic Aromatic Substitution (SNAr) , the most probable and synthetically useful reaction mechanism. The nucleophile is expected to attack the carbon atom bearing the bromine, a position activated by the ortho nitrogen and para nitro group.

The Plausible Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. The strong electron-withdrawing nitro group is crucial for stabilizing the key intermediate.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C3 position, which is bonded to the bromine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group.

Step 2: Elimination of the Leaving Group and Re-aromatization The aromaticity of the ring is restored through the expulsion of the bromide ion (Br⁻). This step is typically fast and results in the formation of the final substituted product.

Caption: Figure 1: The two-step Addition-Elimination mechanism for SNAr reactions.

Experimental Design for Mechanistic Validation

To rigorously validate the proposed SNAr mechanism, a combination of kinetic, spectroscopic, and computational studies is essential. Here, we provide detailed protocols for these investigations.

Protocol 1: Synthesis and Characterization of a Model SNAr Product

This protocol describes a general procedure for reacting the substrate with a model nucleophile, piperidine, and confirming the product structure.

Objective: To synthesize 3-(piperidin-1-yl)-1-methyl-5-nitropyridin-2(1H)-one and validate its structure, confirming the regioselectivity of the substitution.

Materials:

  • This compound (Substrate)

  • Piperidine (Nucleophile)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, TLC plates, silica gel for column chromatography.

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add piperidine (1.2 mmol, 1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at 50 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the pure product.

  • Characterization: Confirm the identity and purity of the product using the following techniques:

    • ¹H NMR & ¹³C NMR: To confirm the covalent structure and the successful incorporation of the piperidine moiety at the C3 position, evidenced by characteristic shifts and the disappearance of the C-Br signal.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Causality: The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation but not the nucleophile, enhancing the nucleophile's reactivity.[3] Using a slight excess of the nucleophile ensures the reaction goes to completion. The aqueous workup and chromatographic purification are standard procedures to isolate the product from the solvent, excess reagents, and byproducts.

Protocol 2: Kinetic Analysis via UV-Visible Spectrophotometry

This protocol outlines how to determine the reaction's rate law, a critical piece of evidence for a bimolecular SNAr mechanism.

Objective: To determine the reaction order with respect to both the substrate and the nucleophile. A second-order rate law (Rate = k[Substrate][Nucleophile]) is expected for the SNAr mechanism.

Instrumentation:

  • Temperature-controlled UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Wavelength Determination: Record the UV-Vis spectra of the starting material and the purified product in the reaction solvent (e.g., acetonitrile). Identify a wavelength where the product has a strong absorbance and the starting material has minimal absorbance. This will be the monitoring wavelength (λ_max).

  • Pseudo-First-Order Conditions (Varying [Nucleophile]): a. Prepare a stock solution of the substrate (e.g., 0.1 mM). b. Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at much higher concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). This ensures the nucleophile concentration remains effectively constant throughout the reaction. c. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25.0 °C). d. To a cuvette, add the nucleophile solution and the solvent. Initiate the reaction by adding a small aliquot of the substrate stock solution and immediately begin recording the absorbance at λ_max over time. e. Repeat for each nucleophile concentration.

  • Data Analysis: a. For each run, plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line will be -k_obs (the pseudo-first-order rate constant). b. Plot the calculated k_obs values against the corresponding nucleophile concentrations ([Nucleophile]). The slope of this second plot will be the second-order rate constant, k. A linear relationship confirms the reaction is first-order with respect to the nucleophile.

Data Presentation:

[Piperidine] (M)k_obs (s⁻¹)
0.010.0052
0.020.0103
0.030.0155
0.040.0209
0.050.0261
Table 1: Representative data for determining reaction order.

Trustworthiness: This kinetic approach is self-validating. If the plot of k_obs vs. [Nucleophile] is linear and passes through the origin, it provides strong evidence that the reaction is first-order in both reactants, consistent with a bimolecular rate-determining step, which is the nucleophilic attack in the SNAr mechanism.[6][7]

Protocol 3: Computational Mechanistic Investigation

Computational chemistry provides invaluable insight into the reaction energetics and the structures of transient species that are difficult to observe experimentally.[8][9][10]

Objective: To model the SNAr reaction pathway, calculate activation energies, and characterize the structure of the Meisenheimer intermediate.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

  • Model System: The reaction of this compound with a simple nucleophile (e.g., methoxide, CH₃O⁻).

  • Level of Theory: Use Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost. A common choice is the B3LYP functional with a basis set like 6-311+G(d,p).[9] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the reaction environment.

  • Workflow: a. Geometry Optimization: Optimize the geometries of the reactants, the Meisenheimer intermediate, the transition state, and the products. b. Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data (enthalpy and Gibbs free energy). c. Reaction Pathway: Use the transition state structure to perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that it connects the reactants and the Meisenheimer intermediate.

  • Data Analysis: a. Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants. b. Calculate the overall reaction energy (ΔG_rxn) as the difference between the products and reactants. c. Visualize the molecular orbitals and the structure of the Meisenheimer complex to analyze charge distribution and bonding.

Computational_Workflow Figure 2: Computational Chemistry Workflow A 1. Structure Input (Reactants, Products) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minima) B->C D 4. Transition State Search (e.g., QST2, Berny) B->D G 7. Energy Profile Construction (Plot Gibbs Free Energy vs. Rxn Coordinate) C->G E 5. TS Frequency Calculation (Confirm 1 Imaginary Freq.) D->E F 6. IRC Calculation (Connect TS to Reactants/Intermediate) E->F F->G

Caption: Figure 2: A typical workflow for computational mechanism studies.

Synthesizing the Evidence

A successful investigation will yield converging lines of evidence:

  • Structural Evidence: NMR and MS data from Protocol 1 will unambiguously confirm that the nucleophile has displaced the bromide at the C3 position.

  • Kinetic Evidence: The second-order rate law derived from Protocol 2 will demonstrate that both the substrate and the nucleophile are involved in the rate-determining step, strongly supporting the bimolecular SNAr pathway.

  • Computational Evidence: The DFT calculations from Protocol 3 will show a viable reaction pathway with a reasonable activation barrier and a stable Meisenheimer intermediate, providing a theoretical foundation that corroborates the experimental findings.

By integrating these approaches, researchers can build a robust and authoritative case for the reaction mechanism of this compound, enabling its confident application in the complex landscape of drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions in the Bromination of 1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the electrophilic bromination of 1-methyl-5-nitropyridin-2(1H)-one. This reaction, while crucial for synthesizing key pharmaceutical intermediates, is often accompanied by challenges related to selectivity and yield. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered questions. Our goal is to empower you with the scientific rationale behind the experimental choices, enabling you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemistry, and provide actionable solutions.

Issue 1: My TLC analysis shows multiple spots, including unreacted starting material and at least two products. What is happening?

Answer: This is a classic selectivity issue, most commonly arising from over-bromination and, to a lesser extent, undesired isomeric substitution.

  • Probable Cause A: Di-bromination (Over-bromination) The primary side product is often the 3,5-dibromo-1-methyl-pyridin-2(1H)-one derivative. While the pyridone ring is generally deactivated by the nitro and carbonyl groups, the electronic properties of pyridones can lead to the mono-brominated product being more reactive than the starting material under certain pH or solvent conditions.[1][2][3] This facile di-bromination is a known challenge in pyridone chemistry.[1][3]

    Solutions:

    • Stoichiometric Control: Switch from elemental bromine (Br₂), which is difficult to dispense accurately, to N-Bromosuccinimide (NBS). NBS is a solid, allowing for precise molar control. Use 1.0-1.05 equivalents.[4][5]

    • Controlled Reagent Addition: Add the brominating agent (Br₂ or NBS solution) dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-substitution.

    • Temperature Management: Perform the addition at a reduced temperature (0 °C to 5 °C) to decrease the reaction rate and enhance selectivity. Once the addition is complete, allow the reaction to slowly warm to room temperature.

  • Probable Cause B: Degradation If you observe significant streaking on the TLC plate or the formation of a dark, tarry reaction mixture, decomposition of the starting material or product is likely. The nitro group, particularly on an electron-deficient ring, can be susceptible to side reactions under harsh conditions.[6][7]

    Solutions:

    • Solvent Purity: Use anhydrous, high-purity solvents. Acetic acid is a common choice, but propionitrile or acetonitrile can also be effective.[8][9]

    • Avoid Excessively High Temperatures: Do not heat the reaction unless TLC analysis confirms it is stalled at room temperature. Most brominations of activated or moderately deactivated systems proceed well without heat.

Issue 2: The reaction yield is consistently low, even after extending the reaction time to 24 hours.

Answer: A low yield points to either an incomplete reaction, product degradation, or mechanical loss during workup.

  • Probable Cause A: Insufficient Electrophilicity The 1-methyl-5-nitropyridin-2(1H)-one ring is electron-deficient. While the pyridone oxygen and N-methyl group provide some activation, the combined deactivating effect of the carbonyl and nitro groups can make the reaction sluggish.[10]

    Solutions:

    • Use a Catalyst with NBS: If using NBS, add a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (p-TSA). The acid protonates the NBS carbonyl, making the bromine atom significantly more electrophilic.[11]

    • Switch Brominating Agent: While Br₂ in acetic acid should be sufficient, consider alternative brominating systems if the issue persists. However, optimization of existing conditions is typically more fruitful.

  • Probable Cause B: Product Precipitation and Workup Loss The bromo-nitro pyridone product may have limited solubility in the reaction solvent and could precipitate. Additionally, its polarity may cause issues during aqueous workup and extraction.

    Solutions:

    • Solubility Check: Before starting, check the solubility of your starting material in the chosen solvent. During the reaction, ensure the mixture remains a mobile slurry or solution. If the product crashes out, it may become coated with starting material, halting the reaction.

    • Optimized Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate), ensure the pH is adjusted appropriately before extraction. Extract with a suitable solvent like dichloromethane or ethyl acetate multiple times (3-4x) to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high regioselectivity of bromination at the C3 position?

A1: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regioselectivity is dictated by the electronic directing effects of the substituents on the pyridone ring.

  • Activating/Directing Groups: The endocyclic nitrogen lone pair (participating in the lactam resonance) and the N-methyl group (inductive donation) direct electrophiles to the ortho and para positions (C3 and C5).

  • Deactivating Groups: The C2-carbonyl and the C5-nitro group are powerful electron-withdrawing groups that deactivate the ring, particularly at positions ortho and para to them.

Analysis of Intermediates:

  • Attack at C3: The positive charge in the resulting sigma complex (arenium ion) is stabilized by resonance involving the ring nitrogen. This is the most stable intermediate.

  • Attack at C5: This position is strongly deactivated by the adjacent nitro group.

  • Attack at C4: This position is meta to the strongest deactivating group (C2-carbonyl) and is less favored than C3.

Therefore, the C3 position is the most electronically favorable site for electrophilic attack.

Q2: Are there advantages to using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?

A2: Yes, for this specific substrate, NBS offers several significant advantages:

  • Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.

  • Stoichiometric Precision: As a solid, NBS can be weighed accurately, preventing the addition of excess brominating agent that leads to over-bromination.[4]

  • Milder Conditions: Reactions with NBS are often cleaner. The co-product, succinimide, is generally non-reactive and can be easily removed during aqueous workup.

Experimental Protocols & Data

Protocol 1: Selective Mono-bromination using NBS in Acetic Acid
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 1-methyl-5-nitropyridin-2(1H)-one (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 10 mL per gram of substrate). Stir until fully dissolved.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Add this solution to the reaction mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Quench: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Workup: Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Influence of Reaction Conditions on Product Distribution
Brominating AgentStoichiometry (eq)SolventTemperatureExpected Primary ProductPotential Major Side Product
Br₂1.1Acetic AcidRoom Temp3-bromo-1-methyl-5-nitropyridin-2(1H)-one3,5-dibromo derivative
Br₂>1.5Acetic Acid50 °C3,5-dibromo derivativeDegradation products
NBS1.05Acetic Acid0 °C → RTThis compoundTrace di-bromo derivative
NBS / cat. H₂SO₄1.05Acetonitrile0 °C → RTThis compoundMinimal side products

Mechanistic and Troubleshooting Diagrams

Reaction_Mechanism SM 1-methyl-5-nitropyridin-2(1H)-one Sigma_Complex Sigma Complex (C3 Attack) SM->Sigma_Complex + Br+ (slow) Br_plus Br+ Product Desired Product (3-Bromo) Sigma_Complex->Product (fast) DiBromo Side Product (3,5-Dibromo) Product->DiBromo Undesired Pathway H_plus -H+ Over_Br Further Bromination (Excess Br+)

Caption: Mechanism of electrophilic bromination and the side reaction pathway.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC SM_Present Significant Starting Material Remains? Check_TLC->SM_Present Multi_Spots Multiple Product Spots? SM_Present->Multi_Spots No Sol_Time Action: • Increase reaction time • Add acid catalyst (if using NBS) SM_Present->Sol_Time Yes Sol_Stoich Action: • Use NBS (1.05 eq) • Slow, cold addition Multi_Spots->Sol_Stoich Yes (Suspect Over-bromination) Sol_Degrade Action: • Lower temperature • Use purified reagents Multi_Spots->Sol_Degrade No (Dark Color / Streaking?) Success Problem Solved Sol_Time->Success Sol_Stoich->Success Sol_Degrade->Success

References

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-1-methyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Compound Overview and Stability Profile

This compound is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂O₃.[1] Its structure, featuring a pyridinone ring substituted with a bromine atom, a nitro group, and an N-methyl group, makes it a valuable intermediate in organic synthesis. However, these functional groups also render the molecule susceptible to specific degradation pathways. Understanding these liabilities is critical for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol [1]
CAS Number 16098-21-8[2]
Appearance Likely a solid at room temperature
Storage Sealed in a dry, room temperature environment is recommended.[3]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound.

FAQ 1: My compound shows a new spot on TLC/a new peak in LC-MS analysis after storage in solution. What is happening?

Answer: The appearance of new signals on TLC or in LC-MS is a strong indicator of compound degradation. For this compound, several degradation pathways are possible depending on the storage conditions. The most common culprits are hydrolysis and photodecomposition.

Troubleshooting Guide: Investigating Degradation in Solution

  • Protect from Light: Nitroaromatic compounds can be light-sensitive. Repeat the experiment using amber vials or wrap your glassware in aluminum foil to exclude light. If the degradation is significantly reduced, photodecomposition is the likely cause.

  • Solvent Choice: Protic solvents (e.g., methanol, ethanol, water) are more likely to participate in degradation reactions than aprotic solvents (e.g., acetonitrile, DMSO, THF). If you are using a protic solvent, consider switching to an aprotic alternative for your stock solutions.

  • pH of the Medium: The presence of acidic or basic impurities in your solvent or on your glassware can catalyze hydrolysis. Ensure your solvents are of high purity and your glassware is properly neutralized. If working in a buffered solution, be aware that both strongly acidic and basic conditions can promote degradation.

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation. Store stock solutions at low temperatures (-20°C or -80°C) to prolong their shelf life.

FAQ 2: I am seeing a loss of the bromine signal in my mass spectrometry data. What could be the cause?

Answer: The loss of the characteristic isotopic pattern for bromine in your mass spectrum suggests a reaction involving the C-Br bond. The most probable cause is a nucleophilic substitution reaction.

Troubleshooting Guide: Addressing Loss of Bromine

  • Identify Nucleophiles: Review your experimental conditions for the presence of nucleophiles. Common nucleophiles include water (hydrolysis), alcohols (alkoxylation), and amines (amination). Even seemingly innocuous reagents or solvent impurities can act as nucleophiles.

  • Control pH: Basic conditions can generate more potent nucleophiles (e.g., hydroxide from water) that can displace the bromide. Maintaining a neutral pH can help minimize this degradation pathway.

  • Inert Atmosphere: If your reaction is sensitive to atmospheric moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

FAQ 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I confirm this?

Answer: To confirm the degradation of your starting material, you can use a combination of analytical techniques.

Protocol: Verifying Starting Material Integrity

  • Obtain a Reference Spectrum: If you have a fresh, unopened batch of this compound, dissolve a small amount in a suitable solvent and acquire its ¹H NMR and LC-MS spectra. This will serve as your reference.

  • Analyze the Suspected Sample: Prepare a sample of your suspect material under the same conditions as the reference and acquire its ¹H NMR and LC-MS spectra.

  • Compare the Data:

    • ¹H NMR: Look for the appearance of new peaks and a decrease in the integration of the peaks corresponding to the starting material.

    • LC-MS: Compare the chromatograms. The appearance of new peaks, especially those with a lower retention time (often indicating more polar degradation products), and a decrease in the area of the peak for the starting material are indicative of degradation. Check the mass spectra of the new peaks to help identify the degradation products.

III. Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

A. Hydrolysis

Under aqueous conditions, particularly at non-neutral pH, the compound can undergo hydrolysis at the C-Br bond, leading to the formation of 3-hydroxy-1-methyl-5-nitropyridin-2(1H)-one.

G reactant This compound product 3-Hydroxy-1-methyl-5-nitropyridin-2(1H)-one reactant->product Nucleophilic Aromatic Substitution reagent H₂O (Acid or Base Catalysis)

Caption: Hydrolysis of the C-Br bond.

B. Photodecomposition

Nitroaromatic compounds are known to be susceptible to photodegradation. Upon absorption of UV light, the nitro group can undergo complex photochemical reactions, potentially leading to the formation of radical species and subsequent decomposition.

G start This compound excited Excited State start->excited hv (UV light) radicals Radical Intermediates excited->radicals products Decomposition Products radicals->products

Caption: General pathway for photodecomposition.

C. Reduction of the Nitro Group

In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroarenes.[4][5]

G start 3-Bromo-1-methyl-5-nitro pyridin-2(1H)-one nitroso Nitroso Intermediate start->nitroso [H] hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine [H] amine 3-Amino-5-bromo-1-methyl pyridin-2(1H)-one hydroxylamine->amine [H]

Caption: Stepwise reduction of the nitro group.

Common laboratory reducing agents that can effect this transformation include:

  • Catalytic hydrogenation (e.g., H₂, Pd/C)[6]

  • Metals in acidic media (e.g., Fe/HCl, Sn/HCl)[5]

  • Tin(II) chloride (SnCl₂)[6]

D. Thermal Decomposition

IV. Recommended Handling and Storage Protocols

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended.

Protocol: Long-Term Storage

  • Solid Form: Store the compound as a solid in a tightly sealed container.

  • Environment: Keep the container in a cool, dry, and dark place. A desiccator at room temperature is a suitable option.[3]

  • Inert Atmosphere: For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Protocol: Preparation and Storage of Stock Solutions

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) whenever possible.

  • Protection from Light: Prepare and store solutions in amber glass vials or vials wrapped in aluminum foil.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into smaller, single-use volumes.

  • Short-Term Use: For daily use, allow an aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

V. References

  • Smolecule. (2023, August 19). This compound. Retrieved from 1

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. Retrieved from 8

  • Grokipedia. Reduction of nitro compounds. Retrieved from 4

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from 5

  • Organic Chemistry Portal. Nitro Reduction. Retrieved from 6

  • Achmem. This compound. Retrieved from 3

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from 7

  • ChemUniverse. This compound. Retrieved from 2

References

Technical Support Center: Removing Impurities from 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key building block in organic synthesis, the purity of this compound is paramount for achieving reliable and reproducible results in downstream applications, including drug discovery and materials science.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial analysis (TLC, crude ¹H NMR) of the reaction mixture shows multiple spots/peaks. What are the most probable impurities I'm dealing with?

A1: Understanding the impurity profile is the first critical step in designing an effective purification strategy. Based on the common synthetic routes to this compound, which typically involve the nitration and bromination of a pyridinone precursor, the impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. Depending on your specific synthetic step, this could be 1-methyl-5-nitropyridin-2(1H)-one (if you are performing the bromination step) or 3-bromo-1-methylpyridin-2(1H)-one (if you are performing the nitration step).

  • Over-reacted Products: Formation of di-brominated species, such as 3,5-dibromo-1-methylpyridin-2(1H)-one, can occur if the reaction conditions for bromination are too harsh or the reaction time is prolonged.[2]

  • Isomeric Impurities: While the directing effects of the substituents on the pyridinone ring guide the regioselectivity, small amounts of other isomers can form. For instance, bromination or nitration at an alternative, less-favored position on the ring can lead to impurities that are often difficult to separate due to similar polarities.

  • Hydrolysis or Degradation Products: The presence of strong acids (like sulfuric acid in nitration) can sometimes lead to minor degradation of the pyridinone ring, especially at elevated temperatures.[1]

  • Residual Reagents and Solvents: Inorganic salts from neutralization steps and residual high-boiling solvents like DMF or acetic acid are also common.

A preliminary ¹H NMR is invaluable here. For example, the absence of a proton signal in the aromatic region where the bromine was introduced would suggest a successful reaction, while the presence of the starting material's characteristic peaks indicates an incomplete reaction.

Q2: What is a reliable, general workflow for purifying the crude product?

A2: A systematic, multi-step approach is recommended to efficiently achieve high purity. The optimal workflow depends on the scale of your reaction and the nature of the impurities identified in Q1.

Below is a standard workflow that combines a bulk purification method with a final polishing step.

G cluster_0 Post-Reaction Work-up cluster_1 Initial Analysis cluster_2 Bulk Purification cluster_3 Final Verification Workup Aqueous Work-up (Quench, Neutralize, Extract) Analysis Analyze Crude Solid (TLC, ¹H NMR, LC-MS) Workup->Analysis Decision Major Impurity Type? Analysis->Decision Recrystallization Recrystallization (For removing less soluble or more soluble impurities) Decision->Recrystallization Different Solubility Column Silica Gel Chromatography (For separating compounds of similar polarity) Decision->Column Similar Polarity PurityCheck Assess Purity of Fractions/Crystals (TLC, Melting Point) Recrystallization->PurityCheck Column->PurityCheck Combine Combine Pure Fractions & Evaporate Solvent PurityCheck->Combine FinalAnalysis Final Product Analysis (¹H NMR, LC-MS, Elemental) Combine->FinalAnalysis

Caption: General purification workflow for this compound.

Q3: I'm trying to purify by recrystallization, but it's not working well. What solvents should I try and what are the key steps?

A3: Recrystallization is an excellent and scalable technique, but success hinges on selecting the right solvent. The ideal solvent should dissolve your target compound poorly at room temperature but completely at an elevated temperature. Conversely, the impurities should either be completely soluble or completely insoluble at all temperatures.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: This is the most critical step. Test a range of solvents with varying polarities.

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add the chosen solvent dropwise at room temperature until the material is just covered. Observe solubility.

    • If insoluble, gently heat the mixture. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • A good solvent will show low solubility at room temperature but high solubility when hot, and will yield a good recovery of crystalline solid upon cooling.

Solvent Candidate Polarity Boiling Point (°C) Rationale & Comments
Ethanol Polar Protic78Often a good starting point. The hydroxyl group can interact with the nitro and carbonyl groups.
Isopropanol Polar Protic82Slightly less polar than ethanol; may offer different solubility characteristics.
Ethyl Acetate Polar Aprotic77Good for compounds of intermediate polarity. Often used in a solvent system with hexanes.
Toluene Non-polar111Useful for dissolving less polar impurities while leaving the more polar product undissolved, or vice-versa.
Acetonitrile Polar Aprotic82Can be effective, but its high solvency power might require a co-solvent to reduce solubility.
Water Very Polar100Unlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent.
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to fully dissolve it. Using excess solvent will significantly reduce your yield.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly, preferably under vacuum.

Troubleshooting Tip: If your compound "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent. To fix this, add a little more hot solvent to dissolve the oil, and then allow it to cool even more slowly. Seeding the solution with a tiny crystal of pure product can also induce crystallization.

Q4: My compound is not separating from an impurity on a silica gel column. How can I improve the separation?

A4: This is a classic challenge, especially with isomers. Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity. The goal is to find a solvent system where your product has a retention factor (Rƒ) of ~0.3-0.4 on a TLC plate, with good separation from all impurity spots.[4]

For a compound like this compound, which has multiple polar functional groups (nitro, carbonyl), the polarity is moderately high.

Step-by-Step Column Chromatography Protocol:

  • TLC Optimization: First, find the best eluent system using TLC.

    • Start with a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Diethyl Ether).

    • A good starting point is 7:3 Hexanes:Ethyl Acetate.

    • Run TLC plates with varying ratios (e.g., 9:1, 8:2, 6:4) to find the system that gives the best separation.

  • Column Packing: A well-packed column is essential to prevent channeling. Use the "slurry method" by mixing your silica gel with the initial, least polar eluent and pouring it into the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid solution.

  • Elution: Start running the column with the optimized eluent. If separation is still difficult, a shallow gradient (gradually increasing the polarity of the mobile phase) can be very effective.

Troubleshooting Guide for Column Chromatography

G cluster_0 cluster_1 Start Problem: Poor Separation RfsTooHigh All spots at top of TLC (Rƒ values too high) Start->RfsTooHigh RfsTooLow All spots on baseline (Rƒ values too low) Start->RfsTooLow NoSeparation Spots are close together (ΔRƒ is small) Start->NoSeparation Tailing Spots are streaked (Peak Tailing) Start->Tailing DecreasePolarity Decrease Eluent Polarity (e.g., from 7:3 to 8:2 Hex:EtOAc) RfsTooHigh->DecreasePolarity IncreasePolarity Increase Eluent Polarity (e.g., from 7:3 to 6:4 Hex:EtOAc) RfsTooLow->IncreasePolarity TryNewSystem Try a Different Solvent System (e.g., DCM/Methanol) or use a shallow gradient NoSeparation->TryNewSystem AddModifier Add a Modifier (e.g., 0.5% Triethylamine) to neutralize acidic silica Tailing->AddModifier

Caption: Troubleshooting poor separation in silica gel chromatography.

Expert Tip: Pyridine-containing compounds can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[5] Adding a small amount of a basic modifier like triethylamine (~0.1-0.5%) to your eluent can neutralize these active sites and significantly improve peak shape and resolution.

Q5: How do I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to unequivocally confirm the purity and identity of your final product. Relying on a single method is not sufficient.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems. Co-spotting with the starting material can confirm its absence.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. The spectrum should be clean, with all peaks correctly assigned to the protons of the desired structure. The integration values should correspond to the number of protons for each signal. The absence of peaks corresponding to starting materials or other impurities is crucial.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. The product should appear as a single, sharp peak. The area under the curve can be used to calculate purity (e.g., >99%).[6][7]

By systematically addressing potential impurities and employing the right purification techniques, you can confidently obtain high-purity this compound for your research needs.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor solubility of this versatile building block in various chemical reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Introduction: Understanding the Challenge

This compound is a key intermediate in the synthesis of a variety of complex organic molecules and potential pharmaceutical agents.[1] Its structure, featuring a polar pyridinone core, a nitro group, and a bromine atom, contributes to its unique reactivity but also presents a significant challenge: poor solubility in many common organic solvents. This low solubility can lead to slow reaction rates, incomplete conversions, and difficulties in purification.

This guide is structured to provide a logical workflow for addressing these solubility issues, from initial solvent screening to advanced techniques for heterogeneous reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with limited solubility in many common non-polar and moderately polar organic solvents such as hexanes, toluene, and diethyl ether. It exhibits better, though often still limited, solubility in more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Q2: Why is this compound so poorly soluble?

A2: The poor solubility is a result of its molecular structure. The pyridinone ring is polar, and the nitro group is a strong electron-withdrawing group, leading to strong intermolecular dipole-dipole interactions and potentially crystal lattice packing. These forces require a significant amount of energy to overcome, which many solvents cannot provide.

Q3: Can I just heat the reaction to a higher temperature to dissolve it?

A3: While increasing the temperature can improve solubility, it's a strategy that must be used with caution. This compound, like many nitroaromatic compounds, can be thermally sensitive. High temperatures may lead to decomposition or unwanted side reactions. It is crucial to determine the thermal stability of the compound under your specific reaction conditions before resorting to high heat.

Q4: Are there any known successful reaction types with this compound despite its poor solubility?

A4: Yes, this compound is a valuable precursor in several transformations. The bromine atom is susceptible to nucleophilic substitution and is a key handle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[1] The nitro group can also be reduced to an amine, opening up further synthetic possibilities.[2] Success in these reactions often hinges on careful solvent selection and the use of specialized techniques to overcome solubility limitations.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting strategies for specific reaction classes where the poor solubility of this compound is a common hurdle.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3][4][5] However, the poor solubility of this compound can hinder the efficiency of these transformations.

Issue: Low conversion or no reaction in a Suzuki or Buchwald-Hartwig coupling.

Troubleshooting Workflow

start Low Conversion in Cross-Coupling solvent Step 1: Re-evaluate Solvent System start->solvent cosolvent Use a Co-solvent System (e.g., Toluene/DMF, Dioxane/Water) solvent->cosolvent Initial Approach polar_aprotic Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) solvent->polar_aprotic Alternative base Step 2: Optimize the Base cosolvent->base polar_aprotic->base soluble_base Use a More Soluble Inorganic Base (e.g., Cs2CO3, K3PO4) base->soluble_base ligand Step 3: Screen Ligands soluble_base->ligand buchwald_ligands Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) ligand->buchwald_ligands temp Step 4: Cautious Temperature Increase buchwald_ligands->temp monitor_decomp Increase Temperature Incrementally (Monitor for Decomposition) temp->monitor_decomp ptc Step 5: Consider Phase-Transfer Catalysis monitor_decomp->ptc add_ptc Add a Phase-Transfer Catalyst (e.g., TBAB) ptc->add_ptc

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Explanations and Protocols
  • Step 1: Solvent System Optimization: The choice of solvent is critical in palladium-catalyzed reactions as it affects not only solubility but also catalyst stability and reactivity.[6][7][8]

    • Co-solvent Systems: A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic solvent (like DMF or NMP) can provide a good balance. The non-polar component often favors the catalytic cycle, while the polar co-solvent aids in dissolving the pyridinone substrate. A common starting point is a 4:1 to 10:1 ratio of the non-polar to polar solvent.[9][10]

    • Polar Aprotic Solvents: If co-solvents are ineffective, switching entirely to a polar aprotic solvent like DMF, DMSO, or NMP may be necessary. Be aware that these solvents can sometimes complicate product isolation.

  • Step 2: Base Selection: The choice of base is not only for the reaction mechanism but also impacts the overall homogeneity of the reaction mixture.

    • Soluble Bases: Insoluble bases like K2CO3 can be less effective if the substrate is not in solution. Consider using more soluble bases such as Cs2CO3 or K3PO4.[10]

  • Step 3: Ligand Choice: Modern, bulky electron-rich phosphine ligands can significantly enhance the efficiency of cross-coupling reactions, often allowing for lower reaction temperatures.[11]

    • Recommended Ligands: For Buchwald-Hartwig aminations, ligands like SPhos, XPhos, and RuPhos are excellent choices. For Suzuki couplings, SPhos and XPhos are also highly effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Step 4: Temperature Control:

    • Incremental Increase: If solubility remains an issue, gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS for the appearance of decomposition products.

  • Step 5: Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base that is insoluble in the organic solvent, a phase-transfer catalyst can be highly effective.[12][13][14][15]

    • How it Works: A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the anionic base from the solid or aqueous phase into the organic phase where the reaction occurs.[12][13] This can significantly accelerate the reaction even with poor substrate solubility.

    • Protocol: Add 5-10 mol% of TBAB to the reaction mixture.

Data Summary: Recommended Starting Conditions for Cross-Coupling
Reaction TypeRecommended Solvent SystemRecommended BaseRecommended LigandTemperature Range (°C)
Suzuki-Miyaura Dioxane/H₂O (4:1) or Toluene/DMF (10:1)K₃PO₄ or Cs₂CO₃SPhos or XPhos80-110
Buchwald-Hartwig Toluene or DioxaneNaOtBu or K₃PO₄SPhos or RuPhos80-110
Guide 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation that unlocks new synthetic pathways.[16] The poor solubility of the starting material can make this reduction challenging, especially with heterogeneous catalysts like Pd/C.

Issue: Incomplete reduction of the nitro group.

Troubleshooting Workflow

start Incomplete Nitro Reduction catalytic_hydrog Method 1: Catalytic Hydrogenation start->catalytic_hydrog metal_acid Method 2: Metal/Acid Reduction start->metal_acid other_reagents Method 3: Alternative Reducing Agents start->other_reagents solvent_hydrog Use a solvent with better solubility (e.g., THF, Ethyl Acetate, Acetic Acid) catalytic_hydrog->solvent_hydrog cosolvent_hydrog Add a protic co-solvent (e.g., EtOH, MeOH) solvent_hydrog->cosolvent_hydrog pressure Increase H2 pressure cosolvent_hydrog->pressure sncl2 Use SnCl2·2H2O in EtOH or EtOAc metal_acid->sncl2 fe_nh4cl Use Fe powder with NH4Cl in EtOH/H2O sncl2->fe_nh4cl dithionite Sodium Dithionite (Na2S2O4) other_reagents->dithionite

References

Catalyst selection for cross-coupling with 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of cross-coupling reactions with 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, actionable advice to troubleshoot the unique challenges presented by this electron-deficient, heteroaromatic substrate.

Core Challenge: The Nature of this compound

This substrate presents a unique combination of electronic and structural features that must be carefully managed for successful cross-coupling:

  • High Electron Deficiency: The potent electron-withdrawing effects of the nitro group and the pyridone carbonyl significantly influence the reactivity of the C-Br bond. While this can facilitate the initial oxidative addition step in many catalytic cycles, it can also impact subsequent steps and the stability of intermediates.

  • Potential for Catalyst Inhibition: The presence of a nitro group and the pyridyl nitrogen introduces potential coordination sites that can interact with the palladium catalyst. The nitro group, in particular, can be reduced by common phosphine ligands or catalyst systems, leading to catalyst deactivation and undesired side reactions.[1] The pyridine nitrogen itself can sometimes coordinate to the palladium center, potentially hindering catalytic activity, a phenomenon known as "the 2-pyridyl problem".[2][3]

  • Base Sensitivity: The substrate may be sensitive to certain strong bases, leading to decomposition or undesired side reactions. Careful selection of the base is therefore critical.[4][5]

This guide is structured to address these challenges head-on, providing reaction-specific troubleshooting and optimization strategies.

General Troubleshooting & Best Practices

Before diving into specific reaction types, certain universal principles apply. If you are encountering issues like low or no product yield, the first step is always to verify the fundamentals.[6]

Q: My reaction is not working at all. What should I check first?

A: Systematically verify the following core components:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three cycles of vacuum/backfill with argon or nitrogen) and maintained under an inert atmosphere. Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling).[7][8]

  • Reagent Purity and Anhydrous Conditions: Moisture is a common culprit for failed cross-coupling reactions. Water can hydrolyze reagents and act as a proton source for hydrodehalogenation, a common side reaction.[7] Ensure all solvents are anhydrous and reagents are pure. It is often best practice to use freshly opened solvents or those dried over molecular sieves.

  • Catalyst and Ligand Integrity: Is your palladium source active? Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to the active Pd(0) species.[5] If this step is inefficient, the catalytic cycle will not initiate.[9] Consider using a pre-formed, air-stable Pd(0) catalyst or a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that activates reliably.[4] Ligands, especially phosphines, can oxidize over time; use fresh or properly stored ligands.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For our substrate, the primary challenges involve balancing the facilitated oxidative addition with potentially sluggish transmetalation and reductive elimination steps, while avoiding catalyst deactivation.

Catalyst & Ligand Selection Rationale

The electron-deficient nature of the pyridone ring makes oxidative addition of the C-Br bond to a Pd(0) center relatively facile. The critical choice lies in the ligand, which must stabilize the catalyst throughout the cycle and promote the often rate-limiting transmetalation and reductive elimination steps.[10]

  • Recommended Ligands: Bulky, electron-rich monodentate phosphine ligands are the standard for challenging Suzuki couplings.[10][11] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) groups are excellent starting points.[10][12] These ligands promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.

  • Recommended Palladium Sources: While Pd(PPh₃)₄ can be used, modern pre-catalysts like XPhos Pd G3 offer superior stability and activity, often at lower catalyst loadings.[7] Pd(OAc)₂ or Pd₂(dba)₃ paired with a suitable ligand are also common choices.[11][12]

  • Base Selection: A base is required to activate the boronic acid for transmetalation.[12] For heteroaryl couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases or hydroxides, as they offer a good balance of strength and compatibility with sensitive functional groups.[7]

Troubleshooting Suzuki-Miyaura Reactions

Q: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation arises from the interception of the Ar-Pd(II)-X intermediate with a proton source before it can undergo transmetalation.

  • Check for Moisture: Ensure all reagents and solvents are rigorously dry.[7]

  • Base Choice: The base itself can be a source of protons or water (e.g., K₂CO₃·xH₂O). Use an anhydrous grade of base or dry it in an oven before use. Sometimes switching to a different base, like K₃PO₄, can resolve the issue.

Q: My main side-product is the homocoupling of my boronic acid reagent. What's causing this?

A: This is almost always caused by the presence of oxygen, which promotes the oxidative coupling of the boronic acid.[7]

  • Improve Degassing: Increase the duration and number of cycles of your degassing procedure. Purging the solvent with argon for 30-60 minutes before adding it to the reaction flask is highly recommended.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a reliable pre-catalyst may reduce homocoupling compared to in situ reduction of Pd(II) sources, which can be sensitive to reaction conditions.[7]

Q: My reaction is sluggish and stalls at low conversion. What should I try?

A: This suggests an issue with catalyst activity or the transmetalation step.

  • Ligand Choice: If you are using a simple ligand like PPh₃, switch to a more electron-rich and bulky ligand like XPhos or SPhos to accelerate the catalytic cycle.[13]

  • Stronger Base: Transmetalation is base-mediated. Switching from a weaker base (like K₂CO₃) to a stronger one (like K₃PO₄ or Cs₂CO₃) can increase the rate.[7][13]

  • Temperature: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can overcome activation barriers, but be mindful of potential catalyst decomposition.[7]

  • Boronic Ester vs. Acid: Boronic pinacol esters are often more stable than their corresponding acids and can sometimes provide better results, as they are less prone to protodeboronation.[7]

Data Summary: Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable, reliable activation, high activity for heteroaryl halides.
Ligand (Included in pre-catalyst)XPhos is a bulky, electron-rich ligand ideal for this substrate type.[10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective for heteroaryl couplings, minimizes base-mediated side reactions.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or TolueneStandard solvents for Suzuki reactions. The presence of water can sometimes be beneficial.
Temperature 90-110 °CA common temperature range to ensure reasonable reaction rates.
General Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the boronic acid/ester (1.2-1.5 equiv.), base (2.5 equiv.), and this compound (1.0 equiv.).

  • Seal the vessel with a septum, and evacuate and backfill with argon (repeat this three times).

  • Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated in vacuo for purification.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[14][15] The key to success with this compound is the careful selection of the ligand-base combination to match the nucleophilicity of the amine coupling partner while avoiding decomposition.[16]

Catalyst & Ligand Selection Rationale

The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[4][14] The ligand choice is paramount for sterically hindered or electronically challenging substrates.[16]

  • Recommended Ligands: For general C-N couplings with heteroaryl halides, bulky biarylphosphine ligands are the gold standard. Depending on the amine (primary, secondary, hindered), ligands like XantPhos, Josiphos, or specific Buchwald ligands (e.g., BrettPhos for primary amines) are excellent choices.[5][17]

  • Recommended Palladium Sources: Pre-formed palladium pre-catalysts (e.g., XantPhos Pd G3) are highly recommended for their reliability.[17] Alternatively, a combination of Pd₂(dba)₃ or Pd(OAc)₂ with the chosen ligand can be used.[4]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[16] Sodium tert-butoxide (NaOtBu) is the most common and often provides the highest rates.[5] However, for substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can be useful for substrates with protic functional groups.[5]

Troubleshooting Buchwald-Hartwig Aminations

Q: My reaction is giving low yields, and I see decomposition of my starting material.

A: This is a classic sign of incompatibility with the base. The nitro group is particularly sensitive to strong bases at elevated temperatures.

  • Switch to a Weaker Base: If you are using NaOtBu, switch to K₃PO₄ or Cs₂CO₃.[4][5] This is the most critical change to make.

  • Lower the Temperature: A weaker base may require a higher temperature, but it's a trade-off. Try running the reaction with K₃PO₄ at a slightly higher temperature (e.g., 110 °C) or for a longer duration.

  • Screen Solvents: Solvents like toluene, dioxane, or THF are standard.[16] Sometimes a change in solvent can dramatically alter the outcome.

Q: I am attempting to couple a secondary amine, and the reaction is very slow.

A: Secondary amines are often less reactive than primary amines.

  • Ligand Screening is Key: The choice of ligand is even more critical for secondary amines. A ligand like RuPhos is specifically designed for this purpose.[5] A systematic screen of several ligands is the best approach.

  • Use a Stronger Base: If the substrate is stable, NaOtBu is generally the most effective base for driving these more difficult couplings.[5]

Q: The reaction works, but is not going to completion.

A: This could indicate catalyst deactivation.

  • Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading from 1-2 mol% to 4-5 mol%.

  • Use a More Robust Ligand: Consider switching to a more robust ligand system, such as one based on an N-heterocyclic carbene (NHC), which can be more resistant to degradation at high temperatures.[18]

Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source XantPhos Pd G3 or [Pd₂(dba)₃ + RuPhos]XantPhos is a good general ligand; RuPhos is excellent for secondary amines.[5][17]
Ligand (Included or 1:1.2 Pd:Ligand ratio)Bulky, electron-rich phosphines are essential.
Base K₃PO₄ (2.5 equiv.) or NaOtBu (1.5 equiv.)Start with K₃PO₄ to avoid substrate decomposition. Use NaOtBu for less sensitive or difficult couplings.[4][5]
Solvent Toluene or 1,4-DioxaneStandard, robust aprotic solvents.[16]
Temperature 100-110 °CNecessary to drive the reaction, especially with weaker bases.

Guide 3: Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[19][20] The reaction traditionally uses a dual catalyst system of palladium and copper(I).[19]

Catalyst & Ligand Selection Rationale

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are classic choices.[20][21]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base to deprotonate the alkyne and often as the solvent.[21]

  • Copper-Free Conditions: A significant side reaction in Sonogashira coupling is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling).[8] To avoid this, copper-free protocols have been developed. These often require a different choice of base (e.g., pyrrolidine) and sometimes a ligand to stabilize the palladium catalyst.[22][23][24]

Troubleshooting Sonogashira Couplings

Q: My main product is the symmetrical di-yne from the homocoupling of my alkyne.

A: This is the most common failure mode and is caused by oxygen.

  • Rigorous Deoxygenation: This is non-negotiable. The amine solvent must be thoroughly purged with an inert gas before use. The reaction setup must be scrupulously maintained under an inert atmosphere.[8]

  • Try Copper-Free Conditions: Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[22] A typical copper-free system might involve Pd(OAc)₂ with a phosphine ligand and a base like piperidine or DBU.

  • Additives: In some cases, adding a reducing agent can help suppress homocoupling by keeping the copper in the Cu(I) oxidation state.[8]

Q: The reaction is not proceeding. What are the likely causes?

A: Failure to initiate can be due to several factors.

  • Inactive Catalyst: Ensure the Pd and Cu sources are of good quality.

  • Insufficient Base: The pKa of the terminal alkyne's proton is around 25. The amine base must be strong enough to deprotonate it effectively. Ensure the base is pure and used in sufficient quantity (it often serves as the solvent).

  • Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can be gently heated (e.g., to 40-60 °C).

Data Summary: Recommended Starting Conditions for Sonogashira Coupling
Component"Classic" ConditionsCopper-Free Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst/Ligand CuI (1-5 mol%)PPh₃ (4 mol%)
Base Et₃N or i-Pr₂NHPiperidine or DBU
Solvent The amine base or THFDMF or Toluene
Temperature Room Temp to 60 °C60-100 °C

Visualized Workflows & Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for addressing common issues.

Generalized Catalytic Cycle for Palladium Cross-Coupling

Catalytic Cycle cluster_steps Pd(0)L2 Active Pd(0) Catalyst OA_Complex Ar-Pd(II)(Br)L2 TM_Complex Ar-Pd(II)(Nu)L2 TM Transmetalation / Amine Coordination & Deprotonation OA_Complex->TM RE Reductive Elimination TM_Complex->RE OA Oxidative Addition OA->OA_Complex TM->TM_Complex RE->Pd(0)L2 Catalyst Regeneration Product Ar-Nu (Product) RE->Product ArBr Ar-Br (Substrate) ArBr->OA Nu-M Nucleophile (e.g., R-B(OH)2, R2NH) Nu-M->TM

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Troubleshooting Decision Workflow

Troubleshooting Workflow cluster_basics Verification Checks start Reaction Outcome: Low Yield / No Product check_basics Step 1: Verify Fundamentals start->check_basics basics_list Inert Atmosphere? Anhydrous Conditions? Reagent Purity? Catalyst/Ligand Active? analyze_reaction Step 2: Analyze Crude Reaction check_basics->analyze_reaction If basics are confirmed sm_unreacted Starting Material Unreacted analyze_reaction->sm_unreacted side_products Side Products Observed analyze_reaction->side_products decomposition Decomposition (e.g., Pd Black) analyze_reaction->decomposition optimize Step 3: Systematic Optimization sm_unreacted->optimize side_products->optimize decomposition->optimize opt_sm Increase Reactivity: - Stronger Base - More Active Ligand - Higher Temperature opt_side Minimize Side Reactions: - Improve Degassing - Change Base - Use Additives opt_decomp Improve Stability: - More Robust Ligand (NHC) - Lower Temperature - Use Pre-catalyst

Caption: A logical workflow for troubleshooting common cross-coupling issues.

References

Technical Support Center: Byproduct Analysis in the Synthesis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis, with a specific focus on the identification and management of byproducts. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and where do byproducts typically originate?

The most prevalent synthetic strategy involves the nitration of a 3-bromo-1-methyl-2(1H)-pyridone precursor.[1] Byproducts primarily arise from the electrophilic nitration step, where the regioselectivity of the reaction is not perfectly controlled. The directing effects of the substituents on the pyridone ring—the bromo group, the N-methyl group, and the carbonyl group—influence the position of the incoming nitro group. While the desired product is the 5-nitro isomer, other positional isomers can also be formed.

Q2: What are the most likely isomeric byproducts I should expect?

The electronic nature of the 2-pyridone ring system, influenced by the existing substituents, dictates the position of nitration. The interplay between the electron-withdrawing nature of the bromine and carbonyl group, and the electron-donating effect of the N-methyl group can lead to the formation of several positional isomers. The most probable isomeric byproducts are:

  • 3-Bromo-1-methyl-4-nitropyridin-2(1H)-one: Formation of this isomer is a possibility that needs to be considered.

  • 3-Bromo-1-methyl-3-nitropyridin-2(1H)-one: While potentially less favored due to steric hindrance, its formation cannot be entirely ruled out.

Understanding the directing effects is key. The N-methyl group and the ring nitrogen in the pyridone tautomer can direct ortho and para. The bromo group is also an ortho, para director, while the carbonyl and nitro groups are meta directors.[2][3][4][5] The final isomer distribution is a result of the complex interplay of these electronic and steric factors.

Q3: Can other types of byproducts form besides positional isomers?

Yes, other byproducts can include:

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time), a second nitro group may be added to the ring.

  • Hydrolysis products: The starting material or the nitrated products can potentially undergo hydrolysis under the strongly acidic conditions of the nitration reaction, leading to the formation of corresponding hydroxypyridine derivatives.

  • Byproducts from the N-methylation step: If the synthesis involves N-methylation of a pre-nitrated pyridinone, incomplete methylation can leave starting material, or over-methylation could occur at other sites if the substrate has multiple nucleophilic centers.

Troubleshooting Guide: Byproduct Identification and Resolution

This section provides a structured approach to identifying and addressing common issues related to byproducts in your synthesis.

Issue 1: Unexpected Peaks in my Crude ¹H NMR Spectrum

Probable Cause: Formation of isomeric byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected NMR peaks.

Detailed Guidance:

  • Analyze the Aromatic Region: Isomeric byproducts will exhibit different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum compared to the desired 5-nitro product. For example, the protons on the pyridone ring will have distinct electronic environments in the 3-nitro, 4-nitro, and 5-nitro isomers, leading to unique spectral fingerprints.

  • Consult Spectral Databases: While specific data for all possible isomers may be scarce, comparing your spectra to those of similar substituted pyridones can provide valuable clues.

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Will help establish proton-proton coupling networks within the same molecule, aiding in the assignment of protons on the pyridone ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Can reveal long-range correlations between protons and carbons, which is invaluable for definitively determining the position of the nitro group relative to the other substituents.

  • LC-MS Analysis: If NMR data is inconclusive, Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the molecular weight of the impurities.[6] Isomeric byproducts will have the same molecular weight as the desired product but may have different retention times on an HPLC column.

Issue 2: My Mass Spectrum Shows a Peak with the Correct Molecular Weight, but the Product is Impure by NMR.

Probable Cause: Co-elution of isomeric byproducts during chromatography or direct infusion mass spectrometry of an impure sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for mass spectrometry data.

Detailed Guidance:

  • Chromatographic Separation is Key: Isomers have identical masses and will not be differentiated by a mass spectrometer alone.[7][8][9] An effective HPLC method is crucial to separate the isomers before they enter the mass spectrometer.

  • Optimize HPLC Conditions:

    • Column Selection: A C18 column is a good starting point. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.

    • Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, triethylamine) to achieve baseline separation.[1]

  • Analyze Fragmentation Patterns: Even with co-elution, tandem mass spectrometry (MS/MS) can sometimes help distinguish isomers. The fragmentation patterns of positional isomers can differ due to the influence of the nitro group's position on bond stabilities.[10] Look for characteristic losses, such as the loss of NO₂, NO, or Br.

Table 1: Expected Mass Spectrometry Fragments

FragmentDescriptionExpected m/z
[M]+Molecular Ion~233/235 (due to Br isotopes)
[M-NO₂]+Loss of nitro group~187/189
[M-Br]+Loss of bromine~154
[M-CO]+Loss of carbonyl~205/207

Note: The relative intensities of these fragments may vary between isomers.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a starting point for developing a method to separate this compound from its potential isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

For larger scale purification, flash column chromatography on silica gel is a viable option.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried sample onto the top of the column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product and any separated byproducts.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one Reaction Condition Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to refine your reaction conditions and achieve optimal outcomes in your synthetic endeavors. As a key building block in medicinal chemistry and organic synthesis, understanding the nuances of this reagent's reactivity is paramount.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during cross-coupling reactions involving this compound. The electron-withdrawing nature of the nitro group and the pyridinone core can influence reactivity in palladium-catalyzed transformations.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing minimal conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer: Low to non-existent yields in Suzuki-Miyaura couplings with this substrate often stem from a few critical factors. A systematic approach to troubleshooting is essential.[2]

Diagnostic Workflow:

  • Reagent Integrity and Purity:

    • Boronic Acid Quality: Boronic acids are prone to dehydration to form cyclic boroxines, or protodeboronation, especially if impure or stored improperly. Confirm the purity of your boronic acid by NMR or consider using a freshly opened bottle or a more stable derivative like a pinacol ester or a trifluoroborate salt.[3]

    • Solvent and Base Anhydrous Conditions: Ensure all solvents are rigorously dried and degassed. Moisture can hydrolyze the boronic acid and poison the palladium catalyst. While some Suzuki reactions tolerate water, starting with anhydrous conditions is a good troubleshooting step.[2][4] The base should also be anhydrous; consider using freshly dried potassium carbonate or cesium carbonate.

  • Catalyst System Inefficiency:

    • Palladium Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5] This process can be inefficient. Consider switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, highly active precatalyst like a Buchwald G3 palladacycle.[4]

    • Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4] For an electron-deficient substrate like this compound, electron-rich and bulky phosphine ligands are often beneficial. If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand such as SPhos or XPhos, which are known to be effective for challenging couplings.[6]

  • Reaction Parameters:

    • Temperature: The reaction may require more forcing conditions. Incrementally increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for decomposition.

    • Base Strength: The choice of base is critical for the transmetalation step.[7] If a weaker base like Na₂CO₃ is failing, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the formation of the reactive boronate species.

Troubleshooting Decision Tree for Low Yield Suzuki Coupling

start Low/No Yield reagents Check Reagent Purity (Boronic Acid, Solvent, Base) start->reagents catalyst Evaluate Catalyst System (Pd Source, Ligand) reagents->catalyst Reagents OK failure Persistent Low Yield reagents->failure Impure Reagents conditions Adjust Reaction Conditions (Temperature, Base) catalyst->conditions Catalyst System OK success Improved Yield catalyst->success Switch to Precatalyst/Bulky Ligand conditions->success Higher Temp/Stronger Base Works conditions->failure No Improvement

Caption: A flowchart for troubleshooting low-yield Suzuki couplings.

Issue 2: Significant Debromination Side Product Formation

Question: In my cross-coupling reaction, I am observing a significant amount of 1-methyl-5-nitropyridin-2(1H)-one, the debrominated starting material. How can I suppress this side reaction?

Answer: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides. It typically occurs when the palladium intermediate undergoes hydrodehalogenation before the desired cross-coupling can take place.

Strategies to Minimize Debromination:

  • Optimize Catalyst and Ligand: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower debromination pathway. Using a combination of a modern palladium precatalyst and a bulky, electron-rich ligand (e.g., XPhos, SPhos) can be very effective.[6] The ligand's steric bulk can shield the palladium center and disfavor the side reaction.

  • Scrutinize Reagents for Hydride Sources: The hydrogen atom for hydrodehalogenation can come from various sources. Ensure your solvent is not a source of hydrides (e.g., avoid aged THF which can contain peroxides and subsequently degrade). Some bases or additives can also be problematic.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can exacerbate debromination. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Sometimes, lowering the temperature can reduce the rate of debromination more than the rate of the desired coupling.

Issue 3: Incomplete Reaction in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction stalls at ~50% conversion. What should I try?

Answer: Stalled Buchwald-Hartwig aminations can be due to catalyst deactivation, insufficient base strength, or steric hindrance. The electron-deficient nature of the substrate should generally favor oxidative addition, but the subsequent steps might be challenging.[8][9]

Refinement Steps:

  • Base Selection is Critical: The pKa of the N-H bond of the coordinated amine is lowered upon binding to the palladium center, but a sufficiently strong base is still required for deprotonation to form the key Pd(II)-amido intermediate.[5][9] If you are using a carbonate base, it is likely not strong enough. Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]

  • Ligand Choice for C-N Coupling: The choice of ligand is paramount in Buchwald-Hartwig amination.[10] For heteroaryl halides, specialized biaryl phosphine ligands (e.g., RuPhos, JohnPhos) or ferrocenyl-based ligands (e.g., Josiphos) often provide superior results over simpler ligands.

  • Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to drive the reaction to completion. However, this should be a last resort after optimizing other parameters.[4]

Recommended Starting Conditions for Screening

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate This compound (1.0 equiv)This compound (1.0 equiv)
Coupling Partner Boronic Acid/Ester (1.2-1.5 equiv)Amine (1.2 equiv)
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)
Base K₃PO₄ (3.0 equiv)NaOtBu (1.5 equiv)
Solvent 1,4-Dioxane or Toluene (0.1 M)1,4-Dioxane or Toluene (0.1 M)
Temperature 100 °C100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical reaction conditions? A1: The compound is generally stable under standard cross-coupling conditions. However, the nitro group can be sensitive to strongly reducing conditions.[1] Also, under strongly basic (e.g., aqueous NaOH) or acidic conditions at high temperatures, hydrolysis or other degradation pathways may occur.[11] It is recommended to store the compound in a cool, dry place, protected from light.[12]

Q2: Can the nitro group be reduced during the cross-coupling reaction? A2: While possible, reduction of the nitro group is not a common side reaction under standard palladium-catalyzed cross-coupling conditions. The reagents used (phosphines, bases like carbonates or alkoxides) are generally not strong enough to reduce an aromatic nitro group. However, if you observe byproducts that suggest nitro group reduction, ensure your reagents are pure and that no unintended reducing agents are present.

Q3: What is the best way to monitor the progress of these reactions? A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A typical eluent system would be a mixture of ethyl acetate and hexanes. For more quantitative analysis and to check for the formation of side products like the debrominated compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: My purification is difficult due to the polarity of the product. Any suggestions? A4: The N-methyl-nitropyridinone core imparts significant polarity. Standard silica gel chromatography should be effective, but you may need to use a more polar solvent system (e.g., gradients with methanol in dichloromethane or ethyl acetate). If the product is basic (e.g., after a Buchwald-Hartwig amination), a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking on the silica gel. Alternatively, reverse-phase chromatography may be an option for highly polar compounds.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Reaction Workflow

setup 1. Reaction Setup (Dry Glassware, Inert Atm.) reagents 2. Add Reagents (Substrate, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst (Precatalyst, Solvent) reagents->catalyst reaction 4. Heat & Stir (Monitor by LC-MS) catalyst->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS by taking small aliquots periodically.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

Navigating Synthetic Challenges: A Technical Support Guide for Reactions Involving 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common and complex issues encountered during the synthesis and derivatization of this versatile building block. This resource moves beyond standard protocols to offer insights into the "why" behind experimental failures and the "how" of successful troubleshooting, ensuring your research progresses efficiently and effectively.

Understanding the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound, presenting both opportunities and challenges in synthetic chemistry. Its reactivity is primarily dictated by the interplay of three key features: the bromine atom at the 3-position, the strongly electron-withdrawing nitro group at the 5-position, and the pyridinone core.[1] This unique electronic landscape makes it an excellent substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). However, this reactivity also predisposes it to specific side reactions and decomposition pathways that can lead to failed experiments.

This guide is structured to address the most frequently encountered problems in a question-and-answer format, providing not just solutions, but a logical framework for diagnosing and resolving issues in your own research.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, yet their success with heteroaromatic substrates like this compound is highly sensitive to reaction conditions.

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the likely causes?

Low or no conversion in Suzuki-Miyaura couplings involving this substrate often points to issues with the catalytic cycle, specifically catalyst inhibition or slow oxidative addition.

Answer: The primary culprits for low conversion are often related to catalyst deactivation or suboptimal reaction parameters. The electron-deficient nature of the pyridinone ring, exacerbated by the nitro group, can make oxidative addition of the palladium catalyst to the C-Br bond challenging.[2] Furthermore, the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3]

Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low/No Conversion Catalyst Evaluate Catalyst System Start->Catalyst Initial Check Conditions Optimize Reaction Conditions Catalyst->Conditions If catalyst is appropriate Ligand Change Ligand: - Bulky, electron-rich phosphines (e.g., XPhos, SPhos) Catalyst->Ligand Precatalyst Change Pd Precatalyst: - Pd2(dba)3, Pd(OAc)2 - Pre-formed catalysts (e.g., XPhos Pd G2/G4) Catalyst->Precatalyst Reagents Check Reagent Quality Conditions->Reagents If conditions are optimized Base Screen Bases: - K3PO4, Cs2CO3, K2CO3 Conditions->Base Solvent Vary Solvent: - Dioxane/H2O, Toluene/H2O, DMF Conditions->Solvent Temperature Increase Temperature Conditions->Temperature Product Successful Coupling Reagents->Product If reagents are pure Boronic_Acid Assess Boronic Acid/Ester: - Check for decomposition - Use pinacol ester Reagents->Boronic_Acid Degassing Ensure Rigorous Degassing Reagents->Degassing

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Detailed Protocol for Optimizing Suzuki-Miyaura Coupling:

  • Ligand Selection: For electron-deficient bromopyridines, bulky and electron-rich phosphine ligands are often essential to facilitate oxidative addition. Consider switching from standard ligands like PPh3 to Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[4] These ligands can also shield the palladium center from coordinating with the pyridine nitrogen.

  • Palladium Source: If using a simple palladium source like Pd(OAc)2 or PdCl2(PPh3)2, consider switching to a pre-formed catalyst like XPhos Pd G2 or G4. These are often more active and require lower catalyst loadings.[5]

  • Base and Solvent System: The choice of base is critical. K3PO4 and Cs2CO3 are often more effective than Na2CO3 or K2CO3 for challenging couplings.[6] Screen a variety of solvent systems, such as 1,4-dioxane/water, toluene/water, or anhydrous DMF.

  • Temperature: Electron-deficient substrates may require higher reaction temperatures to overcome the activation barrier for oxidative addition. Microwave irradiation can also be effective in accelerating the reaction.[5]

  • Boronic Acid/Ester Stability: Electron-deficient boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.[3] Ensure the quality of your boronic acid. Using the corresponding pinacol ester can often improve stability and reproducibility.

ParameterInitial RecommendationAlternative OptionsRationale
Catalyst Pd(PPh3)4 (5 mol%)XPhos Pd G2/G4 (1-3 mol%)Increased activity for electron-deficient substrates.[5]
Ligand -XPhos, SPhos (2-6 mol%)Bulky, electron-rich ligands facilitate oxidative addition.[4]
Base K2CO3 (2 equiv.)K3PO4, Cs2CO3 (2-3 equiv.)Stronger, non-nucleophilic bases are often more effective.[6]
Solvent Toluene/H2O (4:1)1,4-Dioxane/H2O (4:1), DMFSolvent can significantly impact catalyst solubility and reactivity.
Temperature 80-90 °C100-120 °C, MicrowaveOvercomes higher activation energy of electron-deficient substrates.
FAQ 2: My Suzuki coupling reaction is producing a significant amount of a debrominated byproduct (1-methyl-5-nitropyridin-2(1H)-one). How can I minimize this?

Answer: The formation of a debrominated byproduct is a common side reaction in palladium-catalyzed couplings and typically arises from two main pathways: protodebromination of the starting material or a competing hydrodehalogenation pathway within the catalytic cycle.

Troubleshooting Strategies for Minimizing Debromination:

  • Scrutinize the Base and Solvent: The presence of water and certain bases can facilitate protodebromination. While aqueous conditions are common in Suzuki reactions, using a less aqueous or anhydrous system with a base like K3PO4 might be beneficial. Ensure your solvent is thoroughly degassed to remove oxygen, which can promote side reactions.

  • Optimize the Catalyst System: Some catalyst systems are more prone to promoting hydrodehalogenation. Experimenting with different palladium sources and ligands can identify a system that favors the desired cross-coupling pathway. For instance, using a pre-catalyst in tandem with an additional equivalent of ligand (e.g., XPhosPdG2/XPhos) has been shown to suppress debromination in similar systems.[5]

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The strong electron-withdrawing effect of the nitro group at the 5-position and the pyridinone carbonyl activates the ring for nucleophilic aromatic substitution (SNAr), making the displacement of the 3-bromo substituent a viable synthetic route.[7][8]

FAQ 3: My SNAr reaction with an amine or alcohol nucleophile is sluggish and gives low yields. What factors should I investigate?

Answer: The success of an SNAr reaction with this compound hinges on the nucleophilicity of the attacking species, the stability of the intermediate Meisenheimer complex, and the reaction conditions.[8][9]

Troubleshooting Workflow for Low SNAr Yields

cluster_nucleophile Nucleophile cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low SNAr Yield Nucleophile Assess Nucleophile Start->Nucleophile Initial Check Conditions Optimize Reaction Conditions Nucleophile->Conditions If nucleophile is appropriate Strength Increase Nucleophilicity: - Use stronger base to deprotonate - Consider a more nucleophilic reagent Nucleophile->Strength Concentration Increase Nucleophile Concentration Nucleophile->Concentration Side_Reactions Investigate Side Reactions Conditions->Side_Reactions If conditions are optimized Solvent Choose a Polar Aprotic Solvent: - DMF, DMSO, NMP Conditions->Solvent Base Select an Appropriate Base: - Non-nucleophilic base for alcohols (NaH) - Excess amine or non-nucleophilic base for amines (Et3N, DIPEA) Conditions->Base Temperature Increase Reaction Temperature Conditions->Temperature Product Successful Substitution Side_Reactions->Product If side reactions are minimized Degradation Check for Substrate/Product Degradation: - Monitor by LC-MS Side_Reactions->Degradation Byproducts Identify Byproducts: - Consider competing reaction pathways Side_Reactions->Byproducts

Caption: Troubleshooting workflow for low SNAr yields.

Detailed Protocol for Optimizing SNAr Reactions:

  • Solvent Choice: SNAr reactions are generally favored in polar aprotic solvents like DMF, DMSO, or NMP. These solvents can solvate the cation of the base and the intermediate Meisenheimer complex, accelerating the reaction.

  • Base Selection:

    • For alcohol nucleophiles (Williamson Ether Synthesis): A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the alcohol to the more nucleophilic alkoxide.[10][11]

    • For amine nucleophiles: Often, an excess of the amine nucleophile can act as the base. Alternatively, a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can be used.[7]

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, either conventionally or with microwave irradiation, is typically necessary.

  • Nitro Group Migration: In some cases with nitropyridines, migration of the nitro group can occur as an unexpected side reaction, particularly in polar aprotic solvents at high temperatures.[12] If you observe an unexpected isomer in your product mixture, this could be a possibility. Characterization by 2D NMR techniques may be necessary to confirm the structure.

Optimized Conditions for SNAr with an Amine Nucleophile:

ParameterRecommended Condition
Nucleophile Primary or Secondary Amine (1.1 - 2.0 equiv.)
Base Et3N or DIPEA (1.2 - 3.0 equiv.)
Solvent Anhydrous Ethanol or Isopropanol
Temperature Reflux (typically 80-100 °C)
Monitoring TLC or LC-MS

This protocol is adapted from general procedures for SNAr on nitropyridines.[7]

Part 3: General Troubleshooting and Purification

FAQ 4: I am having difficulty purifying my product. It seems to be very polar and streaks on my silica gel column. What can I do?

Answer: The presence of the nitro group and the pyridinone core makes derivatives of this compound quite polar, which can lead to challenges in purification by standard silica gel chromatography.

Strategies for Purifying Polar Pyridinone Derivatives:

  • Modify the Mobile Phase:

    • Add a small amount of a polar modifier like methanol or acetic acid to your eluent system (e.g., ethyl acetate/hexanes). This can help to reduce tailing by competing with your compound for binding sites on the silica.

    • For very polar compounds, consider using a reverse-phase C18 column, which is better suited for the separation of polar molecules.[13]

  • Alternative Purification Techniques:

    • Preparative HPLC: This can provide excellent separation for difficult-to-purify compounds.

    • Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be an effective purification method.

  • Chemical Modification: If your product contains a reactive functional group (e.g., a free amine or alcohol), consider protecting it before chromatography. This can reduce the polarity and improve the separation. The protecting group can then be removed in a subsequent step.

Conclusion

Successfully working with this compound requires a nuanced understanding of its electronic properties and a systematic approach to troubleshooting. By carefully considering the choice of catalyst, ligands, bases, and solvents, and by being mindful of potential side reactions like debromination and nitro group migration, researchers can effectively navigate the synthetic challenges posed by this valuable building block. This guide provides a framework for diagnosing and solving common problems, empowering you to optimize your reactions and achieve your synthetic goals.

References

Alternative workup procedures for 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This guide provides troubleshooting and alternative workup procedures for researchers, scientists, and drug development professionals. The synthesis of this and similar heterocyclic compounds, involving sequential nitration and bromination, can present unique challenges during purification.[1] This document is designed to offer practical, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered during the aqueous workup of this compound?

The primary challenges during the aqueous workup of nitropyridinone derivatives often revolve around emulsion formation, the presence of insoluble particulates, and the compound's polarity. The nitro group, being strongly electron-withdrawing, significantly influences the molecule's reactivity and physical properties.[2] Emulsions can be particularly persistent, especially when using chlorinated solvents for extraction from basic aqueous solutions.[3]

Q2: My reaction mixture has formed a stable emulsion during liquid-liquid extraction. What are the immediate steps to resolve this?

Emulsion formation is a common issue when dealing with heterocyclic compounds.[4] Here are a few immediate troubleshooting steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Mild emulsions may resolve on their own.[5]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of a stable emulsion.[4]

  • "Salting Out": Add saturated brine (a solution of NaCl in water) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[4][6]

  • Filtration: For emulsions caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can be highly effective.[5][7]

Q3: The product seems to have partial solubility in the aqueous layer, leading to low extraction yields. How can this be addressed?

The polarity of this compound can lead to its partial solubility in the aqueous phase, especially if the reaction solvent is water-miscible (e.g., DMF, DMSO). A standard workup involving dilution with water and extraction can be inefficient.[8] To counter this:

  • Solvent Evaporation: Before extraction, remove the reaction solvent under reduced pressure. The resulting residue can then be redissolved in the extraction solvent.[5][6]

  • Salting Out: As mentioned for emulsions, adding brine can also decrease the solubility of the organic product in the aqueous layer, driving it into the organic phase.

  • Continuous Liquid-Liquid Extraction: For highly polar compounds, this technique can be more efficient than manual extractions.[9]

Troubleshooting Guide: Alternative Workup Procedures

Scenario 1: Persistent Emulsion Formation

If basic troubleshooting fails to break a persistent emulsion, a more robust approach is necessary.

Emulsion_Troubleshooting start Persistent Emulsion Observed patience Allow to Stand (15-30 min) start->patience brine Add Saturated Brine (Salting Out) patience->brine Emulsion Persists separation Successful Phase Separation patience->separation Resolved filtration Filter through Celite® Pad brine->filtration Emulsion Persists brine->separation Resolved centrifugation Centrifuge Mixture (for small volumes) filtration->centrifugation Still Unresolved filtration->separation Resolved centrifugation->separation Resolved

Caption: Troubleshooting workflow for persistent emulsions.

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®.

  • Wet the Pad: Wet the Celite® pad with the organic solvent used for the extraction and apply a gentle vacuum to pack it. Discard the solvent that passes through.[7]

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad and apply a gentle vacuum. The Celite® will trap the fine particulates that often stabilize emulsions.[7]

  • Wash and Collect: After all the liquid has passed through, wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Separate Layers: The filtrate should now be a clear, two-phase mixture. Transfer it to a clean separatory funnel for layer separation.

Scenario 2: Product with High Polarity and Aqueous Solubility

For polar compounds that are difficult to extract efficiently from aqueous solutions, alternative extraction strategies are recommended.

TechniquePrincipleAdvantagesDisadvantages
Salting-Out Extraction Increases aqueous phase ionic strength, reducing organic solubility.Simple, inexpensive, often effective.May not be sufficient for very polar compounds.
Continuous LLE Continuously passes fresh organic solvent through the aqueous phase.Highly efficient for compounds with low partition coefficients.Requires specialized glassware and longer extraction times.
Solid-Phase Extraction (SPE) Compound is adsorbed onto a solid support, washed, and then eluted.High selectivity, can concentrate the sample.Requires method development to select the correct sorbent and solvents.
Dispersive Liquid-Liquid Microextraction (DLLME) A small amount of extraction solvent is dispersed in the aqueous sample.Fast, requires minimal solvent.Primarily for analytical scale, may not be suitable for preparative work.[10]

n-Butanol is a more polar solvent than ethyl acetate or dichloromethane and can be effective for extracting polar compounds from aqueous solutions.[9]

  • Initial Extraction: Perform an initial extraction of the aqueous layer with a less polar solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • n-Butanol Extraction: Extract the aqueous layer 3-4 times with n-butanol.

  • Combine and Wash: Combine the n-butanol extracts and wash with a small amount of brine to remove residual water.

  • Solvent Removal: Remove the n-butanol under reduced pressure. Note that n-butanol has a higher boiling point than many common extraction solvents, so a good vacuum and possibly gentle heating will be required.

Advanced Purification Strategies

In some cases, residual impurities may co-extract with the product, necessitating further purification steps beyond a simple workup.

Workflow for Post-Workup Purification

Purification_Workflow start Crude Product after Initial Workup recrystallization Recrystallization start->recrystallization If solid chromatography Column Chromatography start->chromatography If oil or impure solid trituration Trituration with Non-polar Solvent start->trituration To remove minor impurities pure_product Pure Product recrystallization->pure_product chromatography->pure_product trituration->pure_product

Caption: Decision tree for post-workup purification.

References

Validation & Comparative

Decoding the Influence of Substituents: A Comparative ¹H NMR Analysis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the ¹H NMR spectrum of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, contextualized by a comparative analysis with structurally related analogues, offers valuable insights for researchers in synthetic chemistry and drug development. This guide elucidates the impact of electron-withdrawing and halogen substituents on the chemical shifts and coupling patterns of the pyridinone core, providing a foundational understanding for structural confirmation and the prediction of spectral features in related compounds.

The precise characterization of novel chemical entities is a cornerstone of modern chemical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for the elucidation of molecular structure. This guide focuses on the ¹H NMR spectrum of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] To fully appreciate the nuances of its spectrum, we will compare it with the spectra of three key analogues: the parent 1-methylpyridin-2(1H)-one, the nitro-substituted 1-methyl-5-nitropyridin-2(1H)-one, and the bromo-substituted 3-bromo-1-methylpyridin-2(1H)-one. This comparative approach will systematically reveal the electronic effects of the bromo and nitro groups on the proton chemical environments within the pyridinone ring.

The ¹H NMR Spectrum of this compound: A Detailed Assignment

The ¹H NMR spectrum of this compound, as reported by Gellis et al. (2018), exhibits three distinct signals in the aromatic region and one signal for the N-methyl group. The pyridinone ring contains two protons, H-4 and H-6, which appear as doublets due to coupling with each other.

The reported spectral data is as follows:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.11 (d, J = 2.8 Hz, 1H, H-6), 8.63 (d, J = 2.8 Hz, 1H, H-4), 3.59 (s, 3H, N-CH₃).

The downfield chemical shifts of the ring protons are a direct consequence of the strong electron-withdrawing nature of the nitro group at the C-5 position and the deshielding effect of the bromine atom at the C-3 position. The N-methyl protons appear as a singlet at 3.59 ppm, a typical region for such groups.

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the specific contributions of the bromo and nitro substituents to the observed ¹H NMR spectrum of our target compound, a comparative analysis with its structural analogues is indispensable.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)N-CH₃ (ppm)Reference
1-Methylpyridin-2(1H)-one6.57 (d)7.34 (t)6.17 (d)7.32 (t)3.59 (s)
3-Bromo-1-methylpyridin-2(1H)-one-7.55 (dd)6.25 (dd)7.45 (dd)3.60 (s)[2]
1-Methyl-5-nitropyridin-2(1H)-one6.75 (d)8.25 (dd)-8.85 (d)3.65 (s)
This compound-8.63 (d)-9.11 (d)3.59 (s)[3]

Note: The multiplicities and coupling constants are not included in this summary table for brevity but are discussed in the text.

The Parent Compound: 1-Methylpyridin-2(1H)-one

The ¹H NMR spectrum of 1-methylpyridin-2(1H)-one serves as our baseline. The protons on the pyridinone ring resonate at chemical shifts that are characteristic of an electron-rich aromatic system. The provided data shows signals at 6.17 ppm (H-5), 6.57 ppm (H-3), 7.32 ppm (H-6), and 7.34 ppm (H-4).[4]

The Effect of a Bromo Substituent: 3-Bromo-1-methylpyridin-2(1H)-one

Introducing a bromine atom at the C-3 position leads to a downfield shift of the adjacent protons, H-4 and H-5, due to the inductive electron-withdrawing effect and anisotropic effect of the halogen. The proton at C-4 is shifted to 7.55 ppm, and the proton at C-5 is at 6.25 ppm. The H-6 proton experiences a smaller downfield shift to 7.45 ppm.

The Effect of a Nitro Substituent: 1-Methyl-5-nitropyridin-2(1H)-one

The nitro group is a powerful electron-withdrawing group, and its presence at the C-5 position dramatically influences the chemical shifts of the ring protons. The most significant effect is observed for the ortho proton, H-6, which is shifted downfield to 8.85 ppm. The para proton, H-3, is also shifted downfield to 6.75 ppm, while the meta proton, H-4, experiences a substantial downfield shift to 8.25 ppm.

The Combined Effect: this compound

In our target molecule, the cumulative electron-withdrawing effects of both the bromo and nitro groups result in a significant downfield shift for all ring protons. The H-6 proton, being ortho to the nitro group, experiences the largest deshielding effect and resonates at a very downfield chemical shift of 9.11 ppm. The H-4 proton, which is meta to the nitro group and ortho to the bromo group, is also significantly shifted downfield to 8.63 ppm. The coupling constant of 2.8 Hz between H-4 and H-6 is a typical value for a meta-coupling in a six-membered aromatic ring.

The following diagram illustrates the influence of the substituents on the proton chemical shifts.

G cluster_0 Substituent Effects on ¹H NMR Chemical Shifts A 1-Methylpyridin-2(1H)-one (Baseline) B 3-Bromo-1-methylpyridin-2(1H)-one (Inductive Effect of Br) A->B Add Br at C3 C 1-Methyl-5-nitropyridin-2(1H)-one (Strong EWG Effect of NO₂) A->C Add NO₂ at C5 H4_A H-4: ~7.34 ppm A->H4_A H6_A H-6: ~7.32 ppm A->H6_A D This compound (Combined Effects) B->D Add NO₂ at C5 H4_B H-4: 7.55 ppm (Downfield) B->H4_B H6_B H-6: 7.45 ppm (Slightly Downfield) B->H6_B C->D Add Br at C3 H4_C H-4: 8.25 ppm (Strongly Downfield) C->H4_C H6_C H-6: 8.85 ppm (Very Downfield) C->H6_C H4_D H-4: 8.63 ppm (Extremely Downfield) D->H4_D H6_D H-6: 9.11 ppm (Most Downfield) D->H6_D

Figure 1. Logical flow of substituent effects on the chemical shifts of H-4 and H-6 protons in the pyridinone ring system.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers aiming to replicate or acquire similar spectral data, the following general protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. A typical range is 16 to 64 scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Determine the chemical shift (δ) in parts per million (ppm) for each signal.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

This systematic approach ensures the acquisition of high-quality, reproducible ¹H NMR data crucial for accurate structural elucidation and comparative studies.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of the profound impact of substituent effects on the electronic environment of a molecule. By comparing its spectrum with those of its less substituted analogues, we can dissect the individual contributions of the bromo and nitro groups. The strong deshielding observed for the ring protons is a cumulative result of the inductive effect of the bromine atom and the potent electron-withdrawing resonance effect of the nitro group. This detailed analysis not only confirms the structure of the target compound but also provides a valuable predictive framework for understanding the ¹H NMR spectra of other substituted pyridinone derivatives, a class of compounds of significant interest in contemporary chemical research.

References

A Senior Application Scientist's Guide to the 13C NMR Analysis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a substituted pyridinone of interest in medicinal chemistry and materials science. We will delve into the predicted chemical shifts for each carbon atom, grounding our assignments in the fundamental principles of substituent effects in NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis.

The Structural Context: Unpacking Substituent Effects

The 13C NMR spectrum of an aromatic or heteroaromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. In this compound, the parent 2-pyridinone ring is functionalized with three key substituents: a bromine atom at C3, a methyl group on the nitrogen (N1), and a nitro group at C5. Each of these groups exerts distinct electronic effects—inductive and resonance—that shield or deshield the ring carbons, leading to a unique and predictable pattern of chemical shifts.

A foundational understanding of these effects is paramount for accurate spectral interpretation. Electron-withdrawing groups, such as the nitro and bromo substituents, generally deshield adjacent carbons, shifting their resonances downfield (to higher ppm values). Conversely, electron-donating groups tend to shield nearby carbons, causing an upfield shift (to lower ppm values). The interplay of these effects, along with the inherent electronic structure of the 2-pyridinone core, dictates the final appearance of the 13C NMR spectrum.

Predicting the 13C NMR Spectrum of this compound

The 13C NMR chemical shifts for the parent 2-pyridinone in CD3OD are approximately: C2 (155.9 ppm), C3 (125.8 ppm), C4 (140.8 ppm), C5 (124.4 ppm), and C6 (138.3 ppm).[1] We will use these as our base values and consider the perturbations caused by the N-methyl, 3-bromo, and 5-nitro groups.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2 (C=O) ~158-162The carbonyl carbon is inherently downfield. The N-methylation will have a minor effect.
C3 ~105-110The ipso-carbon attached to the bromine atom will experience a significant shielding effect (upfield shift) due to the heavy atom effect of bromine.
C4 ~142-146This carbon is ortho to the electron-withdrawing nitro group and meta to the bromine. The strong deshielding from the nitro group will dominate, shifting it downfield.
C5 ~140-145The ipso-carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded and shifted downfield.
C6 ~135-140This carbon is ortho to the nitro group and will be deshielded, though likely to a lesser extent than C4.
N-CH3 ~35-40The N-methyl carbon will appear in the typical range for methyl groups attached to a nitrogen atom in a heteroaromatic system.

Comparative Analysis with Related Structures

To bolster our predictions, we can compare them to the known 13C NMR data of similar substituted pyridines. For instance, in 2-bromo-5-nitropyridine, the carbon bearing the bromine (C2) and the carbon bearing the nitro group (C5) are significantly influenced, which is consistent with our predictions for C3 and C5 in the target molecule.[3] The study of various substituted pyridines has established that incremental methods can be employed to estimate 13C NMR chemical shifts with reasonable accuracy.[4][5][6]

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire an experimental spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • NMR Instrument: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for 1H.

  • 13C NMR Experiment:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: Set to approximately 200-220 ppm to ensure all carbon signals are captured.

      • Acquisition Time: Typically around 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if desired (though integration of 13C spectra is often not quantitative without further optimization).

      • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Visualizing the Molecular Structure and Substituent Effects

The following diagrams illustrate the structure of this compound and the key electronic effects influencing its 13C NMR spectrum.

cluster_mol This compound C2 C2=O C3 C3-Br C2->C3 C4 C4 C3->C4 C5 C5-NO2 C4->C5 C6 C6 C5->C6 N1 N1-CH3 C6->N1 N1->C2

Caption: Molecular structure of this compound.

cluster_effects cluster_outcome substituent Substituents effects Electronic Effects substituent->effects exert Br 3-Bromo substituent->Br NO2 5-Nitro substituent->NO2 NMe 1-Methyl substituent->NMe outcome Impact on 13C Chemical Shift effects->outcome result in Inductive Inductive Effect (-I) Br->Inductive HeavyAtom Heavy Atom Effect Br->HeavyAtom NO2->Inductive Resonance Resonance Effect (-M) NO2->Resonance Deshielding Downfield Shift (Deshielding) at ortho/para positions Inductive->Deshielding Resonance->Deshielding Shielding Upfield Shift (Shielding) at ipso-C3 HeavyAtom->Shielding

Caption: Influence of substituent electronic effects on 13C chemical shifts.

Conclusion

The 13C NMR analysis of this compound provides a clear example of how substituent effects can be used to predict and interpret complex spectra. By understanding the interplay of inductive and resonance effects, as well as specific phenomena like the heavy atom effect, researchers can confidently assign carbon signals and verify the structure of novel compounds. The predictive framework and experimental guidelines presented here serve as a valuable resource for scientists engaged in the synthesis and characterization of substituted heterocyclic molecules.

References

Mass spectrometry of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometry of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise structural characterization of novel heterocyclic compounds is paramount. This compound, with a molecular formula of C₆H₅BrN₂O₃ and a monoisotopic mass of approximately 231.95 g/mol , is one such molecule whose structural nuances are critical for its intended applications, which may include serving as a reactive intermediate in the synthesis of more complex molecules.[1] Mass spectrometry stands as a cornerstone analytical technique for providing definitive molecular weight and structural information.[2][3]

This guide offers an in-depth comparison of mass spectrometric approaches for the analysis of this compound. We will explore the causal relationships behind the selection of specific ionization techniques and delve into the predictable fragmentation patterns that serve as a "fingerprint" for this molecule. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for method development and data interpretation.

Comparative Analysis of Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum—specifically, the presence of the molecular ion and the extent of fragmentation.[4][5] For a small organic molecule like this compound, we will compare the industry-standard hard ionization technique, Electron Ionization (EI), with widely used soft ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): For Structural Elucidation

Electron Ionization is a high-energy, or "hard," ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[6][8]

  • Applicability: Given its molecular weight of under 600 Da and expected volatility, this compound is an excellent candidate for EI, typically coupled with Gas Chromatography (GC-MS).[4][6]

  • Expected Outcome: The high energy of EI is likely to produce a complex fragmentation pattern, which is invaluable for structural confirmation.[7] However, this energy may also lead to such extensive fragmentation that the molecular ion peak (M⁺˙) is of very low abundance or even entirely absent. The rich fragmentation pattern serves as a highly specific fingerprint for the compound.[6]

Electrospray Ionization (ESI): For Unambiguous Molecular Weight Determination

ESI is a "soft" ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[9][10] It imparts minimal excess energy to the analyte, resulting in little to no fragmentation in the source.[10]

  • Applicability: The presence of polar functional groups (the nitro group and the carbonyl group) and the nitrogen heterocycle in this compound makes it well-suited for ESI, particularly in positive ion mode. It is the ion source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Expected Outcome: ESI is expected to predominantly produce the protonated molecule, [M+H]⁺. This provides a clear and unambiguous determination of the molecular weight. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) will result in two prominent peaks separated by 2 Da ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, immediately confirming the presence of a single bromine atom.[11] To gain structural information, tandem mass spectrometry (MS/MS) is required to induce fragmentation.[2]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique often used with LC-MS for small, thermally stable molecules of moderate polarity.[9][12] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.

  • Applicability: This compound is also a good candidate for APCI. APCI is generally suitable for less polar compounds than ESI but more polar than those typically analyzed by EI.

  • Expected Outcome: Similar to ESI, APCI would be expected to produce a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation, confirming the molecular weight and the presence of bromine through its isotopic signature.

Summary of Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Type Hard[4][6]Soft[9][10]Soft[9][12]
Typical Platform GC-MSLC-MSLC-MS
Primary Ion M⁺˙ (Molecular Ion Radical Cation)[M+H]⁺ (Protonated Molecule)[M+H]⁺ (Protonated Molecule)
Fragmentation Extensive, in-source fragmentation[6]Minimal, requires MS/MS for fragments[10]Minimal, requires MS/MS for fragments[9]
Primary Utility Structural Elucidation via Fingerprint SpectrumMolecular Weight DeterminationMolecular Weight Determination
Key Advantage Rich structural information from fragments.Unambiguous molecular ion, suitable for non-volatile compounds.Good for moderately polar compounds, tolerant of higher flow rates than ESI.
Key Disadvantage Molecular ion may be weak or absent.Provides little to no structural information without MS/MS.Analyte must be thermally stable.

Predicted Fragmentation Pathways

Understanding the fragmentation pathways is key to interpreting mass spectra for structural confirmation. The fragmentation is governed by the stability of the resulting ions and neutral losses.

EI-MS Fragmentation Pathway

Under the high-energy conditions of EI, we anticipate fragmentation to initiate at the weakest bonds and lead to the formation of stable ions. Key predicted fragmentation steps include:

  • Loss of the Nitro Group: The C-N bond of the nitro group is susceptible to cleavage. We expect to see losses of NO₂ (46 Da) and NO (30 Da).[13]

  • Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical (79 or 81 Da).

  • Loss of Methyl Group: Loss of the N-methyl group as a methyl radical (15 Da) is a probable pathway.

  • Loss of Carbon Monoxide: Pyridinone structures are known to lose carbon monoxide (CO, 28 Da) from the ring.[14]

The following diagram illustrates the predicted EI fragmentation pathway.

G M M⁺˙ m/z 232/234 F1 [M-NO₂]⁺ m/z 186/188 M->F1 -NO₂ (46 Da) F2 [M-Br]⁺ m/z 153 M->F2 -Br (79/81 Da) F3 [M-CH₃]⁺ m/z 217/219 M->F3 -CH₃ (15 Da) F4 [M-NO₂-CO]⁺ m/z 158/160 F1->F4 -CO (28 Da) F5 [M-Br-CO]⁺ m/z 125 F2->F5 -CO (28 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

ESI-MS/MS Fragmentation Pathway

For ESI, fragmentation is induced in a collision cell after selection of the protonated precursor ion ([M+H]⁺, m/z 233/235). The fragmentation pathways may differ from EI due to the even-electron nature of the precursor ion.

  • Loss of Neutrals: The most common fragmentation pathways for protonated molecules involve the loss of stable neutral molecules. We predict the loss of nitrous acid (HNO₂, 47 Da) or the sequential loss of NO and OH.

  • Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) is also a plausible pathway.

  • Loss of Methyl and CO: Similar to EI, losses of the methyl group and CO are possible.

G MH [M+H]⁺ m/z 233/235 F1 [M+H-HNO₂]⁺ m/z 186/188 MH->F1 -HNO₂ (47 Da) F2 [M+H-HBr]⁺ m/z 153 MH->F2 -HBr (80/82 Da) F3 [M+H-CO]⁺ m/z 205/207 MH->F3 -CO (28 Da) F4 [M+H-CH₃NO₂]⁺ m/z 172/174 MH->F4 -CH₃NO₂ (61 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided as a starting point for analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for structural confirmation through fragmentation pattern analysis.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL using ethyl acetate.

  • GC-MS System & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in splitless mode at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 232/234) and confirm the 1:1 isotopic pattern for bromine.

    • Correlate the major fragment ions with the predicted fragmentation pathway. Compare the obtained spectrum with a library spectrum if available.

Protocol 2: LC-ESI-MS/MS Analysis

This workflow is optimized for accurate mass determination and targeted fragmentation analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Prep1 Dissolve Sample (1 mg/mL in Methanol) Prep2 Dilute to 1 µg/mL in Mobile Phase Prep1->Prep2 LC1 Inject 5 µL Prep2->LC1 LC2 C18 Column Separation (Gradient Elution) LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Full Scan (MS1) (m/z 100-400) MS1->MS2 MS3 Isolate m/z 233 & 235 MS2->MS3 MS4 Collision-Induced Dissociation (CID) MS3->MS4 MS5 Product Ion Scan (MS2) MS4->MS5

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of methanol (HPLC grade).

    • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS System & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95% to 5% B.

      • 6.1-8 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • IonSpray Voltage: 5500 V.

    • Source Temperature: 500°C.

    • Gas 1 (Nebulizer): 50 psi.

    • Gas 2 (Heater): 60 psi.

    • Curtain Gas: 35 psi.

  • Data Acquisition & Analysis:

    • MS1 (Full Scan): Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ ion cluster at m/z 233/235.

    • MS2 (Product Ion Scan): Perform a product ion scan by selecting the precursor ions m/z 233 and 235. Use a collision energy of 20-40 eV (optimization is recommended) to generate fragment ions.

    • Analyze the resulting spectrum to confirm the predicted fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound is a clear example of the complementary nature of different ionization techniques. For routine identification and molecular weight confirmation, LC-MS with soft ionization (ESI or APCI) is the superior choice, providing a clear protonated molecular ion with the characteristic bromine isotopic pattern. For detailed structural elucidation and confirmation, the rich fragmentation pattern generated by GC-MS with Electron Ionization provides a highly specific fingerprint. The combination of these techniques provides a self-validating system, ensuring the highest confidence in the analytical results for research, development, and quality control applications.

References

A Comparative Guide to the HPLC Analysis and Purity Determination of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity determination of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic organic compound with potential applications in organic synthesis and pharmaceutical development.[1] The presence of a reactive nitro group and a bromo substituent makes this compound a versatile building block, but also necessitates rigorous purity control to ensure the reliability and safety of downstream applications.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step protocols.

The narrative follows a logical progression from first principles in analytical method development to a comparative evaluation against viable alternatives, grounded in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Part 1: Foundational HPLC Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[6][7] The development of a specific and reliable HPLC method for a novel compound like this compound requires a systematic approach based on its physicochemical properties.

Physicochemical Profile and Its Chromatographic Implications

The molecule (C₆H₅BrN₂O₃, MW: 233.02 g/mol ) possesses several key features that dictate the chromatographic strategy:[1][8]

  • Aromatic Pyridinone Core: Provides a strong chromophore, making UV detection highly suitable.

  • Nitro Group (-NO₂): Acts as a strong electron-withdrawing group and a powerful chromophore. This group significantly influences the molecule's polarity and UV absorption.

  • Bromo Group (-Br): A heavy atom that increases the molecular weight and hydrophobicity.

  • N-Methyl Group (-CH₃): Adds a small degree of hydrophobicity.

Based on this structure, the compound is expected to be moderately polar. This profile makes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, the logical starting point.[9]

Rationale-Driven Selection of HPLC Parameters

The goal is to develop a stability-indicating assay method (SIAM), capable of separating the main compound from its potential process-related impurities and degradation products.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the first choice for separating moderately polar aromatic compounds.[9] Its hydrophobic nature will provide adequate retention for the analyte. For compounds with nitroaromatic features, a Phenyl-Hexyl stationary phase can sometimes offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic system.[10] We will proceed with a standard C18 column for initial development due to its versatility.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a strong proton donor, which can be useful in specific cases.[10] We will begin with ACN.

    • Aqueous Phase & pH Control: Pyridine derivatives typically have a pKa around 5.2-6.0.[11][12] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled using a buffer at least one pH unit away from the analyte's pKa. A phosphate or acetate buffer at a pH of 2.5-3.0 is a robust choice. At this low pH, the pyridine nitrogen would be protonated, and residual silanols on the silica-based stationary phase would be suppressed, minimizing peak tailing.[10]

  • Detection Wavelength: The presence of the nitropyridine structure suggests strong UV absorbance.[1] Similar compounds like 4-nitropyridine N-oxide and other nitropyridines show significant absorbance in the 260-350 nm range.[13][14][15][16] A photodiode array (PDA) detector should be used to scan the UV spectrum of the main peak to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A wavelength around 270 nm is a logical starting point.

  • Elution Mode: A gradient elution (gradually increasing the organic solvent percentage) is superior for impurity profiling. It ensures that both more polar (early-eluting) and less polar (late-eluting) impurities are resolved and eluted as sharp peaks within a reasonable analysis time.

The logical workflow for developing this HPLC method is visualized below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Compound Analysis This compound Properties: Moderately Polar, UV Active B Column Choice Primary: C18 (e.g., 4.6x150mm, 5µm) Secondary: Phenyl-Hexyl A->B Select Stationary Phase C Mobile Phase A: 0.1% H₃PO₄ in H₂O (pH ~2.1) B: Acetonitrile (ACN) B->C Select Mobile Phase D Detection PDA Detector (Scan 200-400nm) Select λ-max for quantification C->D Select Detector E Initial Gradient Run e.g., 5% to 95% B over 20 min Assess Peak Shape & Retention D->E Perform Initial Run F Gradient Optimization Adjust slope for better resolution Is peak shape good? E->F Evaluate Chromatogram G G F->G No H Final Method Optimized Gradient Flow Rate: 1.0 mL/min Temperature: 30°C F->H Yes G->F Re-optimize I ICH Q2(R1) Validation Specificity Linearity & Range Accuracy & Precision LOD/LOQ H->I Proceed to Validation

Caption: Workflow for HPLC Method Development.

Part 2: Comparison with Alternative Analytical Technologies

While RP-HPLC is the gold standard, other techniques offer distinct advantages and can provide orthogonal data, which is highly valuable in pharmaceutical development.[6]

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is a direct evolution of HPLC, utilizing columns packed with sub-2 µm particles.[17] This fundamental change requires systems capable of operating at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[18][19]

  • Advantages:

    • Speed: Analysis times are drastically reduced, often from 20-30 minutes to 2-5 minutes.[18][20]

    • Resolution & Sensitivity: The smaller particles lead to higher column efficiency, resulting in sharper, narrower peaks. This improves resolution between closely eluting impurities and increases sensitivity (signal-to-noise ratio).[18][21]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates can reduce solvent usage by 70-80%, leading to significant cost savings and environmental benefits.[17][18]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost.[21]

    • Method Transfer: Transferring an existing HPLC method to UPLC requires careful recalculation of gradients and flow rates and may require re-validation.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For GC to be a viable alternative, this compound must not degrade at the high temperatures of the GC inlet and column.

  • Applicability Assessment: Nitroaromatic compounds can be thermally labile, potentially decomposing in a hot GC inlet.[22][23] This can lead to inaccurate quantification and the appearance of degradant peaks that are artifacts of the analysis, not impurities in the sample.[24] However, modern techniques like using a cooler on-column injection (OCI) or a programmed temperature vaporization (PTV) inlet can mitigate thermal decomposition for some labile compounds.[23][24] A preliminary study of the compound's thermal stability (e.g., by thermogravimetric analysis) would be necessary to confirm if GC is a suitable method.

  • Advantages (if applicable):

    • Superior for Volatile Impurities: GC is the ideal technique for identifying and quantifying residual solvents, which are a critical class of impurities in pharmaceutical manufacturing.[25]

    • High Resolution: Capillary GC columns offer extremely high separation efficiency.

  • Disadvantages:

    • Thermal Instability Risk: The primary drawback is the potential for on-column or in-injector degradation of the main compound.[22][23]

    • Limited to Volatile Compounds: Not suitable for non-volatile impurities or degradation products.

Comparative Summary

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHPLC UPLC / UHPLC Gas Chromatography (GC)
Principle Separation based on partitioning between a polar mobile phase and a non-polar stationary phase.[9]Same as HPLC, but uses sub-2 µm particles at high pressure.[17]Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Speed Moderate (e.g., 15-30 min)Very Fast (e.g., 2-5 min)[18][20]Fast (e.g., 5-20 min)
Resolution GoodExcellent[18][21]Excellent (especially capillary GC)
Sensitivity GoodExcellent[20][21]Good to Excellent (detector dependent)
Suitability for Analyte Excellent. Ideal for moderately polar, non-volatile compounds.Excellent. Offers significant performance gains over HPLC.Conditional. High risk of thermal degradation. Requires careful evaluation.[23]
Impurity Scope Broad range of polar and non-polar impurities.Broad range of polar and non-polar impurities.Primarily volatile and semi-volatile impurities (e.g., residual solvents).[25]
Cost (Instrument) ModerateHigh[19]Low to Moderate
Solvent Consumption HighLow[18]Very Low

The decision-making process for selecting the appropriate analytical technology is illustrated in the diagram below.

Tech_Selection Start Start: Purity Analysis of This compound CheckVolatility Is the analyte and its expected impurities volatile and thermally stable? Start->CheckVolatility GC_Path Use Gas Chromatography (GC) - Ideal for residual solvents - High risk of analyte degradation CheckVolatility->GC_Path Yes LC_Path Use Liquid Chromatography (LC) CheckVolatility->LC_Path No CheckThroughput Is high throughput or ultra-high resolution critical? LC_Path->CheckThroughput UPLC Use UPLC / UHPLC - Fast analysis - High resolution & sensitivity - Reduced solvent use CheckThroughput->UPLC Yes HPLC Use HPLC - Robust & reliable standard - Lower instrument cost - Suitable for most applications CheckThroughput->HPLC No

Caption: Decision tree for analytical technology selection.

Part 3: Experimental Protocols

The following protocols are provided as a robust starting point for laboratory implementation. All procedures should be performed in accordance with laboratory safety standards and validated to meet the criteria outlined in ICH Q2(R1).[2][4][5]

Protocol 1: HPLC Purity Determination
  • Instrumentation & Columns:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Reagents & Solutions:

    • Mobile Phase A (MPA): Deionized water with 0.1% Phosphoric Acid (H₃PO₄). Filter and degas.

    • Mobile Phase B (MPB): Acetonitrile (HPLC grade). Filter and degas.

    • Diluent: 50:50 (v/v) mixture of MPA and MPB.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the same procedure.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • PDA Detection: Monitor at the determined λ-max (~270 nm). Acquire spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis & Purity Calculation:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Integrate all peaks in the chromatogram of the sample solution, disregarding any peaks from the blank/diluent.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

References

A Guide to the Structural Analysis of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one and Its Analogs: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridinones

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility allows for fine-tuning of electronic and steric properties, leading to potent agents with activities ranging from antiviral and anti-inflammatory to anticancer. The title compound, 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, incorporates a unique combination of substituents: a bromine atom, a nitro group, and an N-methyl group. These modifications are expected to significantly influence its chemical reactivity, potential for intermolecular interactions, and, consequently, its biological profile.

A definitive understanding of the three-dimensional structure of these molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating solid-state molecular structures, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing and can influence physicochemical properties like solubility and stability.

This guide provides a comprehensive overview of the structural characterization of this compound. Due to the current lack of publicly available single-crystal X-ray diffraction data for this specific molecule, we will employ a comparative approach. We will detail the synthesis and spectroscopic characterization of the title compound and then compare its predicted structural features with the experimentally determined crystal structures of closely related pyridin-2(1H)-one analogs. This comparative analysis will shed light on the influence of each substituent on the molecular geometry and crystal packing, offering valuable insights for researchers working with this class of compounds.

Synthesis and Spectroscopic Characterization of this compound

The synthesis of this compound typically involves the nitration and bromination of a suitable pyridinone precursor. The characterization of the resulting compound relies on a combination of spectroscopic techniques to confirm its molecular structure.

Predicted Spectroscopic Data
Technique Functional Group/Proton Predicted Chemical Shift/Frequency Notes
¹H NMR C4-H~8.0-8.5 ppmSinglet, downfield due to adjacent electron-withdrawing NO₂ group.
C6-H~7.5-8.0 ppmSinglet, influenced by the carbonyl group.
N-CH₃~3.5-4.0 ppmSinglet.
¹³C NMR C=O~160-165 ppmCarbonyl carbon, highly deshielded.
C5-NO₂~145-150 ppmCarbon attached to the nitro group.
C3-Br~110-115 ppmCarbon attached to the bromine atom.
IR Spectroscopy C=O stretch~1650-1680 cm⁻¹Strong absorption, characteristic of the pyridinone carbonyl.
N-O stretch (asymmetric)~1520-1560 cm⁻¹Strong absorption from the nitro group.
N-O stretch (symmetric)~1340-1380 cm⁻¹Strong absorption from the nitro group.

Experimental Protocols

Synthesis of this compound
  • Step 1: N-methylation of 2-hydroxypyridine. To a solution of 2-hydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by methyl iodide. Stir at room temperature until the reaction is complete.

  • Step 2: Nitration. The resulting 1-methyl-2(1H)-pyridone is then subjected to nitration using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 1-methyl-5-nitro-2(1H)-pyridone.

  • Step 3: Bromination. The nitro derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile to introduce the bromine atom at the 3-position.

  • Purification: The final product is purified by recrystallization or column chromatography.

Proposed Crystallization Protocol
  • Objective: To grow single crystals of this compound suitable for X-ray diffraction.

  • Methodology (Slow Evaporation):

    • Dissolve the purified compound in a minimal amount of a suitable solvent. Good candidates would be solvents in which the compound has moderate solubility, such as ethanol, methanol, or ethyl acetate.

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

    • Allow the solvent to evaporate slowly in a vibration-free environment at room temperature.

    • Monitor the vial for crystal growth over several days to weeks.

X-ray Crystallography: A Comparative Analysis of Pyridinone Derivatives

While the crystal structure of this compound is not yet reported, we can infer its likely structural characteristics by examining the crystal structures of its analogs. The following table summarizes key crystallographic data for several substituted pyridin-2(1H)-one derivatives.

Comparative Crystallographic Data of Pyridin-2(1H)-one Analogs
Compound Key Substituents Space Group Key Bond Lengths (Å) Intermolecular Interactions Reference
Pirfenidone5-methyl, 1-phenylP2₁C=O: 1.23C-H···O hydrogen bonds[1]
6-Hydroxy-1,2-dihydropyridin-2-one6-hydroxyP-1C=O: 1.25N-H···O and O-H···O hydrogen bonds[2]
4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile5-nitro, 6-methylP2₁/cC=O: 1.24, N-O: 1.22/1.23N-H···O hydrogen bonds, π-π stacking[3]
4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol4-bromo (on phenol)P2₁/nC-Br: 1.90O-H···Br and N-H···N hydrogen bonds, π-π stacking[4]
Structural Insights from Analogs
  • Planarity of the Pyridinone Ring: The pyridin-2(1H)-one ring is generally planar, which facilitates π-π stacking interactions in the crystal lattice.

  • Influence of the Nitro Group: The presence of a nitro group, as seen in the 5-nitro derivative, acts as a strong electron-withdrawing group and a good hydrogen bond acceptor.[3] This is likely to influence the electronic distribution within the ring of the title compound and promote specific intermolecular interactions.

  • Role of the Bromine Atom: The bromine atom in bromo-substituted aromatic systems is known to participate in halogen bonding (C-Br···O/N) and other weak interactions, which can significantly direct the crystal packing.[4] In the title compound, the 3-bromo substituent is expected to influence the local electronic environment and potentially form halogen bonds.

  • Hydrogen Bonding: In pyridinones with an N-H proton, hydrogen bonding is a dominant feature in the crystal packing, often leading to dimers or chains.[2][3] In this compound, the absence of an N-H proton precludes this type of interaction. Instead, weaker C-H···O hydrogen bonds involving the methyl group or aromatic protons are likely to be present, similar to what is observed in pirfenidone.[1]

  • π-π Stacking: The aromatic nature of the pyridinone ring, enhanced by the substituents, suggests that π-π stacking interactions will be a key feature in the crystal packing of the title compound, contributing to the overall stability of the crystal lattice.[3][4]

Visualizing the Workflow and Structural Interactions

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Hydroxypyridine step1 N-methylation start->step1 step2 Nitration step1->step2 step3 Bromination step2->step3 product This compound step3->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xrd X-ray Crystallography product->xrd G mol1 This compound Nitro Group (O) Bromine (Br) Carbonyl (O) mol2 This compound Nitro Group (O) Bromine (Br) Carbonyl (O) mol1:br->mol2:n mol3 This compound Nitro Group (O) Bromine (Br) Carbonyl (O) mol2:c->mol3:h C-H···O Hydrogen Bond note π-π stacking interactions (not explicitly drawn but implied between aromatic rings)

References

A Comparative Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one and Other Brominated Pyridinones for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthesis and the ultimate properties of the target molecules. Among the vast array of heterocyclic scaffolds, substituted pyridinones have garnered significant attention due to their prevalence in biologically active compounds.[1][2] This guide provides an in-depth technical comparison of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one with other brominated pyridinone derivatives, offering insights into their synthesis, reactivity, and potential applications, supported by experimental data.

Introduction to Brominated Pyridinones

Brominated pyridinones are versatile intermediates in organic synthesis. The bromine atom serves as a convenient handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which are instrumental in constructing complex molecular architectures.[3] The pyridinone core itself is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[4] The strategic placement of additional substituents, such as nitro or cyano groups, can profoundly influence the reactivity of the bromine atom and the overall electronic properties of the molecule, thereby fine-tuning its suitability for specific applications.

This guide will focus on this compound and compare it with its structural isomer, 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, and an analogue bearing a different electron-withdrawing group, 3-Bromo-5-cyano-1-methylpyridin-2(1H)-one. This comparison will illuminate the impact of substituent positioning and electronic effects on the chemical behavior of these valuable synthetic building blocks.

Synthesis of Brominated Pyridinones

The synthesis of brominated pyridinones typically involves the bromination of a corresponding pyridinone precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the existing substituents on the pyridinone ring.

Synthesis of this compound

A common route to this compound involves the bromination of 1-methyl-5-nitropyridin-2(1H)-one.[5] The electron-withdrawing nitro group at the 5-position directs the incoming electrophile (bromine) to the 3-position.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established methodologies for the bromination of activated pyridinone systems.

Figure 1: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-methyl-5-nitropyridin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add bromine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-water and quench with a saturated solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Physicochemical Properties

The physical and spectroscopic properties of this compound and its comparators are crucial for their identification and for predicting their behavior in various chemical environments.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
This compound C₆H₅BrN₂O₃233.02[5]Data not availableData not availableData not available
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one C₆H₅BrN₂O₃233.02Data not availableData not availableData not available
3-Bromo-5-cyano-1-methylpyridin-2(1H)-one C₇H₄BrN₂O214.03Data not availableData not availableData not available

Reactivity Comparison: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling

The reactivity of the bromine atom in these pyridinone systems is of paramount interest. The electron-withdrawing nature of the nitro and cyano groups is expected to activate the C-Br bond towards nucleophilic attack and facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of our target compounds, the electron-deficient pyridinone ring, further activated by the nitro or cyano group, makes the carbon atom attached to the bromine susceptible to nucleophilic attack.

Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity Trends:

  • This compound: The nitro group at the 5-position (para to the bromine) provides strong resonance stabilization to the Meisenheimer intermediate, significantly activating the C-Br bond for nucleophilic displacement.

  • 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one: With the nitro group at the 3-position (meta to the bromine), the resonance stabilization of the intermediate is less effective. Therefore, this isomer is expected to be less reactive towards SNAr compared to its 3-bromo-5-nitro counterpart.

  • 3-Bromo-5-cyano-1-methylpyridin-2(1H)-one: The cyano group is also a strong electron-withdrawing group, activating the C-Br bond. Its activating effect is generally comparable to, or slightly less than, that of a nitro group.

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

  • Reaction Setup: In a sealed tube, dissolve the brominated pyridinone (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The reactivity of brominated pyridinones in this reaction is influenced by the ease of oxidative addition of the palladium catalyst to the C-Br bond.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity:

The electronic effects of the substituents will also influence the rate of the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can enhance the rate of oxidative addition. Therefore, all three compounds are expected to be good substrates for this reaction. Subtle differences in reactivity may arise from the specific electronic and steric environment around the C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a degassed mixture of the brominated pyridinone (1.0 eq), phenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heating: Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridinones are integral components of many marketed drugs and clinical candidates, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The brominated pyridinones discussed here serve as key intermediates for the synthesis of libraries of compounds for high-throughput screening. The ability to readily functionalize the pyridinone core via SNAr and cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR).

For instance, the amino derivatives obtained from the nucleophilic substitution of bromo-nitropyridinones can be further elaborated to introduce diverse functionalities. Similarly, the biaryl structures synthesized via Suzuki-Miyaura coupling are common motifs in kinase inhibitors and other targeted therapies.

Conclusion

This compound is a highly activated and versatile building block for organic synthesis and medicinal chemistry. Its reactivity, particularly in nucleophilic aromatic substitution, is enhanced by the para-nitro group, making it a superior substrate compared to its 3-nitro isomer. The comparison with the 5-cyano analogue highlights the subtle yet important electronic differences between these activating groups.

The choice between these brominated pyridinones will depend on the specific synthetic strategy and the desired electronic properties of the final product. For applications requiring high reactivity in SNAr reactions, this compound is an excellent choice. For Suzuki-Miyaura couplings, all three compounds are expected to perform well, with the selection potentially guided by the availability and cost of the starting materials. This guide provides a framework for making informed decisions in the selection and application of these valuable synthetic intermediates.

References

A Researcher's Guide to the Biological Activity Screening of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. The scaffold of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one presents a compelling starting point for the development of new bioactive molecules. This guide provides a comprehensive overview of the methodologies for screening the biological activity of its analogs, grounded in established scientific protocols. While extensive biological data on this specific parent compound is not widely available in the public domain, this guide will equip you with the necessary experimental frameworks and comparative insights to rigorously evaluate its derivatives.[1]

Understanding the Therapeutic Potential: A Structural Perspective

The this compound molecule is a substituted pyridinone. The pyridinone ring is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The substituents on this core structure—a bromine atom, a methyl group, and a nitro group—are critical determinants of its chemical reactivity and, by extension, its potential biological effects.[1]

  • The Pyridinone Core: This heterocyclic scaffold is a key structural motif in many approved drugs and is known to interact with various biological targets.[4][5]

  • Bromine Substitution: The presence of a halogen, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Brominated compounds have demonstrated a range of biological activities, including antifungal and anticancer effects.

  • Nitro Group: The nitroaromatic group is a known pharmacophore in several antimicrobial agents.[6] Its electron-withdrawing nature can influence the overall electronic properties of the molecule and its potential interactions with biological macromolecules.

Given these structural features, analogs of this compound are rational candidates for screening against a variety of biological targets, particularly in the realms of infectious diseases and oncology.

A Comparative Framework for Biological Activity Screening

A systematic approach to screening involves a tiered strategy, beginning with broad in vitro assays to identify initial "hits" and progressing to more specific mechanistic studies. This guide focuses on the primary screening assays for antimicrobial, antifungal, and cytotoxic activities.

I. Antimicrobial and Antifungal Activity Screening

The primary method for assessing the antimicrobial and antifungal efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after a standardized incubation period.[7]

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9][10][11]

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
  • Microbial Strains: Use a panel of clinically relevant bacterial and fungal strains. For a broad-spectrum analysis, this should include:
  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Yeast: Candida albicans
  • Fungi: Aspergillus niger
  • Culture Media: Use appropriate liquid broth media for each microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Assay Procedure:

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland standard.
  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.
  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a reference.
  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Data Presentation:

AnalogTest OrganismMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Analog 1S. aureusCiprofloxacin
Analog 1E. coliCiprofloxacin
Analog 1C. albicansFluconazole
Analog 2S. aureusCiprofloxacin
......

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

II. Cytotoxicity Screening Against Cancer Cell Lines

The MTT assay is a standard colorimetric method for assessing the cytotoxic (cell-killing) potential of a compound against cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of the this compound analog in DMSO.
  • Cell Lines: A panel of human cancer cell lines should be used to assess the breadth of activity. Examples include:
  • MCF-7: Breast adenocarcinoma
  • A549: Lung carcinoma
  • HCT-116: Colon carcinoma
  • PC-3: Prostate cancer
  • Cell Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, typically as a 5 mg/mL solution in PBS.
  • Solubilization Solution: DMSO or a acidified isopropanol solution.
  • 96-Well Cell Culture Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

AnalogCell LineIC50 (µM)Positive ControlIC50 (µM) of Positive Control
Analog 1MCF-7Doxorubicin
Analog 1A549Doxorubicin
Analog 1HCT-116Doxorubicin
Analog 2MCF-7Doxorubicin
......

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-Well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Test Compound Dilutions prep_compound->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

While awaiting experimental data for the this compound series, we can draw inferences from related structures. For pyridine derivatives, the nature and position of substituents significantly influence their biological activity.[4][5] For instance, the presence of electron-withdrawing groups can enhance antimicrobial activity.[2] In the context of anticancer activity, the introduction of hydroxyl or methoxy groups on the pyridine ring has been shown to increase antiproliferative effects, whereas bulky groups or halogens can sometimes decrease activity.[4][5]

Therefore, a systematic exploration of analogs of this compound should be undertaken. This would involve the synthesis of a library of compounds with modifications at the 3, 5, and 1 positions to probe the SAR. Key questions to address include:

  • How does the position of the bromine atom affect activity?

  • What is the impact of replacing the nitro group with other electron-withdrawing or electron-donating groups?

  • How do different alkyl or aryl substitutions at the 1-position influence the biological profile?

Hypothetical Signaling Pathway Inhibition

Should an analog demonstrate potent activity, subsequent studies would focus on elucidating its mechanism of action. For example, a cytotoxic compound might induce apoptosis through the modulation of key signaling pathways.

compound Pyridinone Analog receptor Cell Surface Receptor compound->receptor Binds and Inhibits caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

A Technical Guide to the Spectroscopic Interpretation of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, technically-grounded interpretation of the spectroscopic data for 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a substituted pyridinone with potential applications in medicinal chemistry. By leveraging predicted spectroscopic data and comparing it with experimental data from structurally related analogues, this document serves as a practical reference for researchers, scientists, and professionals in the field.

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of approximately 233.02 g/mol .[1][2] Its structure, featuring a pyridinone ring substituted with a bromine atom, a methyl group, and a nitro group, suggests a potential for diverse chemical reactivity and biological activity. Accurate characterization of this molecule is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide will delve into the interpretation of this data, providing the causal reasoning behind spectral assignments and offering a comparative analysis with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

In the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR spectra. These predictions, generated using advanced computational algorithms, provide a robust framework for structural verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons and the N-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~8.5Doublet~2.5
H-6~8.8Doublet~2.5
N-CH₃~3.7SingletN/A

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons (H-4 and H-6) are a direct consequence of the electron-withdrawing nature of the nitro group at the C-5 position and the carbonyl group at the C-2 position. These groups deshield the adjacent protons, causing them to resonate at a lower field. The bromine atom at C-3 also contributes to this deshielding effect, albeit to a lesser extent.

The predicted small coupling constant between H-4 and H-6 is characteristic of a meta-coupling in a six-membered aromatic ring. The N-methyl protons are expected to appear as a singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (C=O)~158
C-3 (C-Br)~105
C-4~135
C-5 (C-NO₂)~145
C-6~130
N-CH₃~30

Interpretation and Causality:

The carbonyl carbon (C-2) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbon bearing the nitro group (C-5) will also be significantly deshielded. The carbon attached to the bromine atom (C-3) will be shifted downfield compared to an unsubstituted carbon, but the effect is less pronounced than that of the nitro and carbonyl groups. The N-methyl carbon will have the most upfield chemical shift, consistent with a typical sp³-hybridized carbon attached to a nitrogen atom.

Comparative Spectroscopic Data of Related Pyridinone Derivatives

To provide a practical context for the predicted data, a comparison with the experimental spectroscopic data of structurally similar compounds is invaluable.

2-Bromo-3-methyl-5-nitropyridine

This compound shares the bromo and nitro substituents on the pyridine ring. A key difference is the presence of a methyl group at C-3 instead of C-1 and the absence of the carbonyl group. The available ¹³C NMR spectrum of this compound can be used for comparative analysis.[3]

3-Bromo-5-methylpyridine

The ¹H NMR spectrum of this simpler analogue can help in understanding the influence of the bromo and methyl substituents on the chemical shifts of the aromatic protons in the absence of the nitro and carbonyl groups.[4]

5-Bromo-2-nitropyridine

The IR spectrum of this compound provides a reference for the characteristic vibrational frequencies of the C-Br, C-N, and N-O bonds in a similar heterocyclic system.[5][6]

Table 3: Comparative Spectroscopic Data of Related Compounds

CompoundSpectroscopic Data HighlightsSource(s)
2-Bromo-3-methyl-5-nitropyridine¹³C NMR data available for comparison of substituent effects.[3]
3-Bromo-5-methylpyridine¹H NMR data provides a baseline for bromo and methyl substituent effects.[4]
5-Bromo-2-nitropyridineIR spectrum shows characteristic nitro and bromo group absorptions.[5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Expected Absorption Bands:

  • C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the carbonyl group of the pyridinone ring.

  • N-O Asymmetric and Symmetric Stretch: Two strong absorption bands, characteristic of the nitro group, are anticipated around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-N Stretch: Absorptions corresponding to the C-N bonds within the pyridine ring and the N-methyl group will be present.

  • C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight and providing structural information through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (approximately 233 g/mol ).

  • Isotopic Pattern of Bromine: A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: Fragmentation may involve the loss of the nitro group (NO₂), the methyl group (CH₃), or the bromine atom (Br), leading to characteristic fragment ions.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the proton spectrum.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a standard pulse sequence, such as a proton-decoupled ¹³C experiment.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualizing the Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Interp ¹H: Chemical Shifts, Multiplicity ¹³C: Chemical Shifts NMR->NMR_Interp IR_Interp Functional Group Identification (C=O, NO₂, C-Br) IR->IR_Interp MS_Interp Molecular Weight Confirmation Fragmentation Pattern MS->MS_Interp Comparison Comparison with Related Compounds NMR_Interp->Comparison IR_Interp->Comparison MS_Interp->Comparison Structure Final Structure Confirmation Comparison->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic interpretation of this compound. By combining predicted data with established spectroscopic principles and comparative analysis, researchers can confidently approach the structural elucidation of this and related compounds. The methodologies and interpretations presented herein are intended to support the rigorous scientific standards required in modern drug discovery and development.

References

A Senior Application Scientist's Guide to the Comprehensive Authentication of a 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This begins with the rigorous authentication of reference standards, which serve as the benchmark for quality, purity, and potency.[1][2][3] This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies for the comprehensive characterization of a 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one reference standard. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure the highest degree of confidence for researchers, scientists, and drug development professionals.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized compound.[3][4] In the pharmaceutical industry, these standards are crucial for a variety of applications, including the determination of potency and the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products.[1][3][4] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4] An inadequately characterized reference standard can lead to inaccurate analytical results, potentially compromising drug safety and efficacy.

This compound is a heterocyclic organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of approximately 233.02 g/mol .[5] Its structural features, including a substituted pyridine ring, suggest its potential as a building block in the synthesis of more complex, biologically active molecules.[5] Given its potential applications in medicinal chemistry and organic synthesis, a robustly authenticated reference standard is indispensable for reproducible research and development.[5]

A Multi-Pronged Approach to Authentication: An Experimental Workflow

A single analytical technique is insufficient to definitively confirm the identity, purity, and stability of a reference standard. A comprehensive authentication strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. The following workflow illustrates the logical progression of experiments to establish a highly reliable reference standard.

Authentication_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Identification cluster_purity Purity Assessment cluster_final Reference Standard Qualification Synthesis Synthesis of 3-Bromo-1-methyl- 5-nitropyridin-2(1H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Purification->FTIR HPLC High-Performance Liquid Chromatography (HPLC) NMR->HPLC MS->HPLC FTIR->HPLC Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis TGA Thermogravimetric Analysis (TGA) (for residual solvents/water) HPLC->TGA Qualification Qualification & Certification Elemental_Analysis->Qualification TGA->Qualification

Caption: A comprehensive workflow for the authentication of a chemical reference standard.

Part 1: Structural Elucidation and Identification

The initial and most critical step is the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why NMR? NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the mapping of the molecule's carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound candidate reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the proposed structure.

Comparative Data Analysis (Illustrative)

Technique Expected Observations for this compound Alternative A: Isomeric Impurity (e.g., 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one) Alternative B: Starting Material (e.g., 1-methyl-5-nitropyridin-2(1H)-one)
¹H NMR - A singlet for the N-methyl group.- Two distinct aromatic proton signals, likely doublets, with coupling constants characteristic of their relative positions.- Different chemical shifts and coupling patterns for the aromatic protons due to the altered substituent positions.- Absence of a signal in the region typical for a proton adjacent to bromine, and a different aromatic coupling pattern.
¹³C NMR - Six distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (bromo, nitro, carbonyl, and methyl).- Different chemical shifts for the aromatic carbons, particularly the carbon bearing the bromo and nitro groups.- Absence of a carbon signal significantly downfield due to the bromo substituent.
Mass Spectrometry (MS)

Why MS? Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern can also offer structural clues.

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the reference standard candidate (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. Compare this with the calculated theoretical mass of this compound.

Comparative Data Analysis (Illustrative)

Technique Expected Result for this compound (C₆H₅BrN₂O₃) Alternative A: Dimerization Product Alternative B: Debrominated Impurity
ESI-MS A prominent ion cluster at m/z ~233 and ~235, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.A significant ion peak at approximately twice the molecular weight of the target compound.An ion peak at m/z ~154, corresponding to the loss of the bromine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy

Why FTIR? FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] It is an excellent method for confirming the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid reference standard candidate directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound.

Comparative Data Analysis (Illustrative)

Technique Expected Characteristic Bands for this compound Alternative A: Hydrolyzed Product (Carboxylic Acid) Alternative B: Reduced Nitro Group (Amine)
FTIR - Strong C=O stretch (amide/lactone) around 1650-1700 cm⁻¹.- Asymmetric and symmetric NO₂ stretches around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹.- C-N and C-Br stretches in the fingerprint region.- Broad O-H stretch around 2500-3300 cm⁻¹.- N-H stretching vibrations around 3300-3500 cm⁻¹.

Part 2: Purity Assessment

Once the structure is confirmed, the next crucial step is to determine the purity of the reference standard.

High-Performance Liquid Chromatography (HPLC)

Why HPLC? HPLC is a cornerstone technique for purity assessment, capable of separating the main compound from closely related impurities.[7] A validated HPLC method can provide a quantitative measure of purity. For N-heterocyclic compounds, reversed-phase HPLC is a common and effective choice.[8][9]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Method Development: Develop a robust HPLC method capable of separating the main peak from potential impurities. This involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of water and acetonitrile with a modifier like formic acid), flow rate, and column temperature.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable solvent to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram using a UV detector at a wavelength where the analyte has strong absorbance.

  • Purity Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution Injection Inject Sample Sample->Injection Mobile_Phase Prepare Mobile Phase Separation Chromatographic Separation (C18 Column) Mobile_Phase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Caption: A typical workflow for purity determination by HPLC.

Comparative Data Analysis (Illustrative)

Technique Ideal Reference Standard Alternative A: Sample with Process Impurities Alternative B: Degraded Sample
HPLC A single, sharp, symmetrical main peak, with a purity value ≥ 99.5%.Multiple smaller peaks eluting before or after the main peak, indicating the presence of related substances.A decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Elemental Analysis (CHN)

Why Elemental Analysis? Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[6] This is a fundamental technique to confirm the empirical formula and support the overall purity assessment.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dried reference standard candidate into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula.

Comparative Data Analysis (Illustrative)

Element Theoretical % for C₆H₅BrN₂O₃ Acceptable Experimental Range Potential Cause for Deviation
C 30.92%± 0.4%Presence of organic impurities with different carbon content.
H 2.16%± 0.4%Presence of residual solvent or water.
N 12.02%± 0.4%Presence of nitrogen-containing impurities.

Conclusion: A Foundation of Trust

The authentication of a chemical reference standard is a meticulous process that relies on the synergistic application of multiple analytical techniques. For this compound, the combination of NMR and mass spectrometry for structural confirmation, followed by HPLC and elemental analysis for purity determination, provides a robust and self-validating framework. By understanding the "why" behind each experimental choice and adhering to rigorous protocols, researchers can establish a reference standard of the highest quality and integrity, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Analysis of Synthetic Pathways to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a synthetically versatile bromine atom on a pyridinone scaffold, make it a valuable intermediate for the synthesis of more complex molecular architectures.[1] The strategic positioning of these functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, rendering it a key building block for the exploration of novel therapeutic agents.

This guide provides a comparative study of two principal synthetic routes to this compound, designed to inform researchers, scientists, and drug development professionals on the selection of the most appropriate pathway based on factors such as yield, scalability, and the availability of starting materials. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature.

Synthetic Route 1: Electrophilic Bromination of 1-methyl-5-nitropyridin-2(1H)-one

This route represents a direct and convergent approach to the target molecule, commencing with the readily available precursor, 1-methyl-5-nitropyridin-2(1H)-one. The core of this strategy lies in the electrophilic aromatic substitution reaction, where the pyridinone ring is subjected to bromination.

Causality of Experimental Choices

The pyridinone ring is inherently electron-deficient due to the presence of the carbonyl group and the nitro group, which deactivates the ring towards electrophilic attack. However, the N-methyl group provides some electron-donating character through an inductive effect. The reaction conditions must be sufficiently forcing to overcome the deactivation of the ring. The use of concentrated sulfuric acid as a solvent and catalyst is crucial; it protonates the bromine molecule, generating a more potent electrophilic species, the bromonium ion (Br⁺).[2] The elevated temperature is necessary to achieve a reasonable reaction rate.

Experimental Protocol

Step 1: Synthesis of 1-methyl-5-nitropyridin-2(1H)-one

While 1-methyl-5-nitropyridin-2(1H)-one is commercially available, a representative synthesis from 2-hydroxy-5-nitropyridine is provided for completeness.

  • To a solution of 2-hydroxy-5-nitropyridine (1.0 eq) in a suitable solvent such as DMF, is added a base (e.g., K₂CO₃, 1.5 eq).

  • Methyl iodide (1.2 eq) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-methyl-5-nitropyridin-2(1H)-one.

Step 2: Bromination of 1-methyl-5-nitropyridin-2(1H)-one

  • To a stirred solution of 1-methyl-5-nitropyridin-2(1H)-one (1.0 eq) in concentrated sulfuric acid (95%), bromine (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to 135°C and stirred for a specified time (e.g., 4-6 hours), with the reaction progress monitored by HPLC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield this compound.

Data Summary
ParameterValueReference
Starting Material1-methyl-5-nitropyridin-2(1H)-one[3][4]
Key ReagentsBromine, Sulfuric Acid[2]
Temperature135°C[2]
Reported Yield75%[2]

Workflow Diagram

Route 1: Electrophilic Bromination start 1-methyl-5-nitropyridin-2(1H)-one reagents Br₂, H₂SO₄ start->reagents product This compound reagents->product 135°C

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: Nitration of 3-Bromo-1-methylpyridin-2(1H)-one

This alternative, multi-step approach involves the initial synthesis of a brominated pyridinone precursor, followed by a regioselective nitration to install the nitro group at the 5-position.

Causality of Experimental Choices

The synthesis of the precursor, 3-bromo-1-methylpyridin-2(1H)-one, can be achieved through various methods, often starting from 2-aminopyridine. Bromination followed by diazotization and hydrolysis, and subsequent N-methylation is a plausible, albeit lengthy, sequence. A more direct approach involves the direct bromination of 1-methylpyridin-2(1H)-one.

The key step in this route is the nitration of 3-bromo-1-methylpyridin-2(1H)-one. The bromine atom at the 3-position is a deactivating ortho-, para-director. The pyridinone ring itself is also deactivating. The nitration is expected to occur at the position para to the bromine atom (the 5-position), which is also meta to the deactivating carbonyl group. The use of a standard nitrating mixture of concentrated nitric and sulfuric acids provides the necessary electrophile, the nitronium ion (NO₂⁺), and the strongly acidic medium to facilitate the reaction.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-1-methylpyridin-2(1H)-one

  • 1-methylpyridin-2(1H)-one (1.0 eq) is dissolved in a suitable solvent such as acetic acid.

  • N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to give 3-bromo-1-methylpyridin-2(1H)-one, which may be purified by column chromatography.

Step 2: Nitration of 3-Bromo-1-methylpyridin-2(1H)-one

  • 3-Bromo-1-methylpyridin-2(1H)-one (1.0 eq) is added portion-wise to a pre-cooled (0°C) mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 ratio).

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-25°C) for a designated period. The progress of the reaction should be carefully monitored to avoid over-nitration or side reactions.

  • Upon completion, the reaction mixture is cautiously poured onto ice.

  • The precipitated product is collected by filtration, washed thoroughly with water to remove residual acid, and dried to afford this compound.

Data Summary
ParameterValueReference
Starting Material3-Bromo-1-methylpyridin-2(1H)-one[5]
Key ReagentsNitric Acid, Sulfuric Acid[2]
Temperature0-25°CGeneral Nitration Protocol
Expected YieldModerate to GoodBased on similar reactions

Workflow Diagram

Route 2: Nitration of Brominated Precursor start 3-Bromo-1-methylpyridin-2(1H)-one reagents HNO₃, H₂SO₄ start->reagents product This compound reagents->product 0-25°C

Caption: Synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Electrophilic BrominationRoute 2: Nitration of Brominated Precursor
Overall Yield A reported yield of 75% for the bromination step makes this a high-yielding route.[2]The overall yield is dependent on the two steps. While each step can be optimized to have good yields, the cumulative yield might be lower than Route 1.
Atom Economy This route is more atom-economical as it introduces the final substituent in a single step from a readily prepared precursor.This route involves a pre-functionalization step, which may lower the overall atom economy.
Scalability The use of high temperatures and corrosive concentrated sulfuric acid may present challenges for large-scale synthesis.The nitration step uses standard and scalable conditions. The synthesis of the brominated precursor would need to be optimized for scalability.
Safety & Handling Requires handling of elemental bromine, which is highly corrosive and toxic. The high reaction temperature also poses a safety risk.Involves the use of a nitrating mixture, which is highly corrosive and requires careful handling and temperature control to prevent runaway reactions.
Starting Material Availability 1-methyl-5-nitropyridin-2(1H)-one is commercially available or can be synthesized in one step from 2-hydroxy-5-nitropyridine.[3][4]3-Bromo-1-methylpyridin-2(1H)-one is commercially available, though potentially at a higher cost than the starting material for Route 1.[5]
Regioselectivity The bromination is directed to the 3-position due to the electronic effects of the substituents.The nitration is expected to be highly regioselective for the 5-position due to the directing effects of the bromine and the pyridinone ring.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Electrophilic Bromination) is a more convergent and potentially higher-yielding approach. However, the harsh reaction conditions (high temperature and use of elemental bromine) may be less desirable for large-scale production and require specialized equipment.

Route 2 (Nitration of a Brominated Precursor) offers milder reaction conditions for the final nitration step. The overall efficiency of this route is highly dependent on the synthesis of the brominated precursor. This pathway might be preferred if the starting brominated pyridinone is readily available at a reasonable cost or if the high-temperature conditions of Route 1 are a significant concern.

The choice between these two routes will ultimately depend on the specific needs of the research or development program, taking into account factors such as the scale of the synthesis, available equipment, safety protocols, and the cost and availability of starting materials.

References

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Feasible Synthetic Routes

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3-Bromo-1-methyl-5-nitropyridin-2(1H)-one
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Reactant of Route 2
3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

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